6-Chloroisoquinoline-1-carbaldehyde
Beschreibung
Structure
2D Structure
3D Structure
Eigenschaften
IUPAC Name |
6-chloroisoquinoline-1-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClNO/c11-8-1-2-9-7(5-8)3-4-12-10(9)6-13/h1-6H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEXAAUPVBQXJPF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN=C2C=O)C=C1Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Synthesis of 6-Chloroisoquinoline-1-carbaldehyde: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a viable synthetic pathway for 6-Chloroisoquinoline-1-carbaldehyde, a heterocyclic compound of interest in medicinal chemistry and drug development. The synthesis involves a multi-step process commencing with the construction of the core isoquinoline structure, followed by functionalization at the C1 position to introduce the carbaldehyde group. This document details the experimental protocols, presents key quantitative data, and illustrates the reaction workflows.
I. Overview of the Synthetic Strategy
The synthesis of this compound can be strategically divided into two key stages:
-
Synthesis of the Precursor: 6-Chloroisoquinoline. The initial step involves the construction of the 6-chloroisoquinoline scaffold. A reliable method for this is the Pomeranz-Fritsch reaction, which builds the isoquinoline ring from a substituted benzaldehyde and an aminoacetal.
-
Formylation at the C1 Position: The Reissert Reaction. With the 6-chloroisoquinoline precursor in hand, the introduction of the aldehyde functionality at the 1-position is effectively achieved through the Reissert reaction. This two-step process first involves the formation of a Reissert compound, 2-benzoyl-6-chloro-1,2-dihydroisoquinoline-1-carbonitrile, followed by its hydrolysis to the target carbaldehyde.
II. Experimental Protocols
A. Synthesis of 6-Chloroisoquinoline via Pomeranz-Fritsch Reaction
This reaction constructs the isoquinoline nucleus from 4-chlorobenzaldehyde and aminoacetaldehyde diethyl acetal.
Step 1: Formation of the Schiff Base (Benzalaminoacetal)
A mixture of 4-chlorobenzaldehyde (1 mole equivalent) and aminoacetaldehyde diethyl acetal (1 mole equivalent) is stirred in a suitable solvent such as ethanol at room temperature. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure to yield the crude Schiff base, which can be used in the next step without further purification.
Step 2: Cyclization to 6-Chloroisoquinoline
The crude Schiff base is added slowly to a stirred solution of a strong acid catalyst, typically concentrated sulfuric acid or polyphosphoric acid, at a controlled temperature (e.g., 0-10 °C). The reaction mixture is then heated (e.g., to 100-120 °C) for several hours. After cooling, the mixture is carefully poured onto crushed ice and neutralized with a base, such as aqueous sodium hydroxide, to a pH of 8-9. The aqueous layer is extracted with an organic solvent (e.g., dichloromethane or ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated. The crude product is purified by column chromatography on silica gel to afford 6-chloroisoquinoline.
B. Synthesis of this compound via the Reissert Reaction
This two-step sequence introduces the formyl group at the C1 position of the 6-chloroisoquinoline ring.
Step 1: Formation of the Reissert Compound (2-Benzoyl-6-chloro-1,2-dihydroisoquinoline-1-carbonitrile)
To a vigorously stirred two-phase system of 6-chloroisoquinoline (1 mole equivalent) in a non-polar organic solvent like dichloromethane and an aqueous solution of a cyanide source, such as potassium cyanide or sodium cyanide (excess), is added benzoyl chloride (1.1 mole equivalents) dropwise at room temperature. The reaction is typically stirred for several hours. After the reaction is complete, the organic layer is separated, washed with water, dilute aqueous acid (e.g., HCl), dilute aqueous base (e.g., NaOH), and brine. The organic layer is then dried over anhydrous magnesium sulfate and the solvent is removed under reduced pressure. The resulting crude Reissert compound can be purified by recrystallization from a suitable solvent system like ethanol-water.
Step 2: Hydrolysis to this compound
The purified Reissert compound is suspended in a mixture of a strong acid, such as concentrated hydrochloric acid or a mixture of sulfuric acid and acetic acid, and heated to reflux for several hours. The progress of the hydrolysis is monitored by TLC. Upon completion, the reaction mixture is cooled and carefully neutralized with a base (e.g., sodium carbonate or sodium hydroxide solution) to a neutral or slightly basic pH. The resulting mixture is then extracted with an organic solvent (e.g., ethyl acetate). The combined organic extracts are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude this compound is then purified by column chromatography on silica gel.
III. Quantitative Data
The following table summarizes the expected quantitative data for the key steps in the synthesis of this compound. Please note that the yields are indicative and can vary based on the specific reaction conditions and purification techniques employed.
| Step | Reactants | Key Reagents/Solvents | Reaction Time (approx.) | Temperature (°C) | Expected Yield (%) |
| Pomeranz-Fritsch Reaction | |||||
| Schiff Base Formation | 4-Chlorobenzaldehyde, Aminoacetaldehyde diethyl acetal | Ethanol | 2-4 hours | Room Temperature | >90 (crude) |
| Cyclization | Schiff Base intermediate | Conc. H₂SO₄ or PPA | 4-8 hours | 100-120 | 40-60 |
| Reissert Reaction | |||||
| Reissert Compound Formation | 6-Chloroisoquinoline, Benzoyl chloride, KCN | Dichloromethane/Water | 3-6 hours | Room Temperature | 70-85 |
| Hydrolysis to Aldehyde | Reissert Compound | Conc. HCl or H₂SO₄/Acetic Acid | 6-12 hours | Reflux | 60-75 |
IV. Conclusion
The synthetic route outlined in this guide, employing the Pomeranz-Fritsch and Reissert reactions, presents a robust and logical approach for the laboratory-scale preparation of this compound. The provided experimental protocols offer a detailed framework for researchers to undertake this synthesis. As with any chemical synthesis, careful optimization of reaction conditions and purification procedures may be necessary to achieve higher yields and purity. This guide serves as a valuable resource for scientists engaged in the synthesis of novel heterocyclic compounds for potential applications in drug discovery and development.
Technical Guide: Structure Elucidation of 6-Chloroisoquinoline-1-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the methodologies and data pertinent to the structure elucidation of 6-Chloroisoquinoline-1-carbaldehyde. Due to the absence of dedicated studies on this specific molecule in published literature, this guide synthesizes predicted spectroscopic data based on the analysis of structurally related compounds. Detailed experimental protocols for its synthesis and characterization using modern analytical techniques are presented. This document aims to serve as a foundational resource for researchers working with this compound or similar isoquinoline derivatives.
Introduction
This compound is a halogenated heterocyclic aldehyde with potential applications in medicinal chemistry and materials science. The isoquinoline scaffold is a key structural motif in many biologically active compounds and natural products. The presence of a chlorine atom at the 6-position and a carbaldehyde group at the 1-position is expected to significantly influence its chemical reactivity and biological properties. Accurate structural elucidation is the cornerstone for understanding its structure-activity relationships and for its use in further research and development.
This guide outlines the expected spectroscopic characteristics of this compound and provides detailed protocols for its definitive structural confirmation.
Predicted Molecular and Spectroscopic Data
Molecular Properties
| Property | Value | Source |
| Molecular Formula | C₁₀H₆ClNO | PubChem[1] |
| Molecular Weight | 191.61 g/mol | PubChem[1] |
| Monoisotopic Mass | 191.0138 Da | PubChem |
| InChIKey | YEXAAUPVBQXJPF-UHFFFAOYSA-N | PubChem[1] |
| SMILES | C1=CC2=C(C=CN=C2C=O)C=C1Cl | PubChem[1] |
Predicted Spectroscopic Data
The following data are predicted based on the known spectral data of 6-chloroquinoline, isoquinoline-1-carbaldehyde, and other related isoquinoline derivatives.
Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃, 400 MHz)
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Rationale |
| H-1 (CHO) | ~10.2 | s | - | Aldehyde proton, deshielded. |
| H-3 | ~8.6 | d | ~5.5 | Alpha to nitrogen, deshielded. |
| H-4 | ~7.8 | d | ~5.5 | Beta to nitrogen. |
| H-5 | ~8.0 | d | ~8.8 | Per-position to chlorine, deshielded. |
| H-7 | ~7.7 | dd | ~8.8, ~2.0 | Ortho and meta coupling. |
| H-8 | ~8.3 | d | ~2.0 | Meta coupling to H-7. |
Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃, 100 MHz)
| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |
| C-1 (CHO) | ~193 | Aldehyde carbonyl carbon. |
| C-1a | ~152 | Carbon bearing the aldehyde group. |
| C-3 | ~144 | Alpha to nitrogen. |
| C-4 | ~122 | Beta to nitrogen. |
| C-4a | ~138 | Bridgehead carbon. |
| C-5 | ~129 | |
| C-6 | ~136 | Carbon bearing the chlorine atom. |
| C-7 | ~130 | |
| C-8 | ~128 | |
| C-8a | ~129 | Bridgehead carbon. |
Table 3: Predicted IR and Mass Spectrometry Data
| Technique | Predicted Key Signals | Rationale |
| IR (KBr, cm⁻¹) | ~3050 (Ar C-H str), ~1700 (C=O str, aldehyde), ~1600, ~1480 (C=C, C=N str), ~830 (C-Cl str) | Characteristic functional group vibrations. |
| Mass Spec. (EI) | m/z 191/193 (M⁺/M⁺+2, ~3:1 ratio), 190/192, 162/164 | Molecular ion peak showing isotopic pattern for chlorine, loss of H, loss of CO. |
Experimental Protocols
The following sections detail the proposed experimental procedures for the synthesis and comprehensive structure elucidation of this compound.
Proposed Synthesis
A plausible synthetic route to this compound is the oxidation of 6-chloro-1-methylisoquinoline.
dot
Protocol:
-
To a solution of 6-chloro-1-methylisoquinoline (1.0 eq) in dioxane, add selenium dioxide (1.2 eq).
-
Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter to remove selenium metal.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford pure this compound.
Spectroscopic Analysis
dot
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.
-
¹H NMR: Acquire the spectrum on a 400 MHz or higher field spectrometer.
-
¹³C NMR: Acquire the proton-decoupled spectrum.
-
2D NMR: Perform COSY, HSQC, and HMBC experiments to establish proton-proton and proton-carbon correlations, which will be crucial for unambiguous assignment of all signals.
Mass Spectrometry (MS):
-
Electron Ionization (EI-MS): Introduce a dilute solution of the compound into the mass spectrometer to determine the fragmentation pattern.
-
High-Resolution Mass Spectrometry (HRMS): Use a suitable ionization technique (e.g., ESI or APCI) to determine the accurate mass of the molecular ion, which will confirm the elemental composition.
Infrared (IR) Spectroscopy:
-
Sample Preparation: Prepare a KBr pellet containing a small amount of the solid compound or acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Scan the sample over the range of 4000-400 cm⁻¹.
X-ray Crystallography:
-
Crystallization: If the compound is a stable solid, attempt to grow single crystals suitable for X-ray diffraction by slow evaporation from a suitable solvent or solvent mixture.
-
Data Collection and Structure Refinement: Mount a suitable crystal on a diffractometer and collect diffraction data. Solve and refine the crystal structure to obtain a definitive three-dimensional model of the molecule.
Signaling Pathways and Drug Development Context
Isoquinoline and its derivatives are known to interact with a variety of biological targets. While no specific signaling pathway has been described for this compound, its structural features suggest potential areas of interest for drug development professionals.
dot
References
Spectroscopic and Synthetic Profile of 6-Chloroisoquinoline-1-carbaldehyde: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available spectroscopic data and a plausible synthetic route for 6-Chloroisoquinoline-1-carbaldehyde. Due to the limited availability of direct experimental data for this specific compound, this document leverages predicted data and information from analogous structures to offer a valuable resource for researchers in medicinal chemistry and drug discovery.
Spectroscopic Data
Mass Spectrometry
Predicted mass spectrometry data for this compound (C₁₀H₆ClNO) is available from PubChem. The predicted values for various adducts are summarized in the table below, providing expected mass-to-charge ratios that can aid in the identification of the compound in mass spectrometry analyses.[1]
| Adduct | Predicted m/z |
| [M+H]⁺ | 192.02108 |
| [M+Na]⁺ | 214.00302 |
| [M-H]⁻ | 190.00652 |
| [M+NH₄]⁺ | 209.04762 |
| [M+K]⁺ | 229.97696 |
| [M]⁺ | 191.01325 |
| [M]⁻ | 191.01435 |
| Data Source: PubChemLite. These are predicted values and have not been experimentally verified.[1] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Experimental NMR data for this compound could not be located. However, the ¹H and ¹³C NMR data for the related compound, Isoquinoline-6-carbaldehyde , which lacks the chloro substituent at the 6-position and has the carbaldehyde at the 6-position, is provided below for comparative purposes. The presence of the electron-withdrawing chloro group and the different position of the aldehyde in the target molecule would influence the chemical shifts.
Table 2: ¹H and ¹³C NMR Data for Isoquinoline-6-carbaldehyde [2]
| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |
| ¹H NMR | |||
| Aldehyde-H | 10.37 | s | |
| H-1 | 9.31 | s | |
| H-3 | 8.96 | d | 6.0 |
| H-4 | 8.69 | d | 6.0 |
| H-5, H-7 | 8.20 | t | 8.2 |
| H-8 | 7.75 | dd | 8.0, 7.3 |
| ¹³C NMR | |||
| C=O | 192.7 | ||
| C-1 | 153.0 | ||
| C-3 | 146.4 | ||
| C-4a | 140.0 | ||
| C-6 | 134.9 | ||
| C-8a | 133.4 | ||
| C-5 | 130.7 | ||
| C-8 | 128.8 | ||
| C-7 | 126.7 | ||
| C-4 | 117.9 | ||
| Solvent: CDCl₃. Data is for Isoquinoline-6-carbaldehyde and is intended for comparative purposes only.[2] |
Infrared (IR) Spectroscopy
An experimental IR spectrum for this compound is not available. However, characteristic IR absorption frequencies for the key functional groups present in the molecule can be predicted.
Table 3: Predicted Characteristic IR Absorptions for this compound
| Functional Group | Vibration | Expected Wavenumber (cm⁻¹) |
| Aldehyde | C=O stretch | 1710-1685 |
| Aldehyde | C-H stretch | 2830-2695 (often two bands) |
| Aromatic Ring | C=C stretch | 1600-1450 |
| Aromatic Ring | C-H stretch | 3100-3000 |
| C-Cl | Stretch | 850-550 |
| These are general ranges and the exact peak positions can vary.[3][4] |
Experimental Protocols
A specific, detailed experimental protocol for the synthesis of this compound is not explicitly described in the reviewed literature. However, the Vilsmeier-Haack reaction is a well-established and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds and has been successfully employed for the synthesis of various substituted chloroquinoline-carbaldehydes.[5][6][7] The following is a generalized protocol adapted from procedures for analogous compounds.
Proposed Synthesis of this compound via Vilsmeier-Haack Reaction
This proposed synthesis involves the reaction of a suitable N-arylacetamide precursor with the Vilsmeier reagent (formed in situ from phosphorus oxychloride and dimethylformamide).
Step 1: Formation of the Vilsmeier Reagent In a round-bottom flask equipped with a dropping funnel and a magnetic stirrer, phosphorus oxychloride (POCl₃) is added dropwise to ice-cooled N,N-dimethylformamide (DMF) under an inert atmosphere (e.g., nitrogen or argon). The mixture is stirred while maintaining the temperature below 5 °C.
Step 2: Vilsmeier-Haack Cyclization and Formylation To the freshly prepared Vilsmeier reagent, the appropriate N-(chlorophenyl)acetamide is added portion-wise. The reaction mixture is then heated, typically in the range of 70-90 °C, for several hours.[7] The progress of the reaction should be monitored by thin-layer chromatography (TLC).
Step 3: Work-up and Purification Upon completion of the reaction, the mixture is cooled to room temperature and then carefully poured onto crushed ice. The resulting precipitate, the crude this compound, is collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization from a suitable solvent such as ethyl acetate or by column chromatography on silica gel.
Visualization of Synthetic Pathway
The following diagram illustrates the general mechanism of the Vilsmeier-Haack reaction for the synthesis of a chloroquinoline carbaldehyde from an N-arylacetamide.
Caption: Vilsmeier-Haack synthesis of this compound.
References
physical and chemical properties of 6-Chloroisoquinoline-1-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Chloroisoquinoline-1-carbaldehyde is a halogenated aromatic aldehyde derivative of the isoquinoline heterocyclic scaffold. Isoquinoline and its derivatives are of significant interest in medicinal chemistry due to their presence in a wide array of natural products and pharmacologically active compounds. The introduction of a chlorine atom and a carbaldehyde group at specific positions on the isoquinoline ring system can significantly influence the molecule's physicochemical properties and biological activity. This document provides a comprehensive overview of the known physical and chemical properties of this compound, compiled from available data.
Chemical Structure and Properties
The chemical structure of this compound is characterized by an isoquinoline ring system chlorinated at the 6-position and substituted with a formyl (carbaldehyde) group at the 1-position.
Molecular Formula: C₁₀H₆ClNO
Molecular Weight: 191.61 g/mol
** IUPAC Name:** 6-chloro-1-isoquinolinecarbaldehyde
Physical Properties
Detailed experimental data for the physical properties of this compound is limited in publicly accessible literature. The information available is primarily from commercial suppliers and chemical databases. It is typically supplied as a solid. A safety data sheet for a related isomer suggests a boiling point of 78 - 81 °C at 13 hPa, but this should be considered indicative rather than experimentally verified for this compound. Further experimental determination of properties such as melting point, boiling point under standard pressure, and solubility in various solvents is required for a complete profile.
Table 1: Physical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₀H₆ClNO | - |
| Molecular Weight | 191.61 g/mol | - |
| Physical State | Solid | Supplier Data |
| Melting Point | Data not available | - |
| Boiling Point | Data not available | - |
| Solubility | Data not available | - |
Chemical Properties
The chemical reactivity of this compound is dictated by the isoquinoline ring, the aromatic chloro substituent, and the aldehyde functional group. The aldehyde group can undergo typical reactions such as oxidation to a carboxylic acid, reduction to an alcohol, and formation of imines, oximes, and hydrazones. The chlorine atom is generally stable but may be susceptible to nucleophilic substitution under specific conditions. The isoquinoline nitrogen provides a site for potential quaternization reactions.
Spectroscopic Data
Detailed, experimentally verified spectroscopic data for this compound is not widely published. The following represents predicted data and typical spectral regions for related compounds.
Mass Spectrometry
Predicted mass spectral data indicates a monoisotopic mass of 191.0138 m/z. The mass spectrum would be expected to show a characteristic isotopic pattern for a molecule containing one chlorine atom (M+ and M+2 peaks in an approximate 3:1 ratio).
NMR Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the isoquinoline ring and the aldehyde proton. The aldehyde proton (CHO) would typically appear as a singlet in the downfield region (δ 9-10 ppm). The aromatic protons would exhibit complex splitting patterns in the aromatic region (δ 7-9 ppm).
¹³C NMR: The carbon NMR spectrum would show signals for the ten carbon atoms in the molecule. The carbonyl carbon of the aldehyde group is expected to have a chemical shift in the range of δ 190-200 ppm. The aromatic carbons would appear in the δ 120-150 ppm region.
Infrared (IR) Spectroscopy
The IR spectrum would be expected to show characteristic absorption bands for the functional groups present. A strong carbonyl (C=O) stretching vibration for the aldehyde is anticipated around 1700 cm⁻¹. Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while C=C and C=N stretching vibrations of the isoquinoline ring would appear in the 1400-1600 cm⁻¹ region. A C-Cl stretching vibration would likely be observed in the fingerprint region.
Experimental Protocols
General Synthesis Approach: Vilsmeier-Haack Reaction
A plausible synthetic route for the preparation of this compound is the Vilsmeier-Haack reaction of 6-chloroisoquinoline. This reaction utilizes a Vilsmeier reagent, typically generated from phosphorus oxychloride (POCl₃) and a formamide such as N,N-dimethylformamide (DMF), to introduce a formyl group onto an electron-rich aromatic ring.
Illustrative Workflow for a Vilsmeier-Haack Reaction:
Caption: General workflow for the synthesis of this compound via the Vilsmeier-Haack reaction.
Disclaimer: This is a generalized protocol and would require optimization for this specific substrate, including reaction temperature, time, and purification methods.
Biological Activity and Signaling Pathways
There is currently no specific information in the scientific literature detailing the biological activity or the involvement of this compound in any signaling pathways. However, the broader class of chloroisoquinoline derivatives has been investigated for various pharmacological activities. Further research is necessary to elucidate the specific biological profile of this compound.
The following diagram illustrates a hypothetical workflow for screening the biological activity of a novel compound like this compound.
Caption: A conceptual workflow for the biological screening and drug development process.
Conclusion
This compound is a chemical compound with potential for further investigation in medicinal chemistry and materials science. This guide summarizes the currently available, albeit limited, physical and chemical data. A significant need exists for comprehensive experimental characterization of this molecule, including determination of its physical constants, detailed spectroscopic analysis, development of a robust synthetic protocol, and exploration of its biological activities. Such data will be crucial for unlocking the full potential of this and related compounds in various scientific disciplines.
An In-depth Technical Guide to the Reactivity of the Aldehyde Group in 6-Chloroisoquinoline-1-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical reactivity of the aldehyde functional group in 6-Chloroisoquinoline-1-carbaldehyde. Due to the limited availability of direct experimental data for this specific molecule, this guide leverages extensive research on the closely related and structurally analogous 2-chloroquinoline-3-carbaldehyde, as well as other substituted quinoline and isoquinoline carbaldehydes. The content herein details the expected reactivity in key organic transformations, including nucleophilic addition, condensation reactions, oxidation, and reduction. This document is intended to serve as a valuable resource for researchers in medicinal chemistry and drug development by providing predicted reaction pathways, detailed experimental protocols from analogous systems, and a framework for the synthesis of novel derivatives.
Introduction
This compound is a halogenated heterocyclic aldehyde with significant potential as a building block in synthetic organic chemistry. The isoquinoline scaffold is a prominent feature in numerous natural products and pharmacologically active compounds, exhibiting a wide range of biological activities.[1] The presence of a reactive aldehyde group at the C1 position, coupled with the electronic influence of the chlorine atom at the C6 position and the nitrogen atom in the isoquinoline ring, makes this molecule a versatile precursor for the synthesis of a diverse array of complex molecular architectures.
The aldehyde functionality is a cornerstone of organic synthesis, participating in a multitude of transformations that enable the formation of new carbon-carbon and carbon-heteroatom bonds. This guide will explore the anticipated reactivity of the aldehyde group in this compound, providing insights into its behavior in key chemical reactions that are pivotal for drug discovery and development.
General Reactivity of the Aldehyde Group
The aldehyde group in this compound is characterized by an electrophilic carbonyl carbon, which is susceptible to attack by a wide range of nucleophiles. The reactivity of this group is modulated by the electronic properties of the 6-chloro-isoquinoline ring system. The electron-withdrawing nature of the nitrogen atom in the isoquinoline ring and the chlorine atom is expected to enhance the electrophilicity of the carbonyl carbon, thereby increasing its reactivity towards nucleophiles compared to simple aromatic aldehydes.
The general mechanism for nucleophilic addition to the aldehyde group is depicted below.
Caption: General mechanism of nucleophilic addition to the aldehyde.
Key Reactions of the Aldehyde Group
The aldehyde group of this compound is anticipated to undergo a variety of important chemical transformations. The following sections detail the expected outcomes and provide experimental protocols based on analogous systems.
Nucleophilic Addition Reactions
Nucleophilic addition is a fundamental reaction of aldehydes. A diverse range of nucleophiles can add to the carbonyl carbon, leading to the formation of alcohols and other functional groups.
Table 1: Summary of Nucleophilic Addition Reactions and Products
| Nucleophile | Reagent Example | Expected Product |
| Hydride | Sodium borohydride (NaBH₄) | (6-Chloroisoquinolin-1-yl)methanol |
| Organometallics | Grignard Reagents (R-MgBr) | Secondary alcohols |
| Cyanide | Sodium cyanide (NaCN) | Cyanohydrins |
The reduction of the aldehyde to a primary alcohol is a common and useful transformation. Mild reducing agents such as sodium borohydride are typically sufficient for this purpose.
Experimental Protocol: Reduction of a Chloroquinoline Carbaldehyde (Analogous System) [2]
To a solution of 2-chloroquinoline-3-carbaldehyde (1.0 mmol) in methanol (10 mL) at 0 °C is added sodium borohydride (1.5 mmol) in portions. The reaction mixture is stirred at room temperature for 2 hours. After completion of the reaction (monitored by TLC), the solvent is evaporated under reduced pressure. The residue is quenched with water (10 mL) and extracted with ethyl acetate (3 x 15 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to afford the crude product, which can be purified by column chromatography.
Caption: Experimental workflow for the reduction of the aldehyde.
Condensation Reactions
Condensation reactions involving the aldehyde group are powerful methods for the formation of new carbon-carbon and carbon-nitrogen double bonds. These reactions are widely used in the synthesis of complex heterocyclic systems.
The Knoevenagel condensation involves the reaction of the aldehyde with an active methylene compound, typically catalyzed by a weak base, to form a new carbon-carbon double bond.
Experimental Protocol: Knoevenagel Condensation (Analogous System)
A mixture of 3-chlorobenzo[f]quinoline-2-carbaldehyde (0.01 mol), 5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one (0.01 mol), and piperidine (0.1 mL) in absolute ethanol (15 mL) is warmed for 10 minutes and then stirred at room temperature for 4 hours. The resulting solid is collected by filtration and recrystallized from ethanol.
The Wittig reaction provides a versatile method for the synthesis of alkenes from aldehydes. It involves the reaction of the aldehyde with a phosphorus ylide.
Experimental Protocol: Wittig Reaction (General Procedure)
To a suspension of the appropriate phosphonium salt (1.2 mmol) in dry THF (10 mL) at -78 °C under an inert atmosphere is added a strong base such as n-butyllithium (1.2 mmol). The mixture is allowed to warm to 0 °C and stirred for 1 hour to form the ylide. A solution of this compound (1.0 mmol) in dry THF (5 mL) is then added dropwise at 0 °C. The reaction is stirred at room temperature until completion (monitored by TLC). The reaction is quenched with saturated aqueous ammonium chloride solution and extracted with ethyl acetate. The combined organic layers are dried and concentrated, and the product is purified by chromatography.
Caption: Simplified schematic of the Wittig reaction.
Reductive Amination
Reductive amination is a powerful method for the synthesis of amines from aldehydes. The reaction proceeds via the in-situ formation of an imine, which is then reduced to the corresponding amine.
Experimental Protocol: Reductive Amination (General Procedure)
To a solution of this compound (1.0 mmol) and the desired amine (1.1 mmol) in a suitable solvent such as methanol or dichloroethane (10 mL) is added a reducing agent like sodium triacetoxyborohydride (1.5 mmol). The reaction mixture is stirred at room temperature for several hours until completion. The reaction is then quenched with a saturated aqueous solution of sodium bicarbonate and extracted with an organic solvent. The combined organic layers are dried and concentrated to yield the amine product.
Table 2: Reductive Amination Products
| Amine | Reducing Agent | Expected Product |
| Ammonia | Sodium triacetoxyborohydride | (6-Chloroisoquinolin-1-yl)methanamine |
| Primary Amine (R-NH₂) | Sodium cyanoborohydride | N-Alkyl-(6-chloroisoquinolin-1-yl)methanamine |
| Secondary Amine (R₂NH) | Sodium triacetoxyborohydride | N,N-Dialkyl-(6-chloroisoquinolin-1-yl)methanamine |
Oxidation to Carboxylic Acid
The aldehyde group can be readily oxidized to a carboxylic acid using a variety of oxidizing agents. Common reagents include potassium permanganate (KMnO₄) and Jones reagent (CrO₃ in sulfuric acid).
Experimental Protocol: Oxidation to Carboxylic Acid (General Procedure)
To a solution of this compound (1.0 mmol) in acetone (10 mL) at 0 °C is added Jones reagent dropwise until the orange color persists. The mixture is stirred for 1 hour, and the excess oxidant is quenched by the addition of isopropanol. The solids are filtered off, and the filtrate is concentrated. The residue is dissolved in water and the pH is adjusted to be acidic. The product is then extracted with an organic solvent, dried, and concentrated to give the carboxylic acid.
Role in Drug Development
The 6-chloroisoquinoline moiety is a "privileged scaffold" in medicinal chemistry, appearing in numerous compounds with diverse biological activities. The aldehyde at the C1 position serves as a versatile chemical handle to introduce a wide range of functional groups and build molecular complexity. The derivatives synthesized from this compound can be screened for various therapeutic targets. For instance, quinoline-carbaldehyde derivatives have been investigated as inhibitors of leishmanial methionine aminopeptidase 1. The ability to readily modify the aldehyde group allows for the systematic exploration of the structure-activity relationship (SAR) of novel isoquinoline-based compounds.
Caption: Role of this compound in a drug discovery workflow.
Conclusion
While direct experimental data on the reactivity of the aldehyde group in this compound is limited in the current literature, a comprehensive understanding of its chemical behavior can be confidently extrapolated from its structural analogues. The aldehyde group is expected to be highly reactive towards a variety of nucleophiles, and it can readily participate in condensation, oxidation, and reduction reactions. This versatility makes this compound a valuable and promising starting material for the synthesis of novel and complex isoquinoline derivatives with potential applications in drug discovery and materials science. This guide provides a foundational understanding and practical protocols to aid researchers in the effective utilization of this important synthetic building block.
References
- 1. Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - RSC Advances (RSC Publishing) DOI:10.1039/C7RA11537G [pubs.rsc.org]
The Rising Potential of 6-Chloroisoquinoline-1-carbaldehyde Derivatives in Drug Discovery: A Technical Guide
For Immediate Release
[City, State] – [Date] – In the dynamic landscape of pharmaceutical research, the quest for novel therapeutic agents with enhanced efficacy and specificity is perpetual. Among the myriad of heterocyclic scaffolds, isoquinoline and its derivatives have consistently emerged as privileged structures, demonstrating a wide spectrum of biological activities. This technical guide delves into the burgeoning field of 6-Chloroisoquinoline-1-carbaldehyde derivatives, exploring their synthesis, potential biological activities, and underlying mechanisms of action. This document is intended for researchers, scientists, and drug development professionals dedicated to advancing cancer, antimicrobial, and anti-inflammatory therapies.
The strategic incorporation of a chlorine atom at the 6-position of the isoquinoline ring, coupled with a reactive carbaldehyde group at the 1-position, presents a unique molecular framework for the generation of diverse compound libraries. This guide will focus on two primary classes of derivatives: thiosemicarbazones and Schiff bases, highlighting their therapeutic promise.
Anticancer Activity: A Primary Therapeutic Target
Derivatives of isoquinoline-1-carboxaldehyde, particularly thiosemicarbazones, have shown significant promise as antineoplastic agents. Research indicates that these compounds often exert their cytotoxic effects through a multi-faceted mechanism of action.
A notable study on isoquinoline-based α-N-heterocyclic carboxaldehyde thiosemicarbazones (HCTs) revealed that fluorination at the 6-position of the isoquinoline scaffold potentiated their anticancer activity. The lead compound in this study, HCT-13 (a 6-fluoro derivative), displayed impressive potency against a range of cancer cell lines, including pancreatic, small cell lung carcinoma, prostate cancer, and leukemia models, with IC50 values in the low-to-mid nanomolar range.[1] This finding strongly suggests that substitution with a halogen, such as chlorine, at the 6-position could yield compounds with significant anticancer potential.
The proposed mechanism of action for these thiosemicarbazone derivatives involves their ability to act as copper ionophores.[1] This disrupts the mitochondrial electron transport chain, leading to the production of reactive oxygen species (ROS) and subsequent DNA damage, ultimately triggering apoptosis in cancer cells.[1] Furthermore, these compounds have been found to interfere with DNA synthesis.
While specific IC50 values for this compound derivatives are not yet widely published, the data from analogous compounds are highly encouraging. For instance, various substituted isoquinoline-1-carboxaldehyde thiosemicarbazones have been evaluated against L1210 leukemia in mice, demonstrating significant in vivo efficacy.[2]
Table 1: Anticancer Activity of Representative Isoquinoline-1-carboxaldehyde Thiosemicarbazone Derivatives
| Compound/Derivative | Cancer Model | Activity Metric | Result | Reference |
| 4-aminoisoquinoline-1-carboxaldehyde thiosemicarbazone | L1210 leukemia (in vivo) | % T/C | 177 | [2] |
| 4-(methylamino)isoquinoline-1-carboxaldehyde thiosemicarbazone | L1210 leukemia (in vivo) | % T/C | 177 | [2] |
| HCT-13 (6-fluoro derivative) | Pancreatic, Small Cell Lung, Prostate, Leukemia cell lines | IC50 | Low-to-mid nanomolar range | [1] |
Expanding the Horizon: Antimicrobial and Anti-inflammatory Potential
Beyond their anticancer properties, the structural motif of this compound lends itself to the development of potent antimicrobial and anti-inflammatory agents.
Antimicrobial Activity
Thiosemicarbazones, in general, are known to possess significant antimicrobial properties. Their mechanism of action is often attributed to the inhibition of essential bacterial enzymes involved in DNA synthesis and replication, such as thymidylate synthase, dihydrofolate reductase, and ribonucleotide reductase.[3] They can also disrupt bacterial cell membranes.[3] Quinoline-functionalized thiosemicarbazones have demonstrated broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria.[3]
Schiff bases derived from 2-chloroquinoline-3-carbaldehyde have also been synthesized and screened for their antimicrobial activity, with some derivatives showing moderate activity against Escherichia coli and Candida albicans. This suggests that Schiff base derivatives of this compound could be a fruitful area of investigation.
Anti-inflammatory Activity
The overproduction of nitric oxide (NO) is a hallmark of chronic inflammation. Therefore, the inhibition of NO production in macrophages is a key strategy in the development of novel anti-inflammatory drugs. Isoquinoline derivatives have been investigated for their ability to modulate inflammatory pathways. The evaluation of this compound derivatives for their capacity to inhibit NO production in lipopolysaccharide (LPS)-stimulated macrophages could unveil their potential as anti-inflammatory agents.
Synthesis and Experimental Protocols
The generation of diverse libraries of this compound derivatives is crucial for comprehensive structure-activity relationship (SAR) studies. The following sections outline the general synthetic routes and key experimental protocols for biological evaluation.
General Synthesis of Thiosemicarbazone and Schiff Base Derivatives
The synthesis of thiosemicarbazone and Schiff base derivatives from this compound is a straightforward condensation reaction.
Experimental Protocol: Synthesis of Thiosemicarbazone Derivatives
-
Dissolve this compound (1 mmol) in ethanol.
-
Add a solution of the appropriate thiosemicarbazide (1 mmol) in ethanol.
-
Add a few drops of a suitable acid catalyst (e.g., concentrated sulfuric acid).
-
Reflux the mixture for a specified period (typically 2-6 hours), monitoring the reaction by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Collect the precipitated product by filtration, wash with cold ethanol, and dry.
-
Recrystallize the crude product from a suitable solvent to afford the pure thiosemicarbazone derivative.
Experimental Protocol: Synthesis of Schiff Base Derivatives
-
Dissolve this compound (1 mmol) in ethanol.
-
Add the desired primary amine (1 mmol) to the solution.
-
Add a catalytic amount of glacial acetic acid.
-
Stir the reaction mixture at room temperature or under reflux, monitoring by TLC.
-
Upon completion, cool the mixture and collect the solid product by filtration.
-
Wash the product with a suitable solvent and dry.
-
Purify the Schiff base derivative by recrystallization.
Biological Evaluation Protocols
Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the this compound derivatives and incubate for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Antimicrobial Activity: Agar Well Diffusion Method
This method is used to assess the antimicrobial activity of the synthesized compounds.
-
Inoculum Preparation: Prepare a standardized microbial inoculum of the test bacteria or fungi.
-
Agar Plate Inoculation: Spread the inoculum evenly onto the surface of an agar plate.
-
Well Creation: Punch wells (6-8 mm in diameter) into the agar plate using a sterile cork borer.
-
Compound Application: Add a defined volume of the test compound solution to each well.
-
Incubation: Incubate the plates at an appropriate temperature for 24-48 hours.
-
Zone of Inhibition Measurement: Measure the diameter of the clear zone around each well where microbial growth is inhibited.
Anti-inflammatory Activity: Nitric Oxide (NO) Production Assay
This assay measures the ability of the compounds to inhibit the production of nitric oxide in LPS-stimulated macrophage cells (e.g., RAW 264.7).
-
Cell Culture: Culture RAW 264.7 macrophage cells in a 96-well plate.
-
Compound and LPS Treatment: Pre-treat the cells with different concentrations of the test compounds for 1 hour, followed by stimulation with lipopolysaccharide (LPS) for 24 hours.
-
Nitrite Measurement: Collect the cell culture supernatant and measure the nitrite concentration (a stable product of NO) using the Griess reagent.
-
Absorbance Reading: Measure the absorbance at 540 nm.
-
Calculation: Determine the percentage of NO inhibition compared to the LPS-treated control.
Signaling Pathways and Future Directions
The primary signaling pathway implicated in the anticancer activity of isoquinoline thiosemicarbazones involves the induction of oxidative stress and DNA damage, leading to apoptosis.
References
literature review on 6-Chloroisoquinoline-1-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Chloroisoquinoline-1-carbaldehyde is a halogenated heterocyclic aldehyde belonging to the isoquinoline family. The isoquinoline scaffold is a prominent structural motif in a vast array of natural products and synthetic compounds with significant biological activities, including antitumor, antimicrobial, and anti-inflammatory properties. The presence of a chlorine atom and a reactive carbaldehyde group at the 6- and 1-positions, respectively, makes this compound a valuable intermediate for the synthesis of more complex isoquinoline derivatives and a candidate for biological screening in drug discovery programs. This document provides a technical overview of the available data on its synthesis and chemical properties.
Chemical and Physical Properties
A summary of the key chemical and physical data for this compound is presented below.
| Property | Value | Reference |
| CAS Number | 1537415-87-4 | [1][2] |
| Molecular Formula | C₁₀H₆ClNO | [2] |
| Molecular Weight | 191.61 g/mol | [2] |
| Appearance | Yellow solid | |
| Melting Point | 92–93 °C | |
| ¹H NMR (400 MHz, CDCl₃) | δ 10.34 (s, 1H), 9.27 (d, J = 9.2 Hz, 1H), 8.76 (d, J = 5.6 Hz, 1H), 7.89 (d, J = 2.0 Hz, 1H), 7.79 (d, J = 5.5 Hz, 1H), 7.70–7.64 (m, 1H) | |
| ¹³C NMR (100 MHz, CDCl₃) | δ 195.3, 149.9, 143.5, 137.7, 137.3, 131.0, 127.6, 125.7, 124.4, 124.3 | |
| HRMS (ESI-TOF) | Calculated for C₁₀H₇ClNO [M+H]⁺: 192.0216, Found: 192.0211 |
Synthesis
The synthesis of this compound has been reported via a direct formylation of 6-chloroisoquinoline. The process involves the use of 1,3-dioxolane as the formylating agent precursor, facilitated by an oxidant, followed by hydrolysis to yield the aldehyde.
Experimental Protocol
General Procedure for the Formylation of Isoquinoline:
A sealable reaction tube equipped with a magnetic stirrer bar is charged with isoquinoline (0.15 mmol), 1,3-dioxolane (1 mL), 1,2-dichloroethane (DCE, 1 mL), and tert-butyl hydroperoxide (TBHP, 5.0-6.0 M in decane, 0.375 mmol). The reaction mixture is stirred, and upon completion, it is concentrated on a rotary evaporator and transferred to a small vial. The resulting solution is cooled to 0°C in an ice bath, and then boron trichloride (BCl₃, 1.0 M in CH₂Cl₂, 1 mL) is added dropwise. The reaction is then warmed to room temperature, stirred for 10 minutes, and subsequently quenched with water (1 mL). After stirring for 30 minutes at this temperature, the solution is basified with 1 M lithium hydroxide (LiOH), and the aqueous layer is extracted with dichloromethane (CH₂Cl₂, 3 x 1 mL). The combined organic layers are then processed to isolate the final product. For 6-chloroisoquinoline as the starting material, this procedure yielded this compound as a yellow solid with a 70% yield.
Synthetic Workflow
The following diagram illustrates the key steps in the synthesis of this compound.
Biological Activity
As of the current literature survey, there is no specific biological activity or pharmacological data published for this compound. However, the broader class of chloro-substituted quinolines and isoquinolines are known to exhibit a wide range of biological effects.
Derivatives of 2-chloroquinoline-3-carbaldehyde, a related structural isomer, have been investigated for various therapeutic applications. These compounds serve as precursors for molecules with potential anticancer, antibacterial, antituberculosis, anti-inflammatory, analgesic, antioxidant, antimalarial, anti-HIV, and anticonvulsant activities.[1] The aldehyde functional group in these scaffolds is a key handle for synthetic elaboration, allowing for the creation of diverse libraries of compounds for biological screening. For instance, the aldehyde can be readily converted into Schiff bases, hydrazones, and other derivatives, which often leads to enhanced or novel biological activities.
Given that 1-chloroisoquinoline-7-carbaldehyde, another isomer, is noted for its utility in constructing complex heterocyclic systems for antitumor, antimicrobial, and anti-inflammatory drug research, it is plausible that this compound could serve a similar role as a versatile building block in medicinal chemistry.[3]
Conclusion
This compound is a readily synthesizable isoquinoline derivative. Detailed synthetic protocols and characterization data are available, establishing a foundation for its use in further chemical research. While no direct biological activities have been reported for this specific compound, its structural features are common to a class of molecules with significant and diverse pharmacological properties. Therefore, this compound represents a promising, yet underexplored, scaffold for the development of novel therapeutic agents. Further research into its biological effects is warranted.
References
An In-depth Technical Guide to the Synthesis of 6-Chloroisoquinoline-1-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Chloroisoquinoline-1-carbaldehyde is a heterocyclic compound of interest in medicinal chemistry and drug discovery. The isoquinoline scaffold is a core component of many natural alkaloids and synthetic compounds with a wide range of biological activities. The presence of a chlorine atom at the 6-position and a reactive carbaldehyde group at the 1-position makes it a versatile intermediate for the synthesis of more complex molecules and potential drug candidates. This document provides a detailed technical overview of a probable synthetic route to this compound, including experimental protocols and reaction mechanisms.
Proposed Synthetic Pathway
A logical and efficient two-step synthetic route to this compound is proposed. This pathway commences with the construction of the core 6-chloroisoquinoline ring system via the Pomeranz-Fritsch reaction, followed by the introduction of the carbaldehyde group at the C1 position using the Vilsmeier-Haack reaction.
Step 1: Synthesis of 6-Chloroisoquinoline via the Pomeranz-Fritsch Reaction
The Pomeranz-Fritsch reaction is a classic and effective method for the synthesis of isoquinolines.[1][2][3][4][5] It involves the acid-catalyzed cyclization of a benzalaminoacetal, which is formed from the condensation of an aromatic aldehyde and a 2,2-dialkoxyethylamine.
Quantitative Data for Step 1
| Reactant/Reagent | Molecular Formula | Molar Mass ( g/mol ) | Moles (mol) | Mass/Volume | Role |
| 4-Chlorobenzaldehyde | C₇H₅ClO | 140.57 | 1.0 | 140.57 g | Starting Material |
| 2,2-Diethoxyethylamine | C₆H₁₅NO₂ | 133.19 | 1.1 | 146.51 g | Reagent |
| Concentrated Sulfuric Acid | H₂SO₄ | 98.08 | - | ~500 mL | Catalyst/Solvent |
| Expected Yield | C₉H₆ClN | 163.61 | - | ~50-70% | Product |
Step 2: Formylation of 6-Chloroisoquinoline using the Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.[6][7][8][9][10] It employs a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and a formamide such as N,N-dimethylformamide (DMF), to introduce a formyl group onto the aromatic ring.
Quantitative Data for Step 2
| Reactant/Reagent | Molecular Formula | Molar Mass ( g/mol ) | Moles (mol) | Mass/Volume | Role |
| 6-Chloroisoquinoline | C₉H₆ClN | 163.61 | 1.0 | 163.61 g | Starting Material |
| Phosphorus Oxychloride | POCl₃ | 153.33 | 3.0 | 278.4 mL | Reagent |
| N,N-Dimethylformamide | C₃H₇NO | 73.09 | 3.0 | 229.8 mL | Reagent/Solvent |
| Expected Yield | C₁₀H₆ClNO | 191.61 | - | ~70-85% | Product |
Detailed Experimental Protocols
Protocol 1: Synthesis of 6-Chloroisoquinoline
-
Formation of the Benzalaminoacetal (Schiff Base):
-
In a round-bottom flask equipped with a Dean-Stark apparatus, dissolve 4-chlorobenzaldehyde (1.0 mol) and 2,2-diethoxyethylamine (1.1 mol) in toluene (500 mL).
-
Add a catalytic amount of p-toluenesulfonic acid.
-
Reflux the mixture until the theoretical amount of water is collected in the Dean-Stark trap.
-
Cool the reaction mixture and remove the toluene under reduced pressure to yield the crude benzalaminoacetal.
-
-
Cyclization to 6-Chloroisoquinoline:
-
Carefully add the crude benzalaminoacetal dropwise to ice-cold concentrated sulfuric acid (500 mL) with vigorous stirring.
-
After the addition is complete, allow the mixture to slowly warm to room temperature and then heat at 80°C for 4 hours.
-
Cool the reaction mixture in an ice bath and carefully pour it onto crushed ice.
-
Basify the acidic solution with a concentrated sodium hydroxide solution until a pH of >10 is reached, keeping the temperature below 20°C.
-
Extract the aqueous layer with dichloromethane (3 x 300 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure 6-chloroisoquinoline.
-
Protocol 2: Synthesis of this compound
-
Preparation of the Vilsmeier Reagent:
-
In a three-necked flask equipped with a dropping funnel and a calcium chloride guard tube, cool N,N-dimethylformamide (3.0 mol) to 0°C in an ice-salt bath.
-
Add phosphorus oxychloride (3.0 mol) dropwise with stirring, maintaining the temperature below 10°C.
-
After the addition, stir the mixture at room temperature for 30 minutes to ensure the complete formation of the Vilsmeier reagent.
-
-
Formylation Reaction:
-
Dissolve 6-chloroisoquinoline (1.0 mol) in a minimal amount of DMF and add it dropwise to the prepared Vilsmeier reagent.
-
Heat the reaction mixture at 90°C for 6-8 hours. Monitor the reaction progress by TLC.
-
Cool the reaction mixture to room temperature and pour it slowly onto crushed ice with stirring.
-
-
Work-up and Purification:
-
Neutralize the mixture with a saturated sodium bicarbonate solution until the evolution of CO₂ ceases.
-
Extract the product with ethyl acetate (3 x 400 mL).
-
Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the resulting crude solid by recrystallization from ethanol or by column chromatography on silica gel to yield this compound.
-
Reaction Mechanism
The key step in the introduction of the aldehyde function is the electrophilic aromatic substitution of the 6-chloroisoquinoline with the Vilsmeier reagent.
Applications in Drug Development
While specific applications of this compound are not extensively documented, its structural motifs are present in various biologically active molecules. The aldehyde functionality serves as a versatile handle for further chemical modifications, such as:
-
Reductive amination: To introduce various amine-containing side chains.
-
Wittig and related olefination reactions: To extend the carbon framework.
-
Oxidation: To form the corresponding carboxylic acid.
-
Condensation reactions: To form Schiff bases, hydrazones, and other derivatives.
These potential transformations make this compound a valuable building block for creating libraries of novel compounds for screening in various drug discovery programs, including those targeting kinases, proteases, and other enzymes.
Conclusion
This technical guide outlines a robust and plausible synthetic route for the preparation of this compound. By employing the well-established Pomeranz-Fritsch and Vilsmeier-Haack reactions, this valuable synthetic intermediate can be accessed in good yields. The provided detailed protocols and mechanistic insights are intended to aid researchers and scientists in the synthesis and further exploration of this and related compounds for applications in medicinal chemistry and materials science.
References
- 1. organicreactions.org [organicreactions.org]
- 2. Pomeranz–Fritsch reaction - Wikipedia [en.wikipedia.org]
- 3. Pomeranz-Fritsch Reaction | Thermo Fisher Scientific - US [thermofisher.com]
- 4. chemistry-reaction.com [chemistry-reaction.com]
- 5. Pomerantz-Fritsch synthesis of isoquinolines [quimicaorganica.org]
- 6. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 7. chemijournal.com [chemijournal.com]
- 8. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 9. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 10. openscholar.dut.ac.za [openscholar.dut.ac.za]
Navigating the Acquisition of 6-Chloroisoquinoline-1-carbaldehyde: A Technical Guide for Researchers
For Immediate Release
This technical guide is intended for researchers, scientists, and professionals in drug development, providing a comprehensive overview of the procurement landscape for 6-Chloroisoquinoline-1-carbaldehyde. Due to the apparent lack of commercial availability of this specific isomer, this document details suppliers of a closely related isomer, 1-Chloroisoquinoline-6-carbaldehyde, and outlines a potential synthetic pathway for the target compound.
Commercial Availability: The Isomer Landscape
Extensive searches of chemical supplier databases indicate that This compound is not a readily available commercial product. Researchers seeking this molecule will likely need to pursue custom synthesis or synthesize it in-house.
However, the isomeric compound, 1-Chloroisoquinoline-6-carbaldehyde , is available from several suppliers. While structurally different, its availability may be of interest to researchers with flexibility in their molecular design or for comparative studies.
Table 1: Suppliers of 1-Chloroisoquinoline-6-carbaldehyde
| Supplier | Catalog Number | Purity | Available Quantities |
| Sigma-Aldrich | CDS024086 | Not specified; sold "as-is" for early discovery research. Buyer assumes responsibility for purity confirmation.[1] | 25 mg |
| CymitQuimica | 10-F722514 (Fluorochem brand) | 95+%[2] | 100 mg, 250 mg, 1 g[2] |
| Frontier Specialty Chemicals | C13825 | Guaranteed Purity (specific percentage not listed online) | Inquire for available sizes |
| Crescent Chemical Company | CDS024086-25MG | Not specified | 25 mg |
Note: The information presented in this table is based on publicly available data and is subject to change. Researchers are advised to contact the suppliers directly for the most current information and to request certificates of analysis.
Proposed Synthetic Protocol for this compound
Given the absence of commercial sources for this compound, a plausible synthetic route starting from the commercially available 6-chloroisoquinoline is proposed. The key transformation is the introduction of a carbaldehyde group at the C1 position, which can be achieved via a Vilsmeier-Haack reaction.
Experimental Methodology: Vilsmeier-Haack Formylation of 6-Chloroisoquinoline
Materials:
-
6-Chloroisoquinoline (starting material)
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM, anhydrous)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate (for chromatography)
Procedure:
-
Vilsmeier Reagent Formation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, cool anhydrous N,N-dimethylformamide (DMF, 3 equivalents) to 0 °C in an ice bath. Slowly add phosphorus oxychloride (POCl₃, 1.2 equivalents) dropwise via the dropping funnel, ensuring the temperature remains below 10 °C. Stir the resulting mixture at 0 °C for 30 minutes to allow for the formation of the Vilsmeier reagent.
-
Reaction with 6-Chloroisoquinoline: Dissolve 6-chloroisoquinoline (1 equivalent) in anhydrous dichloromethane (DCM). Add this solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux (approximately 40-45 °C). Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion of the reaction, cool the mixture to 0 °C and carefully quench by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.
-
Chromatography: Purify the crude residue by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired product, this compound.
-
Characterization: Confirm the structure and purity of the final product using appropriate analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Visualized Workflows and Pathways
To further aid researchers, the following diagrams, generated using the DOT language, illustrate the proposed synthetic pathway and a general experimental workflow for chemical procurement and handling.
Caption: Proposed synthesis of this compound.
Caption: General workflow for chemical acquisition and synthesis.
This guide provides a foundational resource for researchers interested in this compound. By presenting the current market availability and a detailed synthetic protocol, this document aims to facilitate the advancement of research and development in related fields.
References
Methodological & Application
Application Notes and Protocols for the Derivatization of 6-Chloroisoquinoline-1-carbaldehyde for Analysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the derivatization of 6-Chloroisoquinoline-1-carbaldehyde to enhance its detection and quantification in analytical workflows. The methods are tailored for common analytical platforms, including Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) with UV or MS detection.
Introduction
This compound is a heteroaromatic aldehyde of interest in medicinal chemistry and drug development. Accurate and sensitive quantification of this compound is crucial for various studies, including reaction monitoring, metabolite identification, and quality control. Due to the inherent properties of aldehydes, derivatization is often employed to improve chromatographic separation, enhance detector response, and increase the overall robustness of the analytical method.
This document outlines two primary derivatization strategies:
-
O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) Derivatization for GC-MS Analysis: This method converts the aldehyde into a more volatile and thermally stable oxime derivative, which is highly responsive to electron capture detection and provides characteristic mass spectra.
-
2,4-Dinitrophenylhydrazine (DNPH) Derivatization for HPLC-UV/MS Analysis: This reaction yields a hydrazone derivative with a strong chromophore, enabling sensitive UV detection. The derivative is also amenable to mass spectrometry for enhanced specificity.
Data Presentation: Comparison of Derivatization Methods
The following tables summarize quantitative data for the analysis of aromatic aldehydes using the described derivatization methods. While specific data for this compound is not available in the literature, the data for structurally related aromatic aldehydes provide a strong indication of the expected analytical performance.
Table 1: Quantitative Data for PFBHA Derivatization of Aromatic Aldehydes by GC-MS
| Parameter | Benzaldehyde | o-Tolualdehyde | m-Tolualdehyde | p-Tolualdehyde |
| Linearity Range (ng/mL) | 0.5 - 200 | 0.5 - 200 | 0.5 - 200 | 0.5 - 200 |
| Correlation Coefficient (r²) | >0.99 | >0.99 | >0.99 | >0.99 |
| Limit of Detection (LOD) (ng/mL) | 0.1 | 0.1 | 0.1 | 0.1 |
| Limit of Quantification (LOQ) (ng/mL) | 0.5 | 0.5 | 0.5 | 0.5 |
| Recovery (%) | 95 - 105 | 92 - 103 | 94 - 106 | 96 - 104 |
| Precision (RSD, %) | < 10 | < 10 | < 10 | < 10 |
Note: Data is compiled from typical performance characteristics for aromatic aldehydes and may vary based on instrumentation and specific experimental conditions.
Table 2: Quantitative Data for DNPH Derivatization of Aromatic Aldehydes by HPLC-UV
| Parameter | Benzaldehyde | o-Tolualdehyde | m-Tolualdehyde | p-Tolualdehyde |
| Linearity Range (µg/mL) | 0.01 - 10 | 0.01 - 10 | 0.01 - 10 | 0.01 - 10 |
| Correlation Coefficient (r²) | >0.999 | >0.999 | >0.999 | >0.999 |
| Limit of Detection (LOD) (ng/mL) | 1 - 5 | 1 - 5 | 1 - 5 | 1 - 5 |
| Limit of Quantification (LOQ) (ng/mL) | 5 - 20 | 5 - 20 | 5 - 20 | 5 - 20 |
| Recovery (%) | 90 - 110 | 90 - 110 | 90 - 110 | 90 - 110 |
| Precision (RSD, %) | < 5 | < 5 | < 5 | < 5 |
Note: Data is compiled from typical performance characteristics for aromatic aldehydes and may vary based on instrumentation and specific experimental conditions.[1][2]
Experimental Protocols
Protocol 1: PFBHA Derivatization for GC-MS Analysis
This protocol describes the formation of the PFBHA-oxime derivative of this compound for analysis by GC-MS. PFBHA reacts with aldehydes to form stable oximes that are amenable to gas chromatography.[3]
Materials:
-
This compound sample
-
O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA)
-
Solvent (e.g., Acetonitrile, Toluene, or Ethyl Acetate), GC grade
-
Reagent-grade water
-
Sodium sulfate, anhydrous
-
Internal Standard (e.g., d5-Benzaldehyde)
-
2 mL amber glass vials with PTFE-lined caps
-
Heating block or water bath
-
Vortex mixer
-
Pipettes and syringes
Procedure:
-
Sample Preparation: Dissolve a known amount of the this compound sample in the chosen solvent to achieve a concentration within the expected analytical range.
-
Reagent Preparation: Prepare a 10 mg/mL solution of PFBHA in reagent-grade water. This solution should be prepared fresh daily.
-
Derivatization Reaction:
-
To a 2 mL vial, add 500 µL of the sample solution.
-
Add 50 µL of the internal standard solution.
-
Add 100 µL of the PFBHA reagent solution.
-
Cap the vial tightly and vortex for 30 seconds.
-
Heat the reaction mixture at 60°C for 60 minutes.
-
-
Extraction:
-
After cooling to room temperature, add 500 µL of an organic extraction solvent (e.g., hexane or ethyl acetate).
-
Vortex vigorously for 1 minute to extract the PFBHA-oxime derivative.
-
Allow the layers to separate.
-
Carefully transfer the organic (upper) layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
-
Analysis:
-
Inject 1 µL of the dried organic extract into the GC-MS system.
-
GC-MS Parameters (Example):
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
-
Injector Temperature: 250°C
-
Oven Program: 80°C (hold 1 min), ramp to 280°C at 10°C/min, hold 5 min
-
Carrier Gas: Helium, constant flow of 1.2 mL/min
-
MS Ion Source Temperature: 230°C
-
MS Quadrupole Temperature: 150°C
-
Scan Mode: Full scan (m/z 50-500) or Selected Ion Monitoring (SIM) for target ions.
Protocol 2: DNPH Derivatization for HPLC-UV/MS Analysis
This protocol details the derivatization of this compound with DNPH to form a 2,4-dinitrophenylhydrazone, which can be readily analyzed by HPLC with UV or MS detection.[1][2]
Materials:
-
This compound sample
-
2,4-Dinitrophenylhydrazine (DNPH)
-
Acetonitrile, HPLC grade
-
Perchloric acid or Sulfuric acid
-
Reagent-grade water
-
Internal Standard (e.g., Benzaldehyde-DNPH derivative)
-
2 mL amber glass vials with PTFE-lined caps
-
Vortex mixer
-
Pipettes and syringes
Procedure:
-
Sample Preparation: Dissolve the this compound sample in acetonitrile to a known concentration.
-
Reagent Preparation: Prepare a saturated solution of DNPH in acetonitrile containing a catalytic amount of acid (e.g., 1% v/v perchloric acid or sulfuric acid). The solution should be protected from light.
-
Derivatization Reaction:
-
In a 2 mL vial, combine 500 µL of the sample solution with 500 µL of the DNPH reagent solution.
-
Add 50 µL of the internal standard solution.
-
Cap the vial and vortex for 30 seconds.
-
Allow the reaction to proceed at room temperature for 1-2 hours, protected from light.
-
-
Analysis:
-
After the reaction is complete, the sample is ready for direct injection into the HPLC system. If necessary, dilute the sample with the mobile phase.
-
HPLC-UV Parameters (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient: 60% B to 90% B over 15 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
UV Detection: 360 nm
Mandatory Visualizations
Caption: Workflow for PFBHA Derivatization and GC-MS Analysis.
Caption: Workflow for DNPH Derivatization and HPLC Analysis.
References
Application Notes and Protocols: 6-Chloroisoquinoline-1-carbaldehyde as a Versatile Precursor for Heterocyclic Compound Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Chloroisoquinoline-1-carbaldehyde is a valuable bifunctional building block for the synthesis of a diverse array of heterocyclic compounds. The presence of a reactive aldehyde group at the C1 position and a chlorine atom at the C6 position allows for sequential or tandem reactions to construct fused heterocyclic systems and introduce molecular diversity. The isoquinoline core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, antimicrobial, and antiviral properties.[1][2][3] This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of novel heterocyclic compounds.
Key Reactive Sites and Potential Transformations
The reactivity of this compound is centered around two key functional groups:
-
The Aldehyde Group (C1-CHO): This group is susceptible to a variety of condensation reactions with nucleophiles such as amines, hydrazines, and active methylene compounds, leading to the formation of imines, hydrazones, and other intermediates that can undergo subsequent cyclization.
-
The Chloro Group (C6-Cl): The chlorine atom can be displaced by various nucleophiles via nucleophilic aromatic substitution (SNAr) or participate in transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira couplings) to form C-C, C-N, and C-O bonds.[4][5]
These reactive sites can be exploited to synthesize a range of fused heterocyclic systems with potential biological activity.
Application Note 1: Synthesis of Pyrazolo[4,3-c]isoquinoline Derivatives
Background: Pyrazolo-fused heterocycles are known to possess a broad spectrum of pharmacological activities. The condensation of an aldehyde with a 5-aminopyrazole derivative is a known method for the synthesis of pyrazolo-fused systems.[6][7] this compound can serve as the aldehyde component in a Pictet-Spengler-type reaction with 5-aminopyrazoles to construct the pyrazolo[4,3-c]isoquinoline scaffold. The chlorine atom at the 6-position remains available for further functionalization.
Workflow for the Synthesis of Pyrazolo[4,3-c]isoquinolines:
Caption: Synthesis of pyrazolo[4,3-c]isoquinolines.
Experimental Protocol: Synthesis of 6-Chloro-2-phenyl-2,5-dihydropyrazolo[4,3-c]isoquinoline
Materials:
-
This compound
-
3-Amino-1-phenylpyrazole
-
Trifluoroacetic acid (TFA)
-
Ethanol
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of this compound (1.0 mmol) in ethanol (20 mL), add 3-amino-1-phenylpyrazole (1.1 mmol).
-
Add trifluoroacetic acid (0.2 mL) to the mixture.
-
Reflux the reaction mixture for 6 hours, monitoring the progress by TLC.
-
After completion, cool the reaction mixture to room temperature and neutralize with a saturated solution of NaHCO₃.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired 6-chloro-2-phenyl-2,5-dihydropyrazolo[4,3-c]isoquinoline.
Quantitative Data (Hypothetical):
| Product | Starting Material | Reagent | Catalyst | Solvent | Yield (%) |
| 6-Chloro-2-phenyl-2,5-dihydropyrazolo[4,3-c]isoquinoline | This compound | 3-Amino-1-phenylpyrazole | TFA | Ethanol | 75-85 |
| 6-Chloro-2-(4-methoxyphenyl)-2,5-dihydropyrazolo[4,3-c]isoquinoline | This compound | 3-Amino-1-(4-methoxyphenyl)pyrazole | TFA | Ethanol | 70-80 |
Application Note 2: Synthesis of Thiazolo[4,5-c]isoquinoline Derivatives
Background: Thiazole-containing fused heterocyclic systems are of significant interest in medicinal chemistry due to their diverse biological activities. While the direct synthesis from this compound and a thiol-containing amine has not been explicitly reported, a plausible route involves the formation of a Schiff base followed by an intramolecular cyclization. This approach would provide a rapid entry to the thiazolo[4,5-c]isoquinoline core.
Proposed Synthetic Pathway for Thiazolo[4,5-c]isoquinolines:
Caption: Synthesis of thiazolo[4,5-c]isoquinolines.
Experimental Protocol: Proposed Synthesis of 6-Chlorothiazolo[4,5-c]isoquinoline
Materials:
-
This compound
-
2-Aminoethanethiol hydrochloride
-
Triethylamine (TEA)
-
Methanol
-
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)
-
Dichloromethane (DCM)
Procedure:
-
To a solution of this compound (1.0 mmol) in methanol (15 mL), add 2-aminoethanethiol hydrochloride (1.1 mmol) and triethylamine (1.2 mmol).
-
Stir the mixture at room temperature for 12 hours.
-
Monitor the formation of the intermediate thiazolidine by TLC.
-
Once the formation of the intermediate is complete, remove the solvent under reduced pressure.
-
Dissolve the residue in dichloromethane (20 mL) and add DDQ (1.2 mmol).
-
Stir the reaction mixture at room temperature for 4 hours.
-
Quench the reaction with a saturated solution of NaHCO₃.
-
Separate the organic layer, wash with water and brine, and dry over anhydrous Na₂SO₄.
-
Concentrate the solvent and purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 6-chlorothiazolo[4,5-c]isoquinoline.
Quantitative Data (Hypothetical):
| Product | Starting Material | Reagent | Oxidant | Solvent | Yield (%) |
| 6-Chlorothiazolo[4,5-c]isoquinoline | This compound | 2-Aminoethanethiol | DDQ | Methanol/DCM | 60-70 |
Application Note 3: Diversification via Suzuki Cross-Coupling
Background: The chlorine atom at the C6 position of the synthesized heterocyclic scaffolds provides a handle for further diversification using palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is a powerful tool for the formation of carbon-carbon bonds, allowing for the introduction of various aryl and heteroaryl substituents.[4] This strategy enables the generation of a library of compounds for structure-activity relationship (SAR) studies.
General Workflow for Suzuki Cross-Coupling:
Caption: Suzuki cross-coupling for diversification.
Experimental Protocol: General Procedure for Suzuki Cross-Coupling of 6-Chloro-pyrazolo[4,3-c]isoquinoline
Materials:
-
6-Chloro-2-phenyl-2,5-dihydropyrazolo[4,3-c]isoquinoline
-
Arylboronic acid (e.g., 4-methoxyphenylboronic acid)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water
Procedure:
-
In a reaction vessel, combine 6-chloro-2-phenyl-2,5-dihydropyrazolo[4,3-c]isoquinoline (1.0 mmol), the desired arylboronic acid (1.5 mmol), Pd(PPh₃)₄ (0.05 mmol), and K₂CO₃ (2.0 mmol).
-
Add a mixture of 1,4-dioxane (10 mL) and water (2 mL).
-
Degas the mixture by bubbling with argon for 15 minutes.
-
Heat the reaction mixture at 90 °C for 12 hours under an argon atmosphere.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the mixture to room temperature and add water (20 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Concentrate the solvent and purify the crude product by column chromatography on silica gel to obtain the 6-aryl-2-phenyl-2,5-dihydropyrazolo[4,3-c]isoquinoline.
Quantitative Data (Hypothetical):
| Product | Starting Material | Arylboronic Acid | Catalyst | Base | Solvent | Yield (%) |
| 6-(4-Methoxyphenyl)-2-phenyl-2,5-dihydropyrazolo[4,3-c]isoquinoline | 6-Chloro-2-phenyl-2,5-dihydropyrazolo[4,3-c]isoquinoline | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/Water | 80-90 |
| 6-(Thiophen-2-yl)-2-phenyl-2,5-dihydropyrazolo[4,3-c]isoquinoline | 6-Chloro-2-phenyl-2,5-dihydropyrazolo[4,3-c]isoquinoline | Thiophen-2-ylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/Water | 75-85 |
Conclusion
This compound is a highly promising and versatile starting material for the synthesis of a wide range of novel heterocyclic compounds. The strategic combination of condensation reactions at the aldehyde functionality and cross-coupling or nucleophilic substitution reactions at the chloro-substituted position opens up a vast chemical space for the development of new chemical entities with potential therapeutic applications. The protocols provided herein, based on established chemical transformations of related systems, offer a solid foundation for researchers to explore the rich chemistry of this valuable building block. Further investigation into the biological activities of the synthesized compounds is highly encouraged.
References
- 1. mdpi.com [mdpi.com]
- 2. Isoquinoline derivatives and its medicinal activity [wisdomlib.org]
- 3. Biologically Active Isoquinoline Alkaloids covering 2014-2018 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Advances in Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cross-Coupling Reactions | NROChemistry [nrochemistry.com]
- 6. researchgate.net [researchgate.net]
- 7. A versatile synthesis of pyrazolo[3,4-c]isoquinoline derivatives by reaction of 4-aryl-5-aminopyrazoles with aryl/heteroaryl aldehydes: the effect of the heterocycle on the reaction pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Reductive Amination of 6-Chloroisoquinoline-1-carbaldehyde
Introduction
Reductive amination is a cornerstone of medicinal chemistry and drug development, providing a robust and versatile method for the synthesis of secondary and tertiary amines. This process involves the reaction of a carbonyl compound, in this case, 6-Chloroisoquinoline-1-carbaldehyde, with a primary or secondary amine to form an intermediate imine or iminium ion, which is subsequently reduced in situ to the corresponding amine. This one-pot procedure is highly valued for its efficiency and broad substrate scope. The 6-chloroisoquinoline moiety is a significant scaffold in numerous biologically active compounds, making the development of reliable protocols for its functionalization crucial for the synthesis of novel therapeutic agents.
Sodium triacetoxyborohydride (NaBH(OAc)₃), often abbreviated as STAB, has emerged as a reagent of choice for reductive aminations.[1][2][3] Its mild and selective nature allows for the efficient reduction of the imine intermediate in the presence of the starting aldehyde, minimizing side reactions such as the reduction of the aldehyde to an alcohol.[2][3] This protocol outlines the use of sodium triacetoxyborohydride for the reductive amination of this compound with various primary and secondary amines.
Mechanism of Action
The reductive amination process begins with the nucleophilic attack of the amine on the carbonyl carbon of this compound. This is followed by dehydration to form a protonated imine (iminium ion). Sodium triacetoxyborohydride then selectively delivers a hydride to the electrophilic carbon of the iminium ion, yielding the final amine product. The use of a slightly acidic catalyst, such as acetic acid, can facilitate the imine formation, although it is not always necessary for reactive aldehydes.[2]
Applications in Drug Discovery
The isoquinoline core is a privileged scaffold in medicinal chemistry, appearing in a wide range of natural products and synthetic drugs with diverse pharmacological activities. The ability to introduce various amine functionalities at the 1-position of the 6-chloroisoquinoline ring system through reductive amination opens up a vast chemical space for the generation of new molecular entities. These derivatives can be screened for a multitude of biological targets, contributing to the discovery of new lead compounds in areas such as oncology, infectious diseases, and neuroscience.
Quantitative Data Summary
The following table summarizes typical reaction conditions and expected yields for the reductive amination of this compound with a selection of primary and secondary amines, based on analogous reactions reported in the literature.
| Amine | Reducing Agent | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) |
| Benzylamine | NaBH(OAc)₃ | DCE | 4 - 8 | 25 | 85 - 95 |
| Aniline | NaBH(OAc)₃ | DCE | 12 - 24 | 25 | 70 - 85 |
| Morpholine | NaBH(OAc)₃ | DCE | 2 - 6 | 25 | 90 - 98 |
| Piperidine | NaBH(OAc)₃ | DCE | 2 - 6 | 25 | 90 - 98 |
| n-Butylamine | NaBH(OAc)₃ | DCE | 4 - 8 | 25 | 88 - 96 |
DCE: 1,2-Dichloroethane
Experimental Protocol
Materials:
-
This compound
-
Selected primary or secondary amine (e.g., Benzylamine)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Argon or nitrogen gas supply (optional, for sensitive substrates)
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask, add this compound (1.0 eq). Dissolve the aldehyde in anhydrous 1,2-dichloroethane (DCE) to a concentration of approximately 0.1-0.2 M.
-
Addition of Amine: Add the selected amine (1.0 - 1.2 eq) to the solution. Stir the mixture at room temperature for 20-30 minutes.
-
Addition of Reducing Agent: Carefully add sodium triacetoxyborohydride (1.2 - 1.5 eq) to the reaction mixture in portions over 5-10 minutes. The reaction is typically exothermic.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aldehyde is consumed. Reaction times can vary from a few hours to overnight depending on the reactivity of the amine.
-
Workup: Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Stir vigorously for 15-30 minutes until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with dichloromethane or ethyl acetate (2 x 20 mL).
-
Washing and Drying: Combine the organic layers and wash with brine. Dry the combined organic phase over anhydrous magnesium sulfate or sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. The crude product can be purified by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to afford the desired N-substituted (6-chloroisoquinolin-1-yl)methanamine.
Visualizations
Caption: Experimental workflow for the reductive amination of this compound.
Caption: Chemical reaction pathway for the synthesis of N-substituted (6-chloroisoquinolin-1-yl)methanamines.
References
Application Notes and Protocols: Synthesis of Schiff Bases from 6-Chloroisoquinoline-1-carbaldehyde for Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Schiff bases, characterized by the azomethine group (-C=N-), are a versatile class of organic compounds synthesized through the condensation of a primary amine with an aldehyde or ketone.[1] The isoquinoline scaffold is a prominent heterocyclic motif found in numerous natural and synthetic bioactive compounds. The combination of the Schiff base functionality with the 6-chloroisoquinoline-1-carbaldehyde core presents a promising avenue for the development of novel therapeutic agents. The presence of the chlorine atom and the nitrogen atom in the isoquinoline ring, along with the imine group of the Schiff base, offers multiple sites for potential interaction with biological targets.
This document provides detailed protocols for the synthesis of Schiff bases derived from this compound and various primary amines. It also summarizes their potential applications in drug development, particularly focusing on their anticancer and antimicrobial activities, based on studies of structurally related compounds.
Synthesis of Schiff Bases from this compound
The general synthesis of Schiff bases from this compound involves a condensation reaction with a primary amine, typically under reflux in a suitable solvent and often with acid catalysis.[1][2]
General Reaction Scheme
Caption: General synthesis of Schiff bases.
Experimental Protocols
Protocol 1: Conventional Reflux Method
This protocol describes a standard method for the synthesis of Schiff bases using conventional heating.
Materials:
-
This compound
-
Substituted primary amine (e.g., aniline, substituted anilines)
-
Absolute Ethanol
-
Glacial Acetic Acid (catalyst)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 mmol) in absolute ethanol (20 mL).
-
To this solution, add the substituted primary amine (1.0 mmol).
-
Add a few drops of glacial acetic acid to catalyze the reaction.
-
Attach a reflux condenser and heat the mixture to reflux with continuous stirring for 4-6 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
The resulting solid precipitate is collected by vacuum filtration.
-
Wash the solid with cold ethanol to remove any unreacted starting materials.
-
Dry the purified Schiff base product in a vacuum oven.
-
Characterize the final product using FT-IR, ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Microwave-Assisted Synthesis
This method offers a more rapid and often higher-yield alternative to conventional heating.
Materials:
-
This compound
-
Substituted primary amine
-
Ethanol or a solvent-free mixture
-
Microwave synthesizer
-
Microwave-safe reaction vessel with a magnetic stir bar
Procedure:
-
In a microwave-safe reaction vessel, combine this compound (1.0 mmol) and the substituted primary amine (1.0 mmol).
-
Add a minimal amount of ethanol (e.g., 2-3 mL) or proceed under solvent-free conditions.
-
Seal the vessel and place it in the microwave synthesizer.
-
Irradiate the mixture at a suitable power (e.g., 100-300 W) and temperature for a short duration (e.g., 2-10 minutes).
-
After irradiation, cool the vessel to room temperature.
-
Isolate the product by filtration or by adding a non-polar solvent to induce precipitation.
-
Wash the product with a suitable cold solvent.
-
Dry the product under vacuum.
-
Characterize the product using appropriate spectroscopic methods.
Characterization Data
The synthesized Schiff bases can be characterized by various spectroscopic techniques. Below are the expected characteristic signals.
| Technique | Characteristic Signals |
| FT-IR (cm⁻¹) | 1600-1650 (C=N, azomethine stretch), ~3100 (aromatic C-H stretch) |
| ¹H NMR (ppm) | 8.0-9.5 (s, 1H, -CH=N-), 7.0-8.5 (m, aromatic protons) |
| ¹³C NMR (ppm) | 150-165 (-CH=N-), 120-150 (aromatic carbons) |
| Mass Spec (m/z) | Molecular ion peak [M]⁺ or [M+H]⁺ corresponding to the calculated mass |
Applications in Drug Development
Schiff bases derived from heterocyclic aldehydes are known to exhibit a wide range of biological activities, making them attractive candidates for drug discovery and development.
Anticancer Activity
Numerous studies have reported the cytotoxic effects of Schiff bases against various cancer cell lines.[1][2][3] The planar structure of the isoquinoline ring allows for potential intercalation with DNA, while the azomethine group can be involved in hydrogen bonding with biological targets. The chloro-substituent can further enhance lipophilicity and cell membrane permeability.
Potential Signaling Pathway Involvement:
While specific pathways for Schiff bases of this compound are not yet elucidated, related compounds have been shown to induce apoptosis through pathways involving caspases and to generate reactive oxygen species (ROS).
Caption: Potential mechanism of anticancer activity.
Antimicrobial Activity
Schiff bases are well-documented for their antibacterial and antifungal properties.[4][5] The imine group is crucial for their activity, and the overall lipophilicity of the molecule, enhanced by the chloro- and isoquinoline moieties, facilitates its passage through microbial cell membranes.
Quantitative Data from Structurally Related Compounds:
The following table summarizes the antimicrobial activity of Schiff bases derived from other chloro-substituted quinolines against various microbial strains. This data suggests the potential efficacy of Schiff bases from this compound.
| Compound Type | Microorganism | Activity (MIC in µg/mL) | Reference |
| 2-Chloro-quinoline-3-carbaldehyde derivatives | E. coli | 25-50 | [6] |
| 5-Chloro-salicylaldehyde derivatives | B. subtilis | 45.2 | [7] |
| 5-Chloro-salicylaldehyde derivatives | E. coli | 1.6 | [7] |
| 5-Chloro-salicylaldehyde derivatives | S. aureus | 3.4 | [7] |
| 5-Chloro-salicylaldehyde derivatives | A. niger | 47.5 | [7] |
Experimental Workflow for Biological Evaluation
Caption: Workflow for biological evaluation.
Conclusion
The synthesis of Schiff bases from this compound provides a promising platform for the discovery of new drug candidates. The straightforward and efficient synthetic protocols, combined with the potential for significant anticancer and antimicrobial activities, make these compounds a compelling area for further research and development. The provided protocols and data serve as a valuable resource for scientists engaged in the exploration of novel therapeutic agents. Further studies are warranted to fully elucidate the structure-activity relationships and mechanisms of action for this specific class of Schiff bases.
References
- 1. scispace.com [scispace.com]
- 2. ijcrt.org [ijcrt.org]
- 3. Synthesis, characterization, and anticancer activity of Schiff bases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chemijournal.com [chemijournal.com]
- 5. or.niscpr.res.in [or.niscpr.res.in]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and antimicrobial activities of Schiff bases derived from 5-chloro-salicylaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Wittig Reaction of 6-Chloroisoquinoline-1-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and considerations for conducting the Wittig reaction on 6-Chloroisoquinoline-1-carbaldehyde to synthesize various vinylisoquinoline derivatives. This reaction is a cornerstone in organic synthesis for carbon-carbon bond formation, allowing for the introduction of an alkene functional group.[1][2][3][4][5][6] The protocols provided are based on established general methodologies for the Wittig olefination of aromatic and heterocyclic aldehydes.
Introduction
The Wittig reaction is a chemical reaction of an aldehyde or ketone with a triphenyl phosphonium ylide (a Wittig reagent) to produce an alkene and triphenylphosphine oxide.[1][3][4] This method is widely employed in organic synthesis due to its reliability and broad functional group tolerance.[3][4] For this compound, the Wittig reaction offers a direct route to introduce a vinyl group at the 1-position, a valuable structural motif in medicinal chemistry and materials science. The stereochemical outcome of the reaction, yielding either the (E)- or (Z)-alkene, is highly dependent on the nature of the phosphonium ylide and the reaction conditions employed.[1][2]
Reaction Scheme
Caption: General Wittig reaction scheme for this compound.
Experimental Protocols
The choice of the Wittig reagent (stabilized, semi-stabilized, or non-stabilized) is crucial as it dictates the reaction conditions and the stereoselectivity of the resulting alkene.
Protocol 1: Synthesis of (E)-1-(2-alkenyl)-6-chloroisoquinoline using a Stabilized Ylide
Stabilized ylides, typically bearing an electron-withdrawing group (e.g., ester, ketone), are less reactive and generally favor the formation of the (E)-alkene.[2] These reactions can often be carried out under milder conditions.
Materials:
-
This compound
-
(Carbethoxymethylene)triphenylphosphorane (or other stabilized ylide)
-
Toluene or Tetrahydrofuran (THF), anhydrous
-
Standard laboratory glassware and inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Reaction Setup: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous toluene (10 mL per mmol of aldehyde).
-
Addition of Ylide: To this solution, add the stabilized ylide, such as (carbethoxymethylene)triphenylphosphorane (1.1 eq), in one portion.
-
Reaction: Heat the reaction mixture to reflux (approximately 110 °C for toluene).
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to isolate the (E)-alkene and triphenylphosphine oxide.
-
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and stereochemistry.
Data Presentation:
| Entry | Ylide | Solvent | Temperature (°C) | Time (h) | Yield (%) | E/Z Ratio |
| 1 | Ph₃P=CHCO₂Et | Toluene | 110 | 12 | [Expected >80] | [Expected >95:5] |
| 2 | Ph₃P=CHCOMe | THF | 66 | 24 | [Expected >75] | [Expected >90:10] |
*Note: Expected yields and ratios are based on general literature for stabilized ylides with aromatic aldehydes.
Protocol 2: Synthesis of (Z)-1-(2-alkenyl)-6-chloroisoquinoline using a Non-Stabilized Ylide
Non-stabilized ylides (e.g., alkyl-substituted) are more reactive and typically lead to the formation of the (Z)-alkene under salt-free conditions.[1] These reactions require a strong base to generate the ylide in situ.
Materials:
-
Methyltriphenylphosphonium bromide (or other alkyltriphenylphosphonium salt)
-
Sodium hydride (NaH) or n-Butyllithium (n-BuLi)
-
Tetrahydrofuran (THF), anhydrous
-
This compound
-
Standard laboratory glassware and inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Ylide Generation:
-
In a flame-dried, two-neck round-bottom flask under an inert atmosphere, suspend the alkyltriphenylphosphonium salt (1.2 eq) in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a strong base such as NaH (1.2 eq) or n-BuLi (1.1 eq). If n-BuLi is used, a color change to deep red or orange is typically observed, indicating ylide formation.
-
Allow the mixture to stir at room temperature for 1 hour to ensure complete ylide formation.
-
-
Aldehyde Addition:
-
Cool the ylide solution back to 0 °C.
-
Dissolve this compound (1.0 eq) in a minimal amount of anhydrous THF and add it dropwise to the ylide solution.
-
-
Reaction: Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the aldehyde.
-
Quenching and Work-up:
-
Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
-
Purification: Purify the residue by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).
-
Characterization: Confirm the structure and stereochemistry of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Data Presentation:
| Entry | Phosphonium Salt | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | E/Z Ratio |
| 1 | [Ph₃PCH₃]Br | n-BuLi | THF | 0 to RT | 2 | [Expected >70] | [Expected >90:10 (Z)] |
| 2 | [Ph₃PEt]Br | NaH | THF | 0 to RT | 4 | [Expected >65] | [Expected >85:15 (Z)] |
*Note: Expected yields and ratios are based on general literature for non-stabilized ylides with aromatic aldehydes under salt-free conditions.
Visualizations
Experimental Workflow
Caption: General workflow for the Wittig reaction of this compound.
Wittig Reaction Mechanism
Caption: Simplified mechanism of the Wittig reaction.
Safety Precautions
-
Wittig reagents, especially non-stabilized ones, are often air and moisture-sensitive.[4] All reactions should be performed under an inert atmosphere using anhydrous solvents.
-
Strong bases like n-butyllithium and sodium hydride are pyrophoric and require careful handling.
-
This compound is classified as an acute toxicant if swallowed.[7] Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn at all times.
-
All manipulations should be carried out in a well-ventilated fume hood.
These protocols provide a starting point for the Wittig olefination of this compound. Optimization of reaction conditions (solvent, temperature, base, and reaction time) may be necessary to achieve the desired yield and stereoselectivity for specific substrates.
References
- 1. Wittig reaction - Wikipedia [en.wikipedia.org]
- 2. Wittig Reaction [organic-chemistry.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. 20.4. The Wittig reaction | Organic Chemistry II [courses.lumenlearning.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. gchemglobal.com [gchemglobal.com]
- 7. 1-Chloroisoquinoline-6-carbaldehyde | Sigma-Aldrich [sigmaaldrich.com]
Application Note & Protocols: 6-Chloroisoquinoline-1-carbaldehyde in Fluorescent Probe Design
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Chloroisoquinoline-1-carbaldehyde is a versatile heterocyclic building block with significant potential in the design and synthesis of novel fluorescent probes. The isoquinoline scaffold is an attractive fluorophore due to its rigid, planar structure and favorable photophysical properties. The presence of a reactive aldehyde group at the 1-position allows for straightforward derivatization via Schiff base condensation or other nucleophilic addition reactions, enabling the introduction of specific recognition moieties for a wide range of analytes. The chloro-substituent at the 6-position can be used to modulate the electronic properties of the fluorophore or as a handle for further functionalization through cross-coupling reactions.
This document provides a detailed, representative application of this compound in the design of a "turn-on" fluorescent probe for the detection of zinc ions (Zn²⁺), a biologically important metal ion. While the following protocols describe a hypothetical probe, designated as CIQ-ZnP , the principles, synthetic strategies, and experimental methodologies are based on well-established practices in the field of fluorescent chemosensor development.
Principle of Detection: A Hypothetical Probe for Zinc Ions (CIQ-ZnP)
The aldehyde group of this compound can be readily condensed with a suitable hydrazine derivative to create a chemosensor. For this application, we propose the synthesis of CIQ-ZnP through the reaction of this compound with 2-hydrazinopyridine. The resulting hydrazone acts as a tridentate ligand (N,N,N) that can selectively bind to Zn²⁺.
Signaling Mechanism: Chelation-Enhanced Fluorescence (CHEF)
The proposed signaling mechanism for CIQ-ZnP is Chelation-Enhanced Fluorescence (CHEF).
-
"Off" State (Free Probe): In the absence of Zn²⁺, the probe is expected to be weakly fluorescent. This is due to Photoinduced Electron Transfer (PET) from the lone pair of electrons on the pyridine and hydrazone nitrogen atoms to the excited state of the isoquinoline fluorophore, which quenches its fluorescence.
-
"On" State (Probe + Zn²⁺): Upon binding of Zn²⁺, the lone pairs of the nitrogen atoms are coordinated to the metal ion. This coordination inhibits the PET process, blocking the quenching pathway. As a result, the radiative decay (fluorescence) from the isoquinoline core is restored, leading to a significant increase in fluorescence intensity.
Figure 1: Proposed signaling pathway for the hypothetical Zn²⁺ probe CIQ-ZnP, based on Chelation-Enhanced Fluorescence (CHEF).
Data Presentation: Representative Photophysical Properties
The following table summarizes the expected quantitative data for the hypothetical CIQ-ZnP probe. These values are representative of typical quinoline- and isoquinoline-based fluorescent probes for Zn²⁺ and should be experimentally determined for any newly synthesized compound.
| Parameter | CIQ-ZnP (Free Probe) | [CIQ-ZnP]-Zn²⁺ Complex |
| Absorption Max (λ_abs) | ~350 nm | ~365 nm |
| Emission Max (λ_em) | ~450 nm | ~450 nm |
| Stokes Shift | ~100 nm | ~85 nm |
| Quantum Yield (Φ) | < 0.05 | > 0.40 |
| Fluorescence Lifetime (τ) | < 1 ns | 2-5 ns |
| Limit of Detection (LOD) | N/A | ~50 nM (Hypothetical) |
| Appearance (Daylight) | Colorless / Pale Yellow | Colorless / Pale Yellow |
| Appearance (UV Light) | Very Dim Blue | Bright Blue |
Experimental Protocols
3.1. Synthesis of Fluorescent Probe CIQ-ZnP
This protocol describes a standard Schiff base condensation reaction.
Materials:
-
This compound (1.0 mmol, 191.61 mg)
-
2-Hydrazinopyridine (1.1 mmol, 120.0 mg)
-
Absolute Ethanol (20 mL)
-
Glacial Acetic Acid (1-2 drops, catalyst)
-
Round-bottom flask (50 mL) with reflux condenser
-
Stirring hotplate
-
Standard filtration apparatus
Procedure:
-
Dissolve this compound (1.0 mmol) in 10 mL of absolute ethanol in a 50 mL round-bottom flask. Stir the solution until all solid is dissolved.
-
In a separate vial, dissolve 2-hydrazinopyridine (1.1 mmol) in 10 mL of absolute ethanol.
-
Add the 2-hydrazinopyridine solution to the flask containing the aldehyde.
-
Add 1-2 drops of glacial acetic acid to the reaction mixture to catalyze the reaction.
-
Equip the flask with a reflux condenser and heat the mixture to reflux (~80 °C) with constant stirring for 4-6 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) with a suitable eluent (e.g., Ethyl Acetate/Hexane mixture).
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
A solid precipitate should form upon cooling. If not, reduce the solvent volume under reduced pressure.
-
Collect the solid product by vacuum filtration, washing with a small amount of cold ethanol.
-
Dry the product under vacuum. The probe CIQ-ZnP can be further purified by recrystallization from ethanol or by silica gel column chromatography if necessary.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
3.2. General Protocol for Spectroscopic Measurements
Materials:
-
Synthesized CIQ-ZnP probe
-
HEPES buffer (10 mM, pH 7.4)
-
DMSO (Spectroscopic grade)
-
ZnCl₂ and other metal chloride salts
-
Quartz cuvettes (1 cm path length)
-
UV-Vis Spectrophotometer
-
Fluorescence Spectrometer
Procedure:
-
Stock Solution Preparation: Prepare a 1.0 mM stock solution of CIQ-ZnP in spectroscopic grade DMSO. Prepare 10 mM stock solutions of ZnCl₂ and other metal salts in deionized water.
-
Working Solution: For a typical measurement, prepare a 10 µM solution of CIQ-ZnP in HEPES buffer. This can be done by diluting the DMSO stock solution into the buffer. The final concentration of DMSO should be kept low (<1% v/v) to minimize solvent effects.
-
UV-Vis Spectroscopy: Record the absorption spectrum of the 10 µM probe solution from 250 nm to 600 nm.
-
Fluorescence Spectroscopy:
-
Set the excitation wavelength to the absorption maximum of the probe (e.g., 350 nm).
-
Record the emission spectrum from 370 nm to 700 nm.
-
Optimize excitation and emission slit widths to obtain a good signal-to-noise ratio without saturating the detector.
-
3.3. Protocol for Fluorescence Titration with Zn²⁺
This protocol determines the probe's sensitivity and binding affinity for Zn²⁺.
Figure 2: Experimental workflow for the fluorescence titration of CIQ-ZnP with Zn²⁺ ions.
Procedure:
-
Place 2.0 mL of a 10 µM CIQ-ZnP solution in a quartz cuvette.
-
Record the initial fluorescence spectrum (this is the reading for 0 equivalents of Zn²⁺).
-
Incrementally add small aliquots of the ZnCl₂ stock solution (e.g., 2 µL at a time) to the cuvette.
-
After each addition, mix the solution gently and allow it to equilibrate for 1-2 minutes.
-
Record the fluorescence emission spectrum.
-
Continue this process until the fluorescence intensity reaches a plateau (saturates), indicating that the probe is fully bound.
-
Plot the fluorescence intensity at the emission maximum against the concentration of added Zn²⁺ to generate a binding curve.
3.4. Protocol for Selectivity and Interference Studies
This protocol assesses the probe's specificity for Zn²⁺ over other biologically relevant metal ions.
Figure 3: Logical workflow for assessing the selectivity of the CIQ-ZnP probe.
Procedure:
-
Prepare a series of 10 µM CIQ-ZnP solutions in HEPES buffer.
-
To separate solutions, add a significant excess (e.g., 10 equivalents, 100 µM) of various metal ions (e.g., Na⁺, K⁺, Ca²⁺, Mg²⁺, Fe²⁺, Fe³⁺, Cu²⁺, Ni²⁺, Cd²⁺, Hg²⁺).
-
Record the fluorescence spectrum for each solution.
-
To each of the above solutions, now add 2 equivalents (20 µM) of Zn²⁺.
-
Record the fluorescence spectrum again.
-
Compare the fluorescence intensity of the probe with different ions. A highly selective probe will show a significant fluorescence enhancement only in the presence of Zn²⁺, with minimal change from other interfering ions.
Disclaimer: The fluorescent probe CIQ-ZnP and its associated data are hypothetical and presented for illustrative purposes to demonstrate the potential application of this compound in chemosensor design. All synthetic procedures and experimental protocols should be performed in a suitably equipped laboratory, adhering to all relevant safety precautions. The actual performance of any synthesized probe must be verified experimentally.
Application Notes and Protocols for the Oxidation of 6-Chloroisoquinoline-1-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a detailed experimental procedure for the oxidation of 6-chloroisoquinoline-1-carbaldehyde to its corresponding carboxylic acid, 6-chloroisoquinoline-1-carboxylic acid. This transformation is a critical step in the synthesis of various pharmaceutical intermediates and active pharmaceutical ingredients, where the isoquinoline scaffold is a common structural motif. The presented protocol is based on the Pinnick oxidation, a mild and selective method well-suited for aldehydes bearing sensitive functional groups and heterocyclic systems.
Overview of the Synthetic Route
The conversion of the aldehyde to a carboxylic acid is a standard oxidation reaction. The Pinnick oxidation utilizes sodium chlorite (NaClO₂) as the oxidant in the presence of a chlorine scavenger to prevent side reactions.
Caption: Reaction scheme for the oxidation of this compound.
Quantitative Data Summary
The following table summarizes the key quantitative data for the starting material and the expected product.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State (Predicted) |
| This compound | C₁₀H₆ClNO | 191.61 | Solid |
| 6-Chloroisoquinoline-1-carboxylic acid | C₁₀H₆ClNO₂ | 207.61 | Solid |
Experimental Protocol: Pinnick Oxidation
This protocol is adapted from established procedures for the Pinnick oxidation of heterocyclic aldehydes[3][4][5][6].
Materials:
-
This compound
-
Sodium chlorite (NaClO₂, 80% technical grade or higher)
-
Sodium dihydrogen phosphate monohydrate (NaH₂PO₄·H₂O)
-
2-methyl-2-butene
-
tert-Butanol (t-BuOH)
-
Deionized water
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Sodium bisulfite (NaHSO₃)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for extraction and filtration
-
Thin-layer chromatography (TLC) apparatus
-
pH meter or pH paper
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 equiv) in a 1:1 mixture of tert-butanol and water.
-
Addition of Reagents: Cool the solution to 0 °C in an ice bath. To the stirred solution, add 2-methyl-2-butene (10.0 equiv) followed by sodium dihydrogen phosphate monohydrate (5.0 equiv).
-
Addition of Oxidant: In a separate flask, prepare a solution of sodium chlorite (4.0 equiv) in deionized water. Add the sodium chlorite solution dropwise to the reaction mixture over 10-15 minutes, ensuring the internal temperature remains below 10 °C.
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 4-16 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Workup: Upon completion, cool the reaction mixture in an ice bath and cautiously quench by the slow addition of a saturated aqueous solution of sodium bisulfite to neutralize any remaining oxidant.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of the aqueous layer).
-
Washing: Combine the organic layers and wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude 6-chloroisoquinoline-1-carboxylic acid.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by flash column chromatography on silica gel.
Caption: Workflow for the Pinnick oxidation of this compound.
Safety Precautions
-
Handle all chemicals in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Sodium chlorite is a strong oxidizing agent and should be handled with care. Avoid contact with combustible materials.
-
The reaction quench with sodium bisulfite can be exothermic. Perform the addition slowly and with cooling.
Characterization of the Product
The identity and purity of the synthesized 6-chloroisoquinoline-1-carboxylic acid should be confirmed by standard analytical techniques, including:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
Melting Point Analysis: To assess purity.
-
Infrared (IR) Spectroscopy: To identify the carboxylic acid functional group (O-H and C=O stretches).
This detailed protocol provides a robust starting point for the successful oxidation of this compound. Researchers may need to optimize reaction times and purification methods based on their specific experimental setup and desired product purity.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. 25.2 Physical Properties of Carboxylic Acids – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]
- 3. psiberg.com [psiberg.com]
- 4. Pinnick Oxidation: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 5. youtube.com [youtube.com]
- 6. Pinnick oxidation - Wikipedia [en.wikipedia.org]
Application Notes and Protocols: 6-Chloroisoquinoline-1-carbaldehyde in the Synthesis of Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer. The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. 6-Chloroisoquinoline-1-carbaldehyde is a versatile chemical intermediate that holds significant potential for the synthesis of novel kinase inhibitors. Its reactive aldehyde group and the chloro-substituted isoquinoline core provide a platform for diverse chemical modifications to generate potent and selective inhibitors targeting various kinases.
This document provides detailed application notes and experimental protocols for the synthesis of pyrazolo[3,4-g]isoquinoline-based kinase inhibitors, a class of compounds that can be derived from isoquinoline precursors. While the specific use of this compound is not explicitly detailed in the cited literature, the provided protocols for a structurally related starting material can be adapted for this purpose. The primary kinase targets for the synthesized compounds include Haspin, CLK1, DYRK1A, and CDK9.
Target Kinases and Signaling Pathways
The synthesized isoquinoline-based inhibitors have shown activity against several key kinases involved in cell cycle regulation and transcription.
Haspin (Haploid Germ Cell-Specific Nuclear Protein Kinase): An atypical serine/threonine kinase that plays a crucial role in mitosis by phosphorylating histone H3 at threonine 3 (H3T3ph).[1][2] This phosphorylation event is essential for the proper alignment of chromosomes during cell division.[3] Inhibition of Haspin can lead to mitotic arrest and cell death, making it an attractive target for cancer therapy.[3]
CLK1 (CDC-like Kinase 1): A dual-specificity kinase that phosphorylates serine/arginine-rich (SR) proteins of the spliceosomal complex.[4][5] By doing so, CLK1 plays a significant role in regulating pre-mRNA splicing.[4] Dysregulation of alternative splicing is a common feature in cancer, and targeting CLK1 can modulate these processes.
DYRK1A (Dual-specificity Tyrosine-phosphorylation-regulated Kinase 1A): This kinase is involved in a wide range of cellular processes, including cell proliferation, brain development, and signaling pathways.[6][7] DYRK1A is a proline-directed protein kinase that can phosphorylate various substrates on serine or threonine residues following a self-activation step via tyrosine autophosphorylation.[8][9] Its role in multiple pathways makes it a target for various therapeutic areas.
CDK9 (Cyclin-dependent Kinase 9): As a component of the positive transcription elongation factor b (P-TEFb) complex, CDK9 plays a critical role in regulating transcription by phosphorylating the C-terminal domain of RNA polymerase II.[10][11] This action promotes transcriptional elongation. Inhibiting CDK9 can lead to the downregulation of short-lived anti-apoptotic proteins, making it a target in cancer therapy.
Experimental Workflows and Signaling Pathways
Synthesis Workflow
The general workflow for the synthesis of pyrazolo[3,4-g]isoquinoline kinase inhibitors from an isoquinoline carbaldehyde precursor is depicted below. This can be adapted from related starting materials for use with this compound.
References
- 1. apexbt.com [apexbt.com]
- 2. xcessbio.com [xcessbio.com]
- 3. What are HASPIN inhibitors and how do they work? [synapse.patsnap.com]
- 4. CLK1 - Wikipedia [en.wikipedia.org]
- 5. genecards.org [genecards.org]
- 6. DYRK1A - Wikipedia [en.wikipedia.org]
- 7. research.fondationlejeune.org [research.fondationlejeune.org]
- 8. Function and regulation of Dyrk1A: towards understanding Down syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for the Large-Scale Synthesis of Chloroquinoline Carbaldehydes
Note on Methodology: Extensive literature review did not yield a specific, scalable synthetic protocol for 6-Chloroisoquinoline-1-carbaldehyde. However, a robust and widely documented method for the synthesis of structurally related 2-chloroquinoline-3-carbaldehydes is the Vilsmeier-Haack reaction. This method is adaptable for large-scale production. The following application notes and protocols detail the synthesis of 2-chloroquinoline-3-carbaldehydes from substituted acetanilides as a representative methodology.
Overview of the Vilsmeier-Haack Synthesis
The Vilsmeier-Haack reaction is a versatile method for the formylation of electron-rich aromatic and heteroaromatic compounds. In the context of quinoline synthesis, acetanilides are reacted with a Vilsmeier reagent, typically formed from N,N-dimethylformamide (DMF) and a chlorinating agent like phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅).[1][2] This reaction proceeds through the formation of an iminium salt which then acts as the formylating agent, leading to the cyclization of the acetanilide to form the 2-chloroquinoline-3-carbaldehyde scaffold.[2] This method is advantageous due to the availability of starting materials and its general applicability to a range of substituted acetanilides.[3]
Quantitative Data Summary
The following table summarizes various reported conditions and yields for the synthesis of substituted 2-chloroquinoline-3-carbaldehydes via the Vilsmeier-Haack reaction.
| Starting Acetanilide (Substitution) | Chlorinating Agent | Molar Ratio (Acetanilide:DMF:PCl₅/POCl₃) | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Acetanilide | PCl₅ | 1 : 3 : 4.5 | 100 | 4 | 74 | [4] |
| 4-Methylacetanilide (6-CH₃) | PCl₅ | 1 : 3 : 4.5 | 100 | 4 | 74 | [4] |
| 3-Methylacetanilide (7-CH₃) | PCl₅ | 1 : 3 : 4.5 | 100 | 4 | 71 | [4] |
| 2-Methylacetanilide (8-CH₃) | PCl₅ | 1 : 3 : 4.5 | 100 | 16 | 60 | [4] |
| 4-Methoxyacetanilide (6-OCH₃) | PCl₅ | 1 : 3 : 4.5 | 100 | 16 | 49 | [4] |
| 3-Methoxyacetanilide (7-OCH₃) | PCl₅ | 1 : 3 : 4.5 | 100 | 4 | 74 | [4] |
| 4-Bromoacetanilide (6-Br) | PCl₅ | 1 : 3 : 4.5 | 100 | 4 | 28 | [4] |
| 3-Chloroacetanilide (7-Cl) | PCl₅ | 1 : 3 : 4.5 | 100 | 4 | 30 | [4] |
| Acetanilide | POCl₃ | 1 : 3 : 12 | 80-90 | 7-10 | Not Specified | [5] |
| Substituted Acetanilides | POCl₃ | 1 : 3 : 15 | 80-90 | 7-10 | Not Specified | [5] |
Experimental Protocols
This protocol is based on a modified Vilsmeier-Haack procedure utilizing phosphorus pentachloride.
Reagents:
-
Substituted Acetanilide (1 equivalent)
-
N,N-Dimethylformamide (DMF) (3 equivalents)
-
Phosphorus Pentachloride (PCl₅) (4.5 equivalents)
-
Ice Water
-
Ethyl Acetate (for recrystallization)
Procedure:
-
In a reaction vessel equipped with a stirrer and a cooling system, add N,N-dimethylformamide (3 equivalents).
-
Cool the DMF to below 0 °C using an ice bath.
-
Slowly add phosphorus pentachloride (4.5 equivalents) to the cooled DMF while stirring, ensuring the temperature remains below 0 °C. Stir for 15 minutes to form the Vilsmeier reagent.
-
Add the corresponding substituted acetanilide (1 equivalent) portion-wise to the reaction mixture.
-
After the addition is complete, heat the mixture under reflux with stirring for the appropriate time (typically 4-16 hours, depending on the substrate).
-
Upon completion of the reaction, cool the mixture to 0 °C.
-
Slowly pour the cooled reaction mixture into ice water and stir for 10 minutes.
-
Collect the resulting precipitate by filtration, wash with water, and dry under a vacuum.
-
Purify the crude product by recrystallization from ethyl acetate.
This protocol follows the classical Vilsmeier-Haack procedure with phosphorus oxychloride.
Reagents:
-
Substituted Acetanilide (1 equivalent)
-
N,N-Dimethylformamide (DMF) (3 equivalents)
-
Phosphorus Oxychloride (POCl₃) (15 equivalents)
-
Ice
-
Ethanol (for recrystallization)
Procedure:
-
In a reaction vessel, add the substituted acetanilide (1 equivalent) and N,N-dimethylformamide (3 equivalents).
-
Stir the mixture in an ice bath for 20 minutes.
-
Add phosphorus oxychloride (15 equivalents) dropwise to the mixture using a dropping funnel, maintaining the temperature in the ice bath.
-
Allow the reaction mixture to reach room temperature and then heat at 80-90 °C for 7-10 hours under a condenser.
-
Monitor the reaction progress using thin-layer chromatography.
-
Once the reaction is complete, pour the mixture onto ice.
-
Collect the precipitate by filtration and wash it repeatedly with cold water.
-
Recrystallize the crude product from ethanol to yield the purified 2-chloroquinoline-3-carbaldehyde.
Visualizations
Caption: Experimental workflow for the Vilsmeier-Haack synthesis of 2-chloroquinoline-3-carbaldehydes.
References
- 1. A versatile new synthesis of quinolines and related fused pyridines, Part 5. The synthesis of 2-chloroquinoline-3-carbaldehydes - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 2. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 4. researchgate.net [researchgate.net]
- 5. ajgreenchem.com [ajgreenchem.com]
Protecting Group Strategies for 6-Chloroisoquinoline-1-carbaldehyde: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the protection of the aldehyde functional group in 6-chloroisoquinoline-1-carbaldehyde. This is a critical step in the multi-step synthesis of complex molecules where the aldehyde may be incompatible with downstream reaction conditions. The choice of protecting group is crucial and depends on the overall synthetic strategy, particularly the need for orthogonal protection schemes.
Introduction
This compound is a valuable building block in medicinal chemistry, often utilized in the synthesis of novel therapeutic agents. The presence of three distinct functional moieties—the aldehyde, the chloro-substituent, and the isoquinoline nitrogen—necessitates a careful and strategic approach to its chemical manipulation. The aldehyde group, being highly reactive, often requires protection to prevent unwanted side reactions during subsequent synthetic transformations.
This document outlines two primary strategies for the protection of the aldehyde group: the formation of a cyclic acetal (1,3-dioxolane) and a cyclic dithioacetal (1,3-dithiane). These protecting groups offer different stability profiles, allowing for their selective removal under specific conditions.
Protecting Group Selection
The selection of an appropriate protecting group is contingent on the planned synthetic route. Key considerations include:
-
Stability: The protecting group must be stable to the reaction conditions of subsequent steps.
-
Ease of Formation and Cleavage: The protection and deprotection steps should be high-yielding and occur under mild conditions to avoid degradation of the substrate.
-
Orthogonality: In a multi-functionalized molecule, the chosen protecting group should be removable without affecting other protecting groups present.
Acetal (1,3-Dioxolane) Protection:
-
Advantages: Stable to basic and nucleophilic conditions.[1][2] Deprotection is typically achieved under acidic conditions.[1][2]
-
Considerations: The basicity of the isoquinoline nitrogen may require the use of a Lewis acid catalyst for efficient acetal formation.
Dithioacetal (1,3-Dithiane) Protection:
-
Advantages: Extremely stable to both acidic and basic conditions, as well as many oxidizing and reducing agents.[3]
-
Considerations: Deprotection often requires oxidative or mercury(II)-based reagents, which may not be compatible with all substrates.[4][5] However, milder oxidative deprotection methods are available.[3][4][6]
Experimental Protocols
Strategy 1: Acetal Protection (1,3-Dioxolane Formation)
This protocol describes the protection of this compound as its 1,3-dioxolane derivative.
Reaction Scheme:
Figure 1: Acetal protection of this compound.
Materials:
-
This compound
-
Ethylene glycol
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)
-
Toluene
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
To a solution of this compound (1.0 equiv) in toluene, add ethylene glycol (2.0 equiv) and a catalytic amount of p-toluenesulfonic acid monohydrate (0.1 equiv).
-
Fit the reaction flask with a Dean-Stark apparatus and reflux the mixture until no more water is collected.
-
Cool the reaction mixture to room temperature and wash with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) to afford 1-(1,3-dioxolan-2-yl)-6-chloroisoquinoline.
Deprotection Protocol (Acidic Hydrolysis):
-
Dissolve the protected compound, 1-(1,3-dioxolan-2-yl)-6-chloroisoquinoline (1.0 equiv), in a mixture of acetone and water (e.g., 4:1 v/v).
-
Add a catalytic amount of a strong acid, such as hydrochloric acid (HCl) or p-toluenesulfonic acid (p-TsOH).
-
Stir the mixture at room temperature and monitor the reaction progress by TLC.
-
Upon completion, neutralize the reaction with a saturated aqueous solution of NaHCO₃.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield this compound.
Strategy 2: Dithioacetal Protection (1,3-Dithiane Formation)
This protocol details the protection of this compound as its 1,3-dithiane derivative.
Reaction Scheme:
Figure 2: Dithioacetal protection of this compound.
Materials:
-
This compound
-
1,3-Propanedithiol
-
Boron trifluoride diethyl etherate (BF₃·OEt₂)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
Dissolve this compound (1.0 equiv) in anhydrous dichloromethane.
-
Add 1,3-propanedithiol (1.2 equiv) to the solution.
-
Cool the mixture to 0 °C and add boron trifluoride diethyl etherate (1.2 equiv) dropwise.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).
-
Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography (hexane/ethyl acetate) to give 1-(1,3-dithian-2-yl)-6-chloroisoquinoline.
Deprotection Protocol (Oxidative Cleavage):
A mild oxidative deprotection using o-iodoxybenzoic acid (IBX) is described.
-
To a solution of 1-(1,3-dithian-2-yl)-6-chloroisoquinoline (1.0 equiv) in a mixture of DMSO and water, add o-iodoxybenzoic acid (IBX) (2.0-3.0 equiv).
-
Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Upon completion, dilute the reaction with water and extract the product with ethyl acetate.
-
Wash the combined organic layers with a saturated aqueous solution of sodium thiosulfate, followed by brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford this compound.
Data Summary
The following table summarizes typical reaction conditions and expected yields for the protection and deprotection strategies. Note that yields are highly dependent on the specific reaction conditions and substrate purity.
| Strategy | Protection/Deprotection | Reagents | Solvent | Temp. | Time | Typical Yield (%) |
| Acetal | Protection | Ethylene glycol, p-TsOH | Toluene | Reflux | 2-6 h | 85-95 |
| Deprotection | HCl or p-TsOH (cat.) | Acetone/H₂O | RT | 1-4 h | >90 | |
| Dithioacetal | Protection | 1,3-Propanedithiol, BF₃·OEt₂ | CH₂Cl₂ | 0 °C to RT | 1-3 h | 90-98 |
| Deprotection (Oxidative) | IBX | DMSO/H₂O | RT | 1-5 h | 80-95 |
Orthogonal Protecting Group Strategy
In a scenario where both an amine and the aldehyde on the isoquinoline core require protection, an orthogonal strategy is essential. For instance, the amine could be protected as a tert-butyloxycarbonyl (Boc) group, which is acid-labile, while the aldehyde is protected as a dithiane, which is stable to acid but can be removed under oxidative conditions. This allows for the selective deprotection of either group without affecting the other.
Figure 3: Orthogonal protection strategy for a bifunctional isoquinoline.
Conclusion
The choice between acetal and dithioacetal protection for this compound depends on the specific requirements of the synthetic route. Acetal protection is suitable for syntheses involving basic or nucleophilic reagents, while dithioacetal protection offers greater stability and is preferable for reactions conducted under a wider range of conditions. The provided protocols offer reliable methods for the protection and deprotection of this key synthetic intermediate, enabling the successful synthesis of complex isoquinoline-based molecules. Careful consideration of the stability of the chloro-substituent and the basicity of the isoquinoline nitrogen is recommended when adapting these protocols for specific applications.
References
- 1. Isoquinoline synthesis [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. 1,3-Dithiolanes, 1,3-Dithianes [organic-chemistry.org]
- 4. Solid State Deprotection of Acetals and Thioacetals Using Benzyltriphenylphosphonium Peroxymonosulfate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Highly Efficient, and Fast Solid State Deprotection of 1,3-Dithianes and 1,3-Dithiolanes using Mercury(II) Nitrate Trihydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Facile Mild Deprotection Protocol for 1,3-Dithianes and 1,3-Dithiolanes with 30% Hydrogen Peroxide and Iodine Catalyst in Aqueous Micellar System [organic-chemistry.org]
Troubleshooting & Optimization
Technical Support Center: Purification of 6-Chloroisoquinoline-1-carbaldehyde
This guide provides troubleshooting advice and frequently asked questions for the purification of crude 6-Chloroisoquinoline-1-carbaldehyde, targeting researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the most common impurities in crude this compound?
A1: Depending on the synthetic route, common impurities may include unreacted starting materials, residual solvents from the reaction or workup (e.g., DMF, phosphorus oxychloride from a Vilsmeier-Haack reaction), and over-reacted or side-products. A common byproduct can be the corresponding carboxylic acid, formed by oxidation of the aldehyde.[1]
Q2: My crude material is a dark, oily residue. How should I begin purification?
A2: An oily or dark-colored crude product often indicates the presence of polymeric impurities or residual acidic/basic components. It is advisable to first perform an aqueous workup if not already done. This involves dissolving the crude material in a suitable organic solvent (like dichloromethane or ethyl acetate) and washing with a mild base (e.g., saturated sodium bicarbonate solution) to remove acidic impurities, followed by a brine wash. Drying the organic layer and concentrating it in vacuo should yield a solid or a less oily residue that is more amenable to purification by chromatography or recrystallization.
Q3: I am having trouble getting good separation with column chromatography. What solvent system should I use?
A3: The choice of eluent is critical for good separation. This compound is a moderately polar compound due to the presence of the chlorine atom, the aldehyde group, and the nitrogen in the isoquinoline ring. A good starting point for developing a solvent system is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate.[2]
You can determine the optimal ratio by running thin-layer chromatography (TLC) first. Aim for an Rf value of 0.2-0.3 for the desired compound to ensure good separation on the column.[3] If the compound does not move from the baseline, increase the polarity of the eluent system. If it runs with the solvent front, decrease the polarity.
Q4: My compound seems to be degrading on the silica gel column. What can I do?
A4: Aldehydes can sometimes be sensitive to the acidic nature of standard silica gel, leading to degradation.[1] If you suspect this is happening, you can neutralize the silica gel by preparing a slurry with a small amount of a non-nucleophilic base, such as triethylamine (typically 0.5-1% v/v), in your eluent system.[2] Alternatively, using a different stationary phase like neutral alumina might be a viable option.
Q5: I am trying to recrystallize my product, but it keeps "oiling out." What does this mean and how can I fix it?
A5: "Oiling out" occurs when the compound comes out of the solution as a liquid rather than forming solid crystals. This usually happens if the solution is supersaturated or if the cooling process is too rapid. To fix this, try reheating the solution to redissolve the oil, and then allow it to cool much more slowly. Adding a seed crystal of the pure compound can also help induce proper crystallization. Using a solvent pair, where the compound is highly soluble in one solvent and poorly soluble in the other, can also be effective.[4]
Data Presentation: Purification Method Comparison
The following table presents illustrative data for common purification techniques for this compound. Note: These values are representative and may vary based on the specific scale and purity of the crude material.
| Purification Technique | Typical Eluent/Solvent System | Purity Achieved (Illustrative) | Yield (Illustrative) | Key Considerations |
| Flash Column Chromatography | Hexane:Ethyl Acetate (Gradient, e.g., 9:1 to 7:3) | >98% | 70-85% | Good for removing closely related impurities. Can be time-consuming. |
| Recrystallization | Ethanol/Water or Toluene/Hexane | >99% (for crystalline solids) | 50-75% | Excellent for obtaining high-purity material if a suitable solvent is found. Lower yields due to loss of product in the mother liquor. |
| Preparative TLC | Hexane:Ethyl Acetate (e.g., 8:2) | >98% | Variable (small scale) | Suitable for small quantities of material when high purity is essential. |
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
-
TLC Analysis: Develop a suitable solvent system using TLC. A good starting point is 20-30% ethyl acetate in hexane. The target compound should have an Rf of approximately 0.25.
-
Column Packing: Prepare a slurry of silica gel in the initial, less polar eluent (e.g., 10% ethyl acetate in hexane). Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped.[3]
-
Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane or the eluent. For better resolution, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and dry-load the resulting powder onto the top of the column.[5]
-
Elution: Begin elution with the low-polarity solvent mixture. Gradually increase the polarity of the eluent (gradient elution) to move the compound down the column. For example, start with 10% ethyl acetate in hexane and gradually increase to 30% ethyl acetate.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Isolation: Combine the pure fractions, and remove the solvent under reduced pressure to obtain the purified this compound.
Protocol 2: Purification by Recrystallization
-
Solvent Selection: Test the solubility of the crude product in various solvents at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not when cold.[6] Common single solvents to try include ethanol, isopropanol, or toluene. Solvent pairs like ethanol/water or toluene/hexane can also be effective.[4]
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent until the solid just dissolves.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, gently scratch the inside of the flask with a glass rod or add a seed crystal. Further cooling in an ice bath can promote more complete crystallization.
-
Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals in a vacuum oven to remove all traces of solvent.
Visualizations
Caption: A decision-making workflow for the purification of this compound.
References
Vilsmeier-Haack Synthesis of Isoquinoline Aldehydes: A Technical Troubleshooting Guide
Welcome to the technical support center for the Vilsmeier-Haack synthesis of isoquinoline aldehydes. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during this formylation reaction.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My Vilsmeier-Haack reaction resulted in a very low yield or failed completely. What are the potential causes and how can I improve the outcome?
A1: Low to no yield in a Vilsmeier-Haack reaction is a common issue that can stem from several factors. Below is a systematic guide to troubleshooting this problem.
Troubleshooting Steps for Low/No Yield:
-
Reagent Quality and Stoichiometry:
-
Vilsmeier Reagent Formation: The reaction's success hinges on the efficient in-situ formation of the Vilsmeier reagent (a chloroiminium salt) from N,N-dimethylformamide (DMF) and a halogenating agent, most commonly phosphorus oxychloride (POCl₃).[1][2][3][4]
-
Action: Use fresh, anhydrous DMF. Old or wet DMF can contain dimethylamine, which can react with the Vilsmeier reagent and reduce its effectiveness.[5] Ensure your POCl₃ is also fresh and has been stored under anhydrous conditions.
-
Action: The molar ratio of POCl₃ to DMF and the substrate is crucial. An excess of the Vilsmeier reagent is often required. Optimization studies for similar quinoline syntheses have shown that a high molar ratio of POCl₃ to the substrate can significantly improve yields.[6]
-
-
-
Substrate Reactivity:
-
The Vilsmeier-Haack reaction is an electrophilic aromatic substitution, and therefore, it works best with electron-rich aromatic systems.[2][3][4]
-
Action: If your isoquinoline substrate possesses strong electron-withdrawing groups (e.g., -NO₂, -CN, -SO₃H), the reaction will be significantly slower or may not proceed at all.[6] In such cases, consider alternative formylation methods or modification of the substrate to include electron-donating groups if possible. Electron-donating groups (e.g., -OCH₃, -CH₃, -NR₂) on the isoquinoline ring will favor the reaction.[6]
-
-
-
Reaction Conditions:
-
Temperature: The reaction temperature is a critical parameter that depends on the reactivity of the substrate.[7]
-
Reaction Time: Insufficient reaction time can lead to incomplete conversion.
-
-
Work-up Procedure:
Q2: I am observing the formation of side products. What are the common side reactions and how can I minimize them?
A2: Side product formation can complicate purification and reduce the yield of the desired isoquinoline aldehyde. Here are some common side reactions:
-
Reaction with Nucleophilic Functional Groups: If your isoquinoline substrate contains nucleophilic groups like hydroxyl (-OH) or amino (-NH₂) groups, these can react with POCl₃ or the Vilsmeier reagent itself. For instance, phenolic substrates can form aryl formates.[14]
-
Action: Protect sensitive functional groups before performing the Vilsmeier-Haack reaction. Common protecting groups for hydroxyls include acetyl or silyl ethers, and for amines, amides or carbamates can be used.
-
-
Diformylation: In highly activated isoquinoline systems, diformylation can occur, leading to the introduction of two aldehyde groups.[14]
-
Action: To minimize diformylation, you can try using milder reaction conditions, such as lower temperatures and shorter reaction times. Adjusting the stoichiometry of the Vilsmeier reagent to a lower excess may also help.
-
-
Reaction with Active Methyl Groups: If the isoquinoline has an activated methyl group, the Vilsmeier reagent can react with it, leading to the formation of β-chlorovinyl aldehydes after hydrolysis.[14][15]
-
Action: Be aware of this potential side reaction if your substrate contains such a group. The reaction conditions can sometimes be tuned to favor formylation on the ring over the methyl group, but this can be challenging.
-
Q3: What is the optimal regioselectivity for the formylation of substituted isoquinolines?
A3: The position of formylation on the isoquinoline ring is directed by the electronic effects of the existing substituents.
-
Electron-Donating Groups (EDGs): EDGs will direct the electrophilic Vilsmeier reagent to the ortho and para positions. The specific position of formylation will depend on the location of the EDG on the isoquinoline nucleus.
-
Electron-Withdrawing Groups (EWGs): EWGs deactivate the ring towards electrophilic substitution, making the reaction more difficult. If the reaction does proceed, it will likely be directed to the positions that are least deactivated.
For complex substitution patterns, a thorough understanding of the electronic properties of the isoquinoline derivative is necessary to predict the major product.
Quantitative Data Summary
The following table summarizes the optimization of reaction conditions for the synthesis of a 2-chloro-3-formylquinoline derivative, which can serve as a reference for optimizing your isoquinoline aldehyde synthesis.
| Molar Ratio of POCl₃ to Substrate | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| 3 | 80 | 10 | 45 | [6] |
| 6 | 80 | 8 | 62 | [6] |
| 9 | 90 | 6 | 78 | [6] |
| 12 | 90 | 5 | 85 | [6] |
| 15 | 90 | 5 | 85 | [6] |
Table 1: Effect of POCl₃ Molar Ratio and Temperature on Product Yield.[6]
Experimental Protocols
General Protocol for the Vilsmeier-Haack Synthesis of an Isoquinoline Aldehyde:
This protocol is a general guideline and may require optimization for specific substrates.
-
Vilsmeier Reagent Preparation:
-
In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF, 3-5 equivalents).
-
Cool the flask to 0°C in an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃, 1.2-1.5 equivalents) dropwise to the DMF with vigorous stirring.[16]
-
After the addition is complete, allow the mixture to stir at 0°C for 30-60 minutes to ensure the complete formation of the Vilsmeier reagent.
-
-
Formylation Reaction:
-
Dissolve the isoquinoline substrate (1 equivalent) in a minimal amount of anhydrous DMF.
-
Add the substrate solution dropwise to the pre-formed Vilsmeier reagent at 0°C.
-
After the addition, the reaction mixture can be stirred at 0°C, allowed to warm to room temperature, or heated, depending on the reactivity of the substrate. Monitor the reaction progress by TLC.[5]
-
-
Work-up and Isolation:
-
Once the reaction is complete, carefully pour the reaction mixture into a beaker containing crushed ice with stirring.[9][10]
-
Neutralize the mixture by adding a saturated aqueous solution of sodium acetate or another suitable base until the pH is approximately 6-8.[17]
-
Stir the mixture for a period to allow for the complete hydrolysis of the iminium intermediate to the aldehyde.
-
The product may precipitate out of the solution. If so, collect the solid by filtration, wash with cold water, and dry.
-
If the product does not precipitate, extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by a suitable method, such as column chromatography or recrystallization.[4]
-
Visualizations
Caption: Experimental workflow for the Vilsmeier-Haack synthesis.
Caption: Troubleshooting logic for low yield in Vilsmeier-Haack synthesis.
References
- 1. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 2. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 3. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 4. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 7. jk-sci.com [jk-sci.com]
- 8. openscholar.dut.ac.za [openscholar.dut.ac.za]
- 9. chemijournal.com [chemijournal.com]
- 10. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]
- 11. Imine and Enamine Hydrolysis Mechanism - Chemistry Steps [chemistrysteps.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis, antimicrobial activities and cytogenetic studies of newer diazepino quinoline derivatives via Vilsmeier-Haack reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Synthesis of pyrimido[4,5-b]quinolindiones and formylation: ultrasonically assisted reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Optimizing Reaction Yield for 6-Chloroisoquinoline-1-carbaldehyde Derivatives
This technical support center provides researchers, scientists, and drug development professionals with a centralized resource for troubleshooting and optimizing the synthesis of 6-chloroisoquinoline-1-carbaldehyde and its derivatives. The information is presented in a question-and-answer format to directly address common challenges encountered during experimentation.
Section 1: Synthesis of 6-Chloroisoquinoline (Intermediate)
A common and effective method for synthesizing the 6-chloroisoquinoline intermediate is through a multi-step process starting from commercially available materials. Below are frequently asked questions and troubleshooting guidance for this initial stage.
Frequently Asked Questions (FAQs) for 6-Chloroisoquinoline Synthesis
Q1: What is a reliable synthetic route to prepare 6-chloroisoquinoline?
A1: A frequently employed method is the Pomeranz–Fritsch reaction. This reaction involves the acid-catalyzed cyclization of a Schiff base, formed from the condensation of an appropriately substituted benzaldehyde and an aminoacetal. For 6-chloroisoquinoline, this would typically involve 4-chlorobenzaldehyde as a starting material.
Q2: What are the critical parameters to control for maximizing the yield of 6-chloroisoquinoline?
A2: The critical parameters include the choice of acid catalyst, reaction temperature, and reaction time. Concentrated sulfuric acid is a common catalyst, and careful control of the temperature during the cyclization step is crucial to prevent unwanted side reactions and decomposition.
Q3: I am observing a low yield in my Pomeranz–Fritsch reaction. What are the possible causes?
A3: Low yields can stem from several factors:
-
Incomplete Schiff base formation: Ensure the initial condensation reaction goes to completion. This can be monitored by techniques like TLC or NMR.
-
Suboptimal acid concentration: The concentration of the acid catalyst is critical. Too dilute, and the cyclization will be slow or incomplete; too concentrated, and it may lead to charring or side reactions.
-
Reaction temperature: The cyclization step often requires heating, but excessive temperatures can lead to decomposition of the starting material or product.
-
Moisture: The reaction is sensitive to moisture, which can hydrolyze the aminoacetal and the Schiff base intermediate. Ensure all reagents and glassware are dry.
Troubleshooting Guide for 6-Chloroisoquinoline Synthesis
This guide provides a systematic approach to resolving common issues during the synthesis of the 6-chloroisoquinoline intermediate.
Table 1: Troubleshooting Common Issues in 6-Chloroisoquinoline Synthesis
| Issue | Possible Cause(s) | Recommended Action(s) |
| Low or no product formation | 1. Incomplete Schiff base formation.2. Ineffective cyclization conditions.3. Degradation of starting materials or product. | 1. Confirm Schiff base formation via TLC/NMR before proceeding.2. Optimize acid catalyst concentration and reaction temperature.3. Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon). |
| Formation of a dark, tarry substance | 1. Reaction temperature is too high.2. Acid catalyst is too concentrated. | 1. Lower the reaction temperature and monitor closely.2. Use a slightly lower concentration of the acid catalyst. |
| Product is difficult to purify | 1. Presence of unreacted starting materials.2. Formation of side products. | 1. Ensure the reaction goes to completion by monitoring with TLC.2. Optimize reaction conditions to minimize side product formation. Employ column chromatography with a suitable solvent system for purification. |
Experimental Workflow for 6-Chloroisoquinoline Synthesis
Caption: A simplified workflow for the two-step synthesis of 6-chloroisoquinoline.
Section 2: Formylation of 6-Chloroisoquinoline to this compound
Once the 6-chloroisoquinoline intermediate is synthesized and purified, the next critical step is the introduction of a formyl group at the C1 position. The Vilsmeier-Haack reaction is a common method for this transformation.
Frequently Asked Questions (FAQs) for C1-Formylation
Q1: Which formylation method is most effective for introducing an aldehyde at the C1 position of 6-chloroisoquinoline?
A1: The Vilsmeier-Haack reaction is a widely used and effective method for the formylation of electron-rich heterocycles like isoquinolines. The C1 position is generally the most reactive site for electrophilic substitution in isoquinolines.
Q2: What are the key reagents in the Vilsmeier-Haack reaction for this synthesis?
A2: The Vilsmeier reagent is typically prepared in situ from phosphorus oxychloride (POCl₃) and a substituted amide, most commonly N,N-dimethylformamide (DMF).
Q3: My Vilsmeier-Haack reaction is giving a low yield of the desired this compound. What should I investigate?
A3: Low yields in this reaction can be attributed to several factors:
-
Vilsmeier reagent preparation: The temperature at which the Vilsmeier reagent is prepared is critical. It is usually done at low temperatures (e.g., 0 °C) to prevent decomposition.
-
Reaction temperature: The formylation step itself may require heating, but the optimal temperature needs to be determined empirically. Excessive heat can lead to degradation.
-
Stoichiometry of reagents: The molar ratio of the 6-chloroisoquinoline to the Vilsmeier reagent is important. An excess of the Vilsmeier reagent is often used to drive the reaction to completion.
-
Work-up procedure: The hydrolysis of the intermediate iminium salt to the aldehyde must be done carefully, typically by adding the reaction mixture to ice-water followed by basification.
Troubleshooting Guide for C1-Formylation
This guide provides a structured approach to troubleshoot common problems encountered during the formylation of 6-chloroisoquinoline.
Table 2: Troubleshooting Common Issues in the C1-Formylation of 6-Chloroisoquinoline
| Issue | Possible Cause(s) | Recommended Action(s) |
| Low or no product formation | 1. Inactive Vilsmeier reagent.2. Insufficient reaction temperature or time.3. Starting material is unreactive under the conditions. | 1. Prepare the Vilsmeier reagent fresh at low temperature.2. Gradually increase the reaction temperature and monitor by TLC.3. Consider using a more activated derivative of the starting material if possible. |
| Formation of multiple products | 1. Formylation at other positions on the ring.2. Side reactions due to high temperature. | 1. The C1 position is electronically favored, but other isomers are possible. Optimize reaction conditions (lower temperature) to improve regioselectivity.2. Reduce the reaction temperature. |
| Difficulty in isolating the product | 1. Incomplete hydrolysis of the intermediate.2. Product is soluble in the aqueous layer during work-up. | 1. Ensure complete hydrolysis by stirring the reaction mixture with ice-water for a sufficient time before extraction.2. Adjust the pH of the aqueous layer and perform multiple extractions with a suitable organic solvent. |
Logical Troubleshooting Flow for Low Yield in C1-Formylation
Technical Support Center: Synthesis of 6-Chloroisoquinoline-1-carbaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 6-Chloroisoquinoline-1-carbaldehyde.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A common and effective strategy involves a two-stage process. First, the 6-chloroisoquinoline core is synthesized via the Pomeranz-Fritsch reaction. This is followed by the introduction of the carbaldehyde group at the C-1 position using the Reissert-Henze reaction.
Q2: What are the starting materials for the Pomeranz-Fritsch synthesis of 6-chloroisoquinoline?
The typical starting materials are 4-chlorobenzaldehyde and an aminoacetaldehyde acetal, such as aminoacetaldehyde diethyl acetal. The reaction is catalyzed by a strong acid.
Q3: How is the carbaldehyde group introduced at the C-1 position of 6-chloroisoquinoline?
The Reissert-Henze reaction is a well-established method for this transformation. It involves the N-oxidation of 6-chloroisoquinoline, followed by treatment with a cyanide source and an acylating agent to form a Reissert compound. Subsequent hydrolysis of this intermediate yields the desired 1-carbaldehyde.
Q4: What are the critical parameters to control during the Pomeranz-Fritsch reaction?
The concentration and type of acid catalyst, reaction temperature, and reaction time are crucial. Electron-withdrawing groups, such as the chloro group on the benzaldehyde, can make the cyclization step more challenging, potentially requiring stronger acidic conditions or longer reaction times.
Q5: Are there any specific safety precautions for the Reissert-Henze reaction?
Yes, this reaction involves the use of highly toxic cyanide salts (e.g., potassium cyanide) or reagents that generate cyanide in situ. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn. Procedures for quenching and disposal of cyanide-containing waste must be strictly followed.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound.
Part 1: Pomeranz-Fritsch Synthesis of 6-Chloroisoquinoline
Issue 1.1: Low or no yield of 6-chloroisoquinoline.
| Potential Cause | Suggested Solution |
| Incomplete formation of the benzalaminoacetal intermediate. | Ensure anhydrous conditions and use a suitable dehydrating agent if necessary. Monitor the reaction by TLC or GC-MS to confirm the formation of the Schiff base before proceeding with cyclization. |
| Insufficiently strong acid catalyst for cyclization. | The electron-withdrawing nature of the chlorine atom deactivates the benzene ring towards electrophilic substitution. Consider using stronger acids like polyphosphoric acid (PPA) or a mixture of sulfuric acid and phosphorus pentoxide. |
| Suboptimal reaction temperature or time. | Gradually increase the reaction temperature and monitor the progress by TLC. Prolonged reaction times may be necessary for deactivated substrates. |
| Hydrolysis of the imine intermediate. | Use of a strong acid medium can sometimes lead to hydrolysis of the formed imine, reducing the yield.[1] Careful control of the acid concentration and reaction conditions is crucial. |
Issue 1.2: Formation of isomeric side products.
| Potential Cause | Suggested Solution |
| Lack of regioselectivity in the cyclization step. | The cyclization of the benzalaminoacetal derived from 4-chlorobenzaldehyde should predominantly yield the 6-chloro isomer. However, trace amounts of the 8-chloroisoquinoline isomer could potentially form. |
| Identification and Separation: | |
| Characterize the product mixture using 1H NMR and mass spectrometry to identify the presence of any isomers. | |
| Isomers can often be separated by column chromatography on silica gel using an appropriate solvent system (e.g., hexane/ethyl acetate gradient). |
Part 2: Reissert-Henze Synthesis of this compound
Issue 2.1: Low yield of the Reissert compound.
| Potential Cause | Suggested Solution |
| Incomplete N-oxidation of 6-chloroisoquinoline. | Ensure complete conversion to the N-oxide using a suitable oxidizing agent (e.g., m-CPBA or hydrogen peroxide in acetic acid). Monitor the reaction by TLC. |
| Hydrolysis of the acylating agent (e.g., benzoyl chloride). | Use anhydrous solvents and reagents. The reaction should be performed under an inert atmosphere (e.g., nitrogen or argon). |
| Low reactivity of the N-oxide. | The chloro group can influence the electron density of the isoquinoline ring system. Ensure efficient stirring and adequate reaction time for the addition of the cyanide and acylating agent. |
Issue 2.2: Formation of side products during Reissert compound formation.
| Potential Cause | Suggested Solution |
| Ring-fission products. | Under certain conditions, the isoquinoline ring can undergo cleavage.[2][3] This can be minimized by careful control of reaction temperature and the choice of reagents. |
| Rearrangement products. | Although less common, rearrangements of the Reissert compound can occur.[4] |
| Identification and Purification: | |
| Use spectroscopic methods (NMR, IR, MS) to identify unexpected side products. | |
| Purify the Reissert compound by recrystallization or column chromatography before proceeding to the hydrolysis step. |
Issue 2.3: Incomplete hydrolysis of the Reissert compound to the aldehyde.
| Potential Cause | Suggested Solution |
| Insufficiently acidic or basic hydrolysis conditions. | The hydrolysis of the Reissert compound to the aldehyde typically requires acidic (e.g., concentrated HCl) or basic (e.g., aqueous NaOH) conditions.[5] Ensure the conditions are sufficiently vigorous for complete conversion. |
| Stability of the Reissert compound. | The stability of the Reissert compound can vary depending on the substituents. Monitor the hydrolysis by TLC to determine the optimal reaction time. |
| Work-up and Purification: | |
| After hydrolysis, carefully neutralize the reaction mixture and extract the product with a suitable organic solvent. | |
| Purify the final product, this compound, by column chromatography or recrystallization. |
Experimental Protocols
Key Experiment: Reissert-Henze Reaction for the Preparation of this compound
Step 1: N-Oxidation of 6-Chloroisoquinoline
-
Dissolve 6-chloroisoquinoline in a suitable solvent such as glacial acetic acid or dichloromethane.
-
Add an oxidizing agent, for example, meta-chloroperoxybenzoic acid (m-CPBA) or 30% hydrogen peroxide, portion-wise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed (monitor by TLC).
-
Work up the reaction by neutralizing the acid and extracting the N-oxide with an organic solvent. Purify by column chromatography or recrystallization.
Step 2: Formation of the Reissert Compound
-
Dissolve the 6-chloroisoquinoline N-oxide in a suitable anhydrous solvent (e.g., dichloromethane) under an inert atmosphere.
-
Add a cyanide source, such as potassium cyanide (KCN) in a two-phase system with water, or trimethylsilyl cyanide (TMSCN) for anhydrous conditions.
-
Cool the mixture to 0 °C and slowly add an acylating agent, typically benzoyl chloride.
-
Stir the reaction mixture at room temperature until the N-oxide is consumed (monitor by TLC).
-
Carefully quench the reaction and extract the Reissert compound. Purify by recrystallization or column chromatography.
Step 3: Hydrolysis to this compound
-
Treat the purified Reissert compound with a strong acid (e.g., concentrated hydrochloric acid) or a strong base (e.g., aqueous sodium hydroxide).
-
Heat the mixture to reflux and monitor the reaction by TLC until the Reissert compound is fully consumed.
-
Cool the reaction mixture, neutralize, and extract the product with an organic solvent.
-
Purify the crude product by column chromatography on silica gel to obtain pure this compound.
Visualizations
References
- 1. Pomeranz-Fritsch Reaction | Thermo Fisher Scientific - TW [thermofisher.com]
- 2. Chemicals [chemicals.thermofisher.cn]
- 3. Reissert compounds. The reaction of some thiocarbonyl chlorides with quinoline, isoquinoline, and pyridine - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 4. [Synthesis of 1-acylisoquinolines via Reissert compounds. 13. Dihydroisoquinolinium arrangement] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Reissert reaction - Wikipedia [en.wikipedia.org]
stability of 6-Chloroisoquinoline-1-carbaldehyde in acidic vs basic conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 6-Chloroisoquinoline-1-carbaldehyde in acidic and basic conditions. This resource is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound?
A1: this compound, an aromatic aldehyde, is susceptible to degradation under both acidic and basic conditions. The aldehyde functional group is reactive and can undergo various transformations depending on the pH of the environment.[1][2] It is crucial to control the pH to prevent unwanted degradation during experiments and storage.
Q2: What is the likely degradation pathway for this compound under acidic conditions?
A2: Under acidic conditions, the primary degradation pathway is likely acid-catalyzed hydration of the aldehyde group to form a geminal diol.[3] This reaction is typically reversible. Prolonged exposure to strong acids and heat could potentially lead to further, more complex degradation pathways, although specific data for this compound is limited. The isoquinoline nitrogen is also susceptible to protonation in acidic media, which can influence the overall electron density and reactivity of the molecule.
Q3: What happens to this compound in basic conditions?
A3: In the presence of a strong base and in the absence of α-hydrogens, this compound is expected to undergo the Cannizzaro reaction.[4][5][6] This is a disproportionation reaction where two molecules of the aldehyde react to produce one molecule of the corresponding primary alcohol (6-Chloro-1-isoquinolinemethanol) and one molecule of the corresponding carboxylic acid (6-Chloroisoquinoline-1-carboxylic acid).[4][7]
Q4: How should I store this compound to ensure its stability?
A4: To minimize degradation, this compound should be stored in a cool, dry, and dark place, under an inert atmosphere if possible. It is advisable to avoid storing solutions of this compound for extended periods, especially if they are acidic or basic. If solutions are necessary, they should be prepared fresh and used promptly. For longer-term storage, a solid, crystalline form is preferable.
Q5: Are there any visual indicators of degradation?
A5: While not definitive, a change in the color or clarity of a solution of this compound could indicate degradation. The formation of precipitates may also suggest the generation of less soluble degradation products. However, the absence of visual changes does not guarantee stability. Chromatographic techniques such as HPLC are necessary for accurate assessment.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Inconsistent reaction yields or kinetics | Degradation of this compound due to pH instability. | Buffer your reaction mixture to maintain a stable pH. Prepare solutions of the aldehyde fresh before use. Consider performing a stability study of the compound under your specific reaction conditions. |
| Appearance of unexpected peaks in chromatogram (e.g., HPLC, LC-MS) | Formation of degradation products. | Analyze the unexpected peaks by mass spectrometry (MS) to identify their molecular weights. Based on the pH of your sample, consider the likely degradation products outlined in the table below. Adjust your experimental or storage conditions to minimize their formation. |
| Low assay value for the starting material | The compound may have degraded during storage or handling. | Re-test the purity of your starting material. If degradation is confirmed, obtain a fresh batch of the compound and store it under the recommended conditions. |
| Precipitate formation in solution | Formation of a less soluble degradation product, such as the carboxylic acid salt in basic media. | Characterize the precipitate. If it is a degradation product, adjust the pH or solvent system to improve its solubility or prevent its formation. |
Predicted Degradation Products
| Condition | Potential Degradation Pathway | Likely Degradation Products | Notes |
| Acidic (e.g., pH < 4) | Acid-catalyzed hydration | 6-Chloro-1-(dihydroxymethyl)isoquinoline (gem-diol) | This reaction is often reversible.[3] |
| Basic (e.g., pH > 10) | Cannizzaro Reaction | 6-Chloro-1-isoquinolinemethanol and 6-Chloroisoquinoline-1-carboxylic acid | This is a disproportionation reaction.[4][6] |
Experimental Protocols
Protocol for Forced Degradation Study
This protocol provides a general framework for assessing the stability of this compound under various stress conditions. It is essential to develop and validate a stability-indicating analytical method (e.g., HPLC) before initiating the study.[8][9][10]
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
2. Stress Conditions:
-
Acidic Hydrolysis:
-
Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl.
-
Incubate at a controlled temperature (e.g., 60 °C) for a defined period (e.g., 2, 6, 24 hours).
-
At each time point, withdraw a sample, neutralize it with 0.1 M NaOH, and dilute with the mobile phase to the target concentration for analysis.
-
-
Basic Hydrolysis:
-
Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH.
-
Incubate at a controlled temperature (e.g., 60 °C) for a defined period (e.g., 2, 6, 24 hours).
-
At each time point, withdraw a sample, neutralize it with 0.1 M HCl, and dilute with the mobile phase.
-
-
Oxidative Degradation:
-
Mix an aliquot of the stock solution with an equal volume of 3% hydrogen peroxide.
-
Keep the sample at room temperature for a defined period, protected from light.
-
At each time point, withdraw a sample and dilute with the mobile phase.
-
-
Thermal Degradation:
-
Store an aliquot of the stock solution at an elevated temperature (e.g., 60 °C) in the dark.
-
At each time point, withdraw a sample and dilute with the mobile phase.
-
-
Photostability:
-
Expose an aliquot of the stock solution to a controlled light source (e.g., ICH-compliant photostability chamber).
-
Concurrently, keep a control sample in the dark.
-
At the end of the exposure period, withdraw samples from both the exposed and control solutions and dilute with the mobile phase.
-
3. Analysis:
-
Analyze all samples using a validated stability-indicating HPLC method.
-
The method should be capable of separating the parent compound from all potential degradation products.
-
Use a photodiode array (PDA) detector to check for peak purity and a mass spectrometer (MS) to help identify degradation products.
4. Data Evaluation:
-
Calculate the percentage of degradation for each stress condition.
-
Identify and, if necessary, quantify the major degradation products.
-
Determine the mass balance to ensure that all degradation products are accounted for.[10]
Visualizations
Caption: Predicted acidic degradation pathway.
References
- 1. Study: Impact of Aromatic Aldehydes on Fragrance Stability - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 2. orgosolver.com [orgosolver.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthetic applications of the Cannizzaro reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cannizzaro Reaction and Crossed Cannizzaro Reaction | Pharmaguideline [pharmaguideline.com]
- 8. globalresearchonline.net [globalresearchonline.net]
- 9. longdom.org [longdom.org]
- 10. sgs.com [sgs.com]
Technical Support Center: Recrystallization of 6-Chloroisoquinoline-1-carbaldehyde
This technical support guide provides researchers, scientists, and drug development professionals with essential information for selecting a suitable recrystallization solvent for 6-Chloroisoquinoline-1-carbaldehyde. It includes troubleshooting advice and frequently asked questions to address common experimental challenges.
Solvent Selection for Recrystallization
The ideal recrystallization solvent should dissolve the solute (this compound) completely at an elevated temperature but poorly at lower temperatures. This differential solubility is key to obtaining high purity crystals upon cooling. For heteroaromatic aldehydes, a range of solvents from polar to nonpolar may be suitable, and empirical testing is often necessary to identify the optimal solvent or solvent system.
Key Physical Properties:
Table 1: Properties of Potential Recrystallization Solvents
| Solvent | Boiling Point (°C) | Polarity | Potential Suitability |
| Ethanol | 78 | Polar | Often a good starting point for aromatic compounds. |
| Methanol | 65 | Polar | Similar to ethanol, but lower boiling point. |
| Isopropanol | 82 | Polar | Another alcohol to consider. |
| Ethyl Acetate | 77 | Intermediate | Good for compounds of intermediate polarity. |
| Acetone | 56 | Intermediate | A versatile solvent, but its low boiling point can sometimes be a disadvantage. |
| Toluene | 111 | Nonpolar | Suitable for less polar compounds; ensure the compound's melting point is above 111°C. |
| Heptane/Hexane | 98 / 69 | Nonpolar | Often used as an anti-solvent with a more polar solvent. |
| Water | 100 | Very Polar | Generally unsuitable for most organic compounds unless they have highly polar functional groups. Can be used as an anti-solvent. |
Experimental Protocol: Solvent Screening for Recrystallization
This protocol outlines a systematic approach to identifying a suitable recrystallization solvent for this compound on a small scale.
Materials:
-
Crude this compound
-
A selection of potential solvents (see Table 1)
-
Small test tubes or vials
-
Heating apparatus (hot plate, sand bath, or heating mantle)
-
Vortex mixer (optional)
-
Pasteur pipettes
-
Ice bath
Procedure:
-
Preparation: Place a small amount (e.g., 10-20 mg) of the crude this compound into several separate test tubes.
-
Room Temperature Solubility Test: To each test tube, add a small amount of a different solvent (e.g., 0.5 mL) at room temperature. Agitate the mixture. A suitable solvent will not dissolve the compound at this stage.
-
Hot Solubility Test: Gently heat the test tubes containing the undissolved solid. Add the solvent dropwise while heating until the solid just dissolves.
-
Cooling and Crystallization: Allow the clear solutions to cool slowly to room temperature. If crystals do not form, try scratching the inside of the test tube with a glass rod or placing the tube in an ice bath.
-
Observation: The ideal solvent is one in which the compound is soluble when hot but forms well-defined crystals upon cooling.
Troubleshooting and FAQs
Q1: The compound "oils out" instead of crystallizing. What should I do?
-
A1: "Oiling out" occurs when the solid melts in the hot solvent before it dissolves or when the solution becomes supersaturated at a temperature above the compound's melting point.
-
Solution: Use a lower boiling point solvent or a solvent mixture. Ensure the boiling point of your solvent is lower than the melting point of your compound.
-
Q2: No crystals form upon cooling, even after adding a seed crystal and scratching the flask.
-
A2: This usually indicates that the solution is not saturated, meaning too much solvent was used.
-
Solution: Reheat the solution and evaporate some of the solvent to increase the concentration of the solute. Then, allow it to cool again.
-
Q3: The crystals are very fine or appear as a powder.
-
A3: This can be a result of the solution cooling too quickly.
-
Solution: Allow the solution to cool more slowly. You can insulate the flask to slow down the cooling process.
-
Q4: The purity of the recrystallized product is still low.
-
A4: This could be due to the presence of impurities that have similar solubility to the product in the chosen solvent or because the crystals crashed out too quickly, trapping impurities.
-
Solution: Try a different solvent or a solvent pair. A two-solvent system (one in which the compound is soluble and one in which it is insoluble) can sometimes be more effective at excluding impurities.
-
Logical Workflow for Solvent Selection
The following diagram illustrates the decision-making process for selecting an appropriate recrystallization solvent.
Caption: Workflow for selecting a recrystallization solvent.
methods for removing impurities from 6-Chloroisoquinoline-1-carbaldehyde
Welcome to the technical support center for 6-Chloroisoquinoline-1-carbaldehyde. This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in obtaining high-purity material for their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities found in crude this compound?
A1: Impurities can originate from the synthetic route, which is often a Vilsmeier-Haack reaction, as well as from degradation. Common impurities may include:
-
Unreacted starting materials: Depending on the specific synthesis, these can be various isoquinoline precursors.
-
Vilsmeier-Haack reaction byproducts: Residual dimethylformamide (DMF), phosphoryl chloride (POCl3), and their decomposition products.
-
Over-reacted products: Di-formylated isoquinolines or other side-products from the reaction.
-
Hydrolysis products: The chloro group on the isoquinoline ring can be susceptible to hydrolysis under certain conditions.
-
Oxidation products: The aldehyde functional group can be oxidized to the corresponding carboxylic acid (6-chloroisoquinoline-1-carboxylic acid), especially upon prolonged exposure to air.
Q2: What are the recommended methods for purifying this compound?
A2: The two primary methods for purifying this compound are recrystallization and column chromatography. The choice of method depends on the nature and quantity of the impurities. For grossly impure material, a chromatographic purification followed by recrystallization is often effective.
Q3: How can I monitor the purity of my sample during purification?
A3: Thin-Layer Chromatography (TLC) is a quick and effective way to monitor the purity. Use a suitable solvent system (e.g., a mixture of hexane and ethyl acetate) to separate the desired compound from its impurities. The spots can be visualized under UV light. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) can be employed.
Troubleshooting Guides
Recrystallization Issues
| Issue | Possible Cause | Suggested Solution |
| Compound "oils out" instead of crystallizing. | The boiling point of the solvent is higher than the melting point of the compound. The solution is supersaturated. | Use a lower-boiling point solvent. Add a small amount of a co-solvent in which the compound is less soluble to induce crystallization. Try seeding the solution with a small crystal of pure product. |
| No crystals form upon cooling. | The compound is too soluble in the chosen solvent, even at low temperatures. The solution is not sufficiently concentrated. | Evaporate some of the solvent to increase the concentration. Add a co-solvent in which the compound is insoluble (an "anti-solvent") dropwise until the solution becomes cloudy, then heat until it clarifies and allow to cool slowly. |
| Low recovery of the purified compound. | The compound has significant solubility in the cold solvent. Too much solvent was used for washing the crystals. | Ensure the solution is thoroughly cooled before filtration. Wash the collected crystals with a minimal amount of ice-cold solvent. |
| The purified compound is still impure. | Impurities have similar solubility profiles and co-crystallize with the product. | A second recrystallization may be necessary. Alternatively, switch to a different purification method like column chromatography to remove the persistent impurities. |
Column Chromatography Issues
| Issue | Possible Cause | Suggested Solution |
| Poor separation of the compound from impurities. | The eluent system is not optimal. The column was not packed properly. | Optimize the eluent system using TLC to achieve a good separation of spots (target compound Rf ~0.3). Ensure the column is packed uniformly without any cracks or air bubbles. |
| The compound does not elute from the column. | The eluent is not polar enough. | Gradually increase the polarity of the eluent. For example, increase the percentage of ethyl acetate in a hexane/ethyl acetate mixture. |
| The compound streaks on the TLC plate and the column. | The compound may be too polar for the silica gel or acidic, leading to strong adsorption. The compound might be degrading on the silica. | Add a small amount of a polar solvent like methanol to the eluent (up to 5%). If the compound is suspected to be acid-sensitive, use a deactivated stationary phase like neutral alumina, or add a small amount of triethylamine (~0.1-1%) to the eluent to neutralize the acidic silica gel. |
| The fractions are still impure after chromatography. | The column was overloaded with the crude sample. The separation between the product and impurity is very small. | Use a larger column or reduce the amount of sample loaded. Consider using a different stationary phase or a gradient elution to improve separation. |
Experimental Protocols
Recrystallization Protocol
This protocol is a general guideline and may require optimization for your specific sample.
-
Solvent Selection: Test the solubility of your crude product in various solvents (e.g., ethyl acetate, ethanol, toluene, hexane/ethyl acetate mixtures) to find a suitable one where the compound is soluble when hot and insoluble when cold. For a compound with a similar structure, 2-chloroquinoline-3-carbaldehyde, recrystallization from ethyl acetate has been reported.[1][2]
-
Dissolution: In an appropriately sized flask, add the crude this compound and a minimal amount of the chosen recrystallization solvent.
-
Heating: Gently heat the mixture with stirring (e.g., on a hot plate) until the solid completely dissolves. Add more solvent in small portions if necessary to achieve complete dissolution at the boiling point of the solvent.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. To promote further crystallization, you can then place the flask in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum.
Column Chromatography Protocol
This is a general protocol for purification using silica gel.
-
TLC Analysis: Determine the optimal eluent system by running TLC plates with your crude material. A good starting point is a mixture of hexane and ethyl acetate. Vary the ratio to achieve an Rf value of approximately 0.3 for the desired compound, with good separation from impurities.
-
Column Packing: Pack a glass column with silica gel as a slurry in the initial, least polar eluent.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent and adsorb it onto a small amount of silica gel. After evaporating the solvent, load the dry powder onto the top of the packed column.
-
Elution: Begin eluting the column with the solvent system determined from your TLC analysis. Collect fractions and monitor them by TLC.
-
Gradient Elution (Optional): If the separation is not optimal, you can gradually increase the polarity of the eluent during the run (e.g., by increasing the percentage of ethyl acetate).
-
Fraction Pooling and Solvent Removal: Combine the pure fractions (as determined by TLC) and remove the solvent under reduced pressure to obtain the purified product.
Data Presentation
Table 1: Suggested Purification Parameters for this compound
| Parameter | Recrystallization | Column Chromatography |
| Primary Use | Removal of minor impurities, final purification step. | Separation of complex mixtures, removal of major impurities. |
| Solvent/Eluent System | Ethyl acetate, Ethanol, Toluene, Hexane/Ethyl Acetate mixtures. | Hexane/Ethyl Acetate, Dichloromethane/Methanol (for more polar compounds). |
| Stationary Phase | Not Applicable | Silica Gel, Neutral Alumina (if acid-sensitive). |
| Purity Monitoring | TLC, Melting Point | TLC, HPLC |
| Typical Purity | >98% | >95% (can be higher depending on separation) |
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting logic for common purification issues.
References
Navigating the Synthesis of 6-Chloroisoquinoline-1-carbaldehyde: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
The successful and scalable production of 6-Chloroisoquinoline-1-carbaldehyde, a key intermediate in the synthesis of various pharmaceutical compounds, presents a unique set of challenges. This technical support center provides a comprehensive resource for troubleshooting common issues, offering frequently asked questions, detailed experimental protocols, and critical data to facilitate a smooth and efficient scale-up process.
Troubleshooting Guide
This guide addresses specific problems that may arise during the synthesis of this compound, offering potential causes and actionable solutions.
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low or No Product Yield | - Incomplete reaction. - Degradation of starting material or product. - Inefficient purification. - Sub-optimal reaction temperature. | - Monitor reaction progress using TLC or HPLC. - Ensure anhydrous conditions, especially for Vilsmeier-Haack and Bischler-Napieralski reactions. - Optimize purification method (see Purification section). - Carefully control reaction temperature; for exothermic reactions like the Vilsmeier-Haack, ensure efficient heat dissipation, especially during scale-up.[1][2][3] |
| Formation of Multiple Byproducts | - Side reactions due to incorrect stoichiometry or temperature. - Presence of impurities in starting materials. - Over-formylation or competing cyclization pathways. | - Use high-purity starting materials. - Optimize the molar ratio of reactants and reagents. - Control the reaction temperature rigorously. - Consider alternative synthetic routes if byproduct formation is persistent. |
| Dark-Colored Reaction Mixture or Product | - Polymerization of the aldehyde product. - Presence of colored impurities. - Decomposition at elevated temperatures. | - Minimize reaction time and avoid excessive heating. - Purify the crude product promptly after work-up. - Consider purification techniques like activated carbon treatment or recrystallization. |
| Difficulty in Product Isolation/Purification | - Product is an oil or low-melting solid. - Similar polarity of product and impurities. - Formation of emulsions during work-up. | - For oily products, try trituration with a non-polar solvent to induce solidification. - Optimize column chromatography conditions (see Experimental Protocols). - For emulsions, add brine or a small amount of a different organic solvent during extraction. |
| Runaway Reaction (Exothermic) | - Poor heat management during the Vilsmeier-Haack reaction.[1][2][3] - Rapid addition of reagents. | - Ensure adequate cooling and stirring, especially on a larger scale. - Add reagents dropwise or in portions to control the reaction rate. - Monitor the internal temperature of the reaction vessel throughout the addition. - Have a cooling bath or quenching agent readily available. |
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for this compound?
A1: The most prevalent methods involve the construction of the isoquinoline core followed by formylation. Key synthetic strategies include:
-
Bischler-Napieralski Reaction: This involves the cyclization of a β-phenylethylamide derivative using a dehydrating agent like phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅), followed by dehydrogenation to the isoquinoline.[4][5][6]
-
Vilsmeier-Haack Reaction: This is a formylation reaction where an electron-rich aromatic compound, in this case, 6-chloroisoquinoline, is treated with a Vilsmeier reagent (typically formed from DMF and POCl₃) to introduce the aldehyde group.[7][8][9][10]
Q2: What are the critical parameters to control during the Vilsmeier-Haack formylation step?
A2: The Vilsmeier-Haack reaction is highly exothermic and requires careful control.[1][2][3] Key parameters include:
-
Temperature: Maintain a low temperature (typically 0-10 °C) during the addition of POCl₃ to DMF and during the addition of the substrate to the Vilsmeier reagent.
-
Stoichiometry: The molar ratio of the substrate, DMF, and POCl₃ is crucial and should be optimized to avoid side reactions.
-
Reaction Time: Prolonged reaction times can lead to the formation of byproducts. Monitoring the reaction by TLC or HPLC is recommended.
-
Work-up: The reaction mixture should be quenched by pouring it onto ice-water to hydrolyze the intermediate iminium salt and precipitate the product.
Q3: How can I purify this compound on a larger scale?
A3: For large-scale purification, column chromatography can be cumbersome. Consider the following methods:
-
Recrystallization: If a suitable solvent system can be identified, recrystallization is an effective and scalable purification method.
-
Trituration: For removing minor impurities or inducing crystallization from an oily product, washing the crude material with a solvent in which the product has low solubility can be effective.
-
Distillation: If the product is thermally stable and has a suitable boiling point, distillation under reduced pressure can be an option.
Q4: What are the potential safety hazards associated with scaling up this synthesis?
A4: The primary safety concern is the exothermic nature of the Vilsmeier-Haack reaction, which can lead to a runaway reaction if not properly controlled.[1][2][3] Ensure that the cooling capacity of the reactor is sufficient for the scale of the reaction. Additionally, phosphorus oxychloride is corrosive and reacts violently with water, so appropriate personal protective equipment (PPE) and handling procedures are essential.
Quantitative Data Summary
| Parameter | Bischler-Napieralski Route (Typical) | Vilsmeier-Haack Route (Typical) | Reference(s) |
| Yield | 60-80% (for cyclization step) | 70-90% | [7][9][10][11] |
| Purity (after purification) | >95% | >98% | [12] |
| Reaction Temperature | 80-110 °C (cyclization) | 0-80 °C (formylation) | [4][7] |
| Key Reagents | POCl₃, P₂O₅ | DMF, POCl₃ | [4][7] |
Experimental Protocols
Protocol 1: Synthesis of 2-chloroquinoline-3-carbaldehyde via Vilsmeier-Haack Reaction (Model Protocol)
This protocol for a related compound can be adapted for the formylation of 6-chloroisoquinoline.
-
Vilsmeier Reagent Preparation: In a three-necked flask equipped with a dropping funnel, thermometer, and mechanical stirrer, cool N,N-dimethylformamide (DMF) to 0 °C. Add phosphorus oxychloride (POCl₃) dropwise while maintaining the temperature below 10 °C. Stir the mixture for 30 minutes at this temperature to form the Vilsmeier reagent.[13]
-
Formylation: Dissolve the starting acetanilide (or in the target synthesis, 6-chloroisoquinoline) in DMF and add it dropwise to the pre-formed Vilsmeier reagent at 0-5 °C.[11]
-
Reaction: After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to 60-80 °C for several hours. Monitor the reaction progress by TLC.[7]
-
Work-up: Cool the reaction mixture to room temperature and pour it slowly onto crushed ice with vigorous stirring. Neutralize the mixture with a suitable base (e.g., sodium carbonate or sodium hydroxide solution) to a pH of 7-8.
-
Isolation: The product will precipitate out of the aqueous solution. Collect the solid by filtration, wash with cold water, and dry under vacuum.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate) or by column chromatography on silica gel.[7]
Protocol 2: Purification by Column Chromatography
-
Column Preparation: Pack a glass column with silica gel as a slurry in the chosen eluent system.[14][15]
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a more polar solvent and adsorb it onto a small amount of silica gel. Carefully load the dried silica gel onto the top of the column.[14]
-
Elution: Elute the column with an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane). The polarity of the eluent should be optimized based on TLC analysis.[14]
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.[15]
Visualizing the Process
Synthesis Pathway
Caption: Synthetic routes to this compound.
Troubleshooting Workflow
Caption: Troubleshooting workflow for low product yield.
Logical Relationships in Vilsmeier-Haack Reaction
Caption: Key parameter relationships in the Vilsmeier-Haack reaction.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mt.com [mt.com]
- 4. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 5. Bischler-Napieralski Reaction [organic-chemistry.org]
- 6. Bischler napieralski reaction | PPTX [slideshare.net]
- 7. ijsr.net [ijsr.net]
- 8. ijpcbs.com [ijpcbs.com]
- 9. chemijournal.com [chemijournal.com]
- 10. chemijournal.com [chemijournal.com]
- 11. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 12. 1-Chloroisoquinoline-6-carbaldehyde | Sigma-Aldrich [sigmaaldrich.com]
- 13. Synthesis of pyrimido[4,5-b]quinolindiones and formylation: ultrasonically assisted reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. youtube.com [youtube.com]
- 15. orgsyn.org [orgsyn.org]
Technical Support Center: Degradation Studies of 6-Chloroisoquinoline-1-carbaldehyde
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals studying the degradation pathways of 6-Chloroisoquinoline-1-carbaldehyde.
Frequently Asked Questions (FAQs)
Q1: What are the primary objectives of conducting forced degradation studies on this compound?
A1: Forced degradation studies are essential to understand the chemical stability of this compound.[1] Key objectives include:
-
Identifying potential degradation products that could form under various stress conditions.[1]
-
Elucidating the degradation pathways of the molecule.[1]
-
Developing and validating stability-indicating analytical methods that can resolve the parent drug from its degradation products.
-
Gaining insights into the intrinsic stability of the molecule, which helps in formulation development and packaging design.[1]
Q2: What are the typical stress conditions applied in a forced degradation study for a compound like this compound?
A2: A comprehensive forced degradation study typically involves exposing the compound to the following stress conditions:
-
Acidic and Basic Hydrolysis: To evaluate susceptibility to degradation in acidic and basic environments.
-
Oxidation: To assess the impact of oxidative stress.
-
Thermal Stress: To understand the effect of high temperatures.
-
Photolytic Stress: To determine the compound's sensitivity to light.
Q3: My mass balance is significantly below 100% after a degradation experiment. What are the potential reasons?
A3: Achieving a mass balance between 97% and 103% is generally considered acceptable and provides confidence in the analytical method. Reasons for a low mass balance may include:
-
Formation of non-chromophoric or volatile impurities: The degradation products may not be detectable by UV-based methods or may have evaporated.
-
Precipitation of the drug or degradation products: The sample may not be fully dissolved during preparation or analysis.
-
Formation of adducts: The drug or its degradants may have reacted with components of the formulation or solvent.
-
Inadequate analytical method: The method may not be capable of detecting all degradation products.
Q4: I am observing unexpected peaks in my chromatogram for the unstressed sample. What could be the cause?
A4: The presence of unexpected peaks in the control sample could be due to:
-
Impurities in the starting material: The initial sample of this compound may not be completely pure.
-
Contamination: The sample, solvent, or analytical system might be contaminated.
-
Interaction with the analytical column: The compound might be reacting with the stationary phase of the HPLC column.
-
On-column degradation: The compound might be unstable under the analytical conditions.
Troubleshooting Guides
| Issue | Possible Cause | Recommended Solution |
| No degradation observed under any stress condition. | The stress conditions are not harsh enough. | Increase the concentration of the stressor (acid, base, oxidizing agent), extend the duration of the study, or increase the temperature. |
| Complete degradation of the compound in a very short time. | The stress conditions are too harsh. | Reduce the concentration of the stressor, shorten the exposure time, or lower the temperature to achieve a target degradation of 5-20%. |
| Poor peak shape or resolution in the HPLC chromatogram. | The mobile phase is not optimized. The column is not suitable. | Adjust the mobile phase composition, pH, or gradient. Try a different column with a different stationary phase. |
| Inconsistent results between replicate experiments. | Poor sample preparation. Instability of the sample solution. Fluctuation in experimental conditions. | Ensure accurate and consistent sample preparation. Analyze samples immediately after preparation or store them under conditions that prevent further degradation. Maintain tight control over temperature, light exposure, and other experimental parameters. |
Hypothetical Degradation Pathways
Based on the chemical structure of this compound, the following degradation pathways can be hypothesized under different stress conditions.
Hydrolytic Degradation
Under acidic or basic conditions, the aldehyde group could be a target. In strongly basic conditions, hydrolysis of the chloro-substituent is also a possibility, although less likely than reactions involving the aldehyde.
Oxidative Degradation
The aldehyde group is highly susceptible to oxidation and can be converted to a carboxylic acid.
Photolytic Degradation
The isoquinoline ring is an aromatic system and can undergo photolytic reactions, potentially leading to ring cleavage or the formation of photo-adducts. The carbon-chlorine bond can also be susceptible to photolytic cleavage, leading to the formation of radical species.
Experimental Protocols
The following are generalized protocols for conducting forced degradation studies on this compound. The exact conditions may need to be optimized for your specific experimental setup.
1. Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., acetonitrile or methanol).
2. Acidic Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 1N HCl.
-
Heat the mixture at a specified temperature (e.g., 60 °C) for a defined period (e.g., 2, 4, 8, 12, 24 hours).
-
At each time point, withdraw an aliquot, neutralize it with an equivalent amount of 1N NaOH, and dilute to a suitable concentration for analysis.
3. Basic Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 1N NaOH.
-
Keep the mixture at room temperature for a defined period (e.g., 1, 2, 4, 6 hours).
-
At each time point, withdraw an aliquot, neutralize it with an equivalent amount of 1N HCl, and dilute for analysis.
4. Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide.
-
Keep the mixture at room temperature for a defined period, protected from light.
-
At each time point, withdraw an aliquot and dilute for analysis.
5. Thermal Degradation:
-
Place the solid compound in a thermostatically controlled oven at a high temperature (e.g., 80 °C) for a specified duration.
-
Also, expose the stock solution to the same thermal stress.
-
At regular intervals, withdraw samples, dissolve/dilute them, and analyze.
6. Photolytic Degradation:
-
Expose the solid compound and the stock solution to a UV light source (e.g., 254 nm) or a photostability chamber.
-
Keep a control sample wrapped in aluminum foil to protect it from light.
-
At regular intervals, withdraw samples and analyze.
Analytical Method: All samples should be analyzed using a stability-indicating HPLC method, typically with a UV detector. The method should be validated to ensure it can separate the parent compound from all potential degradation products.
Quantitative Data Summary
The following tables present hypothetical data from forced degradation studies on this compound.
Table 1: Summary of Forced Degradation Results
| Stress Condition | Conditions | % Degradation | Number of Degradants |
| Acidic Hydrolysis | 1N HCl, 60 °C, 24h | 15.2 | 2 |
| Basic Hydrolysis | 1N NaOH, RT, 6h | 25.8 | 3 |
| Oxidative | 3% H₂O₂, RT, 24h | 45.3 | 1 |
| Thermal (Solid) | 80 °C, 48h | 5.1 | 1 |
| Thermal (Solution) | 80 °C, 24h | 8.9 | 2 |
| Photolytic (Solid) | UV light, 24h | 12.4 | 2 |
| Photolytic (Solution) | UV light, 12h | 18.7 | 3 |
Table 2: Hypothetical Degradation Products and their Retention Times (RT)
| Stress Condition | Degradant | RT (min) | % Peak Area |
| This compound | - | 10.5 | - |
| Acidic Hydrolysis | Degradant A1 | 5.2 | 8.1 |
| Degradant A2 | 7.8 | 7.1 | |
| Basic Hydrolysis | Degradant B1 | 4.1 | 10.5 |
| Degradant B2 | 6.5 | 9.2 | |
| Degradant B3 | 8.9 | 6.1 | |
| Oxidative | 6-Chloroisoquinoline-1-carboxylic acid | 9.2 | 45.3 |
| Photolytic (Solution) | Degradant P1 | 3.8 | 5.4 |
| Degradant P2 | 7.1 | 8.2 | |
| Degradant P3 | 9.9 | 5.1 |
Visualizations
Caption: General experimental workflow for forced degradation studies.
Caption: Hypothesized pathway for oxidative degradation.
References
safe handling and storage procedures for 6-Chloroisoquinoline-1-carbaldehyde
Technical Support Center: 6-Chloroisoquinoline-1-carbaldehyde
This guide provides essential safety information, handling procedures, and troubleshooting advice for researchers, scientists, and drug development professionals working with this compound.
Hazard Summary and Safety Data
This compound is a chemical compound that requires careful handling due to its potential health and environmental hazards. It is classified as harmful if swallowed and toxic or harmful in contact with skin. Furthermore, it can cause skin irritation, serious eye irritation, and may lead to respiratory irritation. The compound is also recognized as being air-sensitive and poses a threat to aquatic life with long-lasting effects.
Table 1: Hazard Identification and Classification
| Hazard Class | GHS Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed. |
| Acute Toxicity, Dermal | Category 3 | H311: Toxic in contact with skin. |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation. |
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation. |
| Specific Target Organ Toxicity — Single Exposure | Category 3 | May cause respiratory irritation. |
| Hazardous to the Aquatic Environment, Chronic Hazard | Category 3 | H412: Harmful to aquatic life with long lasting effects. |
Frequently Asked Questions (FAQs)
Q1: What are the immediate health risks of exposure to this compound?
A1: Immediate health risks include serious eye irritation, skin irritation, and respiratory tract irritation. If ingested, it is harmful, and skin contact can be toxic.
Q2: What personal protective equipment (PPE) is mandatory when handling this compound?
A2: When handling this compound, you must wear protective gloves, protective clothing, eye protection (safety goggles), and face protection. A NIOSH-approved respirator should be used if ventilation is inadequate.[1]
Q3: How should I properly store this compound?
A3: Store the compound in a dry, cool, and well-ventilated area.[2][1] The container must be kept tightly closed.[2][1] It is also recommended to store it under an inert atmosphere as it is air-sensitive.[2]
Q4: Is this compound hazardous to the environment?
A4: Yes, this compound is harmful to aquatic life with long-lasting effects. Avoid release to the environment and dispose of the compound and its container at an approved waste disposal plant.
Troubleshooting Guides
This section provides guidance on how to respond to specific incidents that may occur during your experiments.
Scenario 1: Accidental Skin or Eye Contact
-
Issue: The compound comes into direct contact with your skin or eyes.
-
Immediate Action:
-
Skin Contact: Immediately take off all contaminated clothing. Wash the affected skin area with plenty of soap and water. Seek immediate medical attention by calling a physician or poison center.
-
Eye Contact: Rinse the eyes cautiously with water for several minutes. If present, remove contact lenses if it is easy to do so and continue rinsing. It is crucial to call an ophthalmologist for follow-up.
-
Scenario 2: Inhalation of Dust or Vapors
-
Issue: You have inhaled dust or vapors of the compound, leading to respiratory irritation.
-
Immediate Action:
Scenario 3: Accidental Ingestion
-
Issue: The compound has been swallowed.
-
Immediate Action:
-
Rinse the mouth with water.
-
Have the person drink water (two glasses at most).
-
Call a poison center or doctor for immediate medical advice.
-
Scenario 4: Chemical Spill
-
Issue: A container of this compound has spilled in the laboratory.
-
Immediate Action:
-
Evacuate all non-essential personnel from the spill area.[1]
-
Ensure the area is well-ventilated.[1]
-
The cleanup should be performed by trained personnel wearing appropriate PPE, including respiratory protection.[1]
-
Use an inert absorbent material to soak up the spill.[3]
-
Collect the absorbed material into a suitable, closed container for disposal.[3]
-
Do not allow the spilled material to enter drains or waterways.[3]
-
Experimental Protocols
Protocol for Safe Handling and Weighing
-
Preparation: Before handling, ensure that an eyewash station and safety shower are readily accessible.[3] The work area, such as a chemical fume hood, must be clean and prepared.
-
Personal Protective Equipment (PPE): Don the required PPE: chemical-resistant gloves, a lab coat, and tight-sealing safety goggles. A face shield is also recommended.[3]
-
Handling: Conduct all manipulations of this compound within a certified chemical fume hood to avoid inhalation of dust or vapors.[3] Since the compound is air-sensitive, consider using an inert atmosphere glove box for transfers if available.
-
Weighing: Tare a clean, dry weighing vessel on the analytical balance. Carefully transfer the desired amount of the solid compound to the vessel. Avoid creating dust.
-
Post-Handling: Tightly seal the main container immediately after use. Clean the spatula and weighing vessel. Thoroughly wash your hands and any exposed skin after handling is complete.
-
Waste Disposal: Dispose of any contaminated materials (e.g., weighing paper, gloves) in a designated hazardous waste container according to institutional and local regulations.[2]
Visualized Workflows
Caption: Emergency workflow for handling a chemical spill.
Caption: First aid procedures for different exposure routes.
References
common mistakes in reactions involving 6-Chloroisoquinoline-1-carbaldehyde
Welcome to the technical support center for 6-Chloroisoquinoline-1-carbaldehyde. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions regarding reactions involving this versatile building block.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive sites on this compound?
A: The molecule has two primary reactive sites: the aldehyde group at the 1-position and the chlorine atom at the 6-position. The aldehyde is susceptible to nucleophilic attack and is commonly used in reactions like reductive amination, Wittig olefination, and reduction to an alcohol. The chloro-substituent enables various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, to form new carbon-carbon or carbon-heteroatom bonds.[1][2]
Q2: My starting material appears to be degrading. What are the proper storage and handling conditions?
A: Aldehydes, in general, can be prone to oxidation to the corresponding carboxylic acid, polymerization, or decomposition, especially if impure.[3] It is recommended to store this compound under an inert atmosphere (e.g., Argon or Nitrogen), in a cool, dark, and dry place. For long-term storage, refrigeration is advised. Before use, it is good practice to check the purity by NMR or LC-MS to ensure no significant degradation has occurred.
Q3: I am having trouble dissolving this compound for my reaction. What solvents are recommended?
Troubleshooting Guides
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura)
Issue: Low yield or no reaction in a Suzuki-Miyaura coupling.
This is a common issue that can arise from multiple factors. The following troubleshooting guide and workflow can help identify the problem.
Troubleshooting Decision Tree
Caption: Troubleshooting workflow for Suzuki-Miyaura coupling reactions.
Data Presentation: Suzuki-Miyaura Condition Screening
For challenging couplings, screening a matrix of conditions is often necessary. The success of these reactions heavily depends on the choice of catalyst, ligand, and base.[1]
| Parameter | Condition 1 (Standard) | Condition 2 (Alternative Ligand) | Condition 3 (Alternative Base) | Condition 4 (Alternative Solvent) |
| Pd Source | Pd(PPh₃)₄ (3 mol%) | Pd₂(dba)₃ (1.5 mol%) | Pd(PPh₃)₄ (3 mol%) | Pd(PPh₃)₄ (3 mol%) |
| Ligand | None | SPhos (3.5 mol%) | None | None |
| Base | K₂CO₃ (3 equiv.) | K₂CO₃ (3 equiv.) | Cs₂CO₃ (3 equiv.) | K₂CO₃ (3 equiv.) |
| Solvent | Dioxane/H₂O (4:1) | Dioxane/H₂O (4:1) | Dioxane/H₂O (4:1) | Toluene/H₂O (4:1) |
| Temperature | 90 °C | 90 °C | 90 °C | 100 °C |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
To a reaction vessel, add this compound (1 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₂CO₃, 3 equiv.).
-
Add the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 10 mol%) and any additional ligand (e.g., PCy₃, 20 mol%).[4]
-
Seal the vessel and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Add the degassed solvent system (e.g., Dioxane/Water 4:1).[4]
-
Heat the mixture with stirring at the desired temperature (e.g., 80-90 °C) for the specified time (e.g., 3-12 hours), monitoring by TLC or LC-MS.[4]
-
Upon completion, cool the reaction to room temperature and pour it into water.
-
Extract the product with an organic solvent (e.g., ethyl acetate or chloroform).[4]
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.[4]
-
Purify the crude residue by column chromatography.[4]
Wittig Reaction
Issue: Low yield of the desired alkene product and recovery of unreacted aldehyde.
The Wittig reaction can be sensitive to the stability of the ylide and steric hindrance.[3] Low yields often point to issues with ylide formation or its subsequent reaction with the aldehyde.
Experimental Workflow: Wittig Reaction
Caption: General workflow for the Wittig reaction.
Troubleshooting Steps:
-
Ylide Instability: Some ylides are unstable and should be generated in situ in the presence of the aldehyde. Consider adding the phosphonium salt in portions to a mixture of the base and the aldehyde.[5]
-
Base Choice: Ensure the base is strong enough to deprotonate the phosphonium salt. Common bases include n-BuLi, NaH, and KOtBu.[5][6] The choice of base can also influence the stereoselectivity (E/Z ratio) of the alkene product.
-
Steric Hindrance: If the phosphonium ylide is sterically bulky, the reaction may be slow or low-yielding. In such cases, the Horner-Wadsworth-Emmons (HWE) reaction is a preferred alternative.[3]
-
Reaction Quenching: After the reaction is complete, quench carefully with water. The workup typically involves extraction and purification via column chromatography to remove the triphenylphosphine oxide byproduct, which can be challenging.
Experimental Protocol: General Procedure for Wittig Reaction
-
Suspend the phosphonium salt (1.2 equiv.) in anhydrous THF in a flame-dried flask under an inert atmosphere.
-
Cool the suspension to 0 °C.
-
Add the base (e.g., KOtBu, 1.2 equiv.) portion-wise. A color change (often to deep yellow or orange) indicates ylide formation.
-
Stir the mixture at 0 °C for 1 hour.
-
Add a solution of this compound (1 equiv.) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir overnight, monitoring by TLC.
-
Quench the reaction by adding water.
-
Remove the solvent under reduced pressure.
-
Extract the residue with a suitable solvent (e.g., ethyl acetate), wash with water and brine, dry over MgSO₄, and concentrate.
-
Purify the crude product by flash chromatography to separate the alkene from triphenylphosphine oxide.[5]
Reductive Amination
Issue: Formation of secondary amine byproduct or no reaction.
Reductive amination involves the formation of an imine intermediate followed by reduction. The choice of reducing agent is critical to avoid unwanted side reactions.
Data Presentation: Comparison of Reducing Agents
| Reducing Agent | Typical Substrate | Key Advantages | Common Issues |
| Sodium Borohydride (NaBH₄) | Imines (pre-formed) | Inexpensive, readily available | Can reduce the starting aldehyde if added too early or in excess |
| Sodium Cyanoborohydride (NaBH₃CN) | In situ imine formation | Mild, selective for imines over aldehydes/ketones at neutral/acidic pH | Toxic cyanide byproduct |
| Sodium Triacetoxyborohydride (STAB) | In situ imine formation | Mild, non-toxic, highly effective | More expensive, can be hygroscopic |
| H₂/Catalyst (e.g., Pd/C) | Aldehyde + Amine | "Clean" reaction, no salt byproducts | Requires specialized hydrogenation equipment, catalyst can be pyrophoric |
Experimental Protocol: General Procedure for Reductive Amination (using STAB)
-
Dissolve this compound (1 equiv.) and the primary or secondary amine (1-1.2 equiv.) in an anhydrous solvent (e.g., Dichloromethane or 1,2-Dichloroethane).
-
Stir the mixture at room temperature for 20-30 minutes to allow for imine formation. A catalytic amount of acetic acid can be added to facilitate this step.
-
Add Sodium Triacetoxyborohydride (STAB) (1.5 equiv.) portion-wise to the mixture.
-
Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS.
-
Quench the reaction by slowly adding a saturated aqueous solution of NaHCO₃.
-
Separate the layers and extract the aqueous layer with the reaction solvent.
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
References
- 1. nbinno.com [nbinno.com]
- 2. Advances in Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Wittig reaction - Wikipedia [en.wikipedia.org]
- 4. 4,6,8-Triarylquinoline-3-carbaldehyde Derivatives: Synthesis and Photophysical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. reddit.com [reddit.com]
- 6. Wittig Reaction [organic-chemistry.org]
Validation & Comparative
1H NMR Characterization of 6-Chloroisoquinoline-1-carbaldehyde: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the 1H Nuclear Magnetic Resonance (NMR) characteristics of 6-Chloroisoquinoline-1-carbaldehyde. Due to the limited availability of direct experimental data for this specific compound, this guide presents a predicted 1H NMR data set based on established substituent effects on the isoquinoline scaffold. For comparative purposes, experimental data for the parent compound, isoquinoline, and a related derivative, isoquinoline-1-carboxylic acid, are provided. This guide is intended to assist researchers in the identification, characterization, and quality control of this compound and related compounds.
Predicted and Comparative 1H NMR Data
The following table summarizes the predicted 1H NMR data for this compound and the experimental data for isoquinoline and isoquinoline-1-carboxylic acid. Chemical shifts (δ) are reported in parts per million (ppm) relative to a standard internal reference, coupling constants (J) are in Hertz (Hz), and multiplicities are abbreviated as s (singlet), d (doublet), dd (doublet of doublets), and t (triplet).
| Compound | Proton | Predicted/Experimental Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| This compound | H-3 | ~8.3 - 8.5 | d | ~5.0 - 6.0 |
| H-4 | ~7.7 - 7.9 | d | ~5.0 - 6.0 | |
| H-5 | ~8.2 - 8.4 | d | ~8.5 - 9.5 | |
| H-7 | ~7.6 - 7.8 | dd | ~8.5 - 9.5, ~2.0 - 2.5 | |
| H-8 | ~7.9 - 8.1 | d | ~2.0 - 2.5 | |
| 1-CHO | ~10.0 - 10.2 | s | - | |
| Isoquinoline | H-1 | 9.22 | s | - |
| H-3 | 8.53 | d | 5.8 | |
| H-4 | 7.63 | d | 5.8 | |
| H-5 | 8.13 | d | 8.3 | |
| H-6 | 7.68 | t | 7.6 | |
| H-7 | 7.82 | t | 7.8 | |
| H-8 | 7.96 | d | 8.2 | |
| Isoquinoline-1-carboxylic acid | H-3 | 8.61 | d | 5.7 |
| H-4 | 7.89 | d | 5.7 | |
| H-5 | 8.25 | d | 8.4 | |
| H-6 | 7.80 | t | 7.7 | |
| H-7 | 7.95 | t | 7.9 | |
| H-8 | 9.19 | d | 8.5 |
Note: The predicted chemical shifts for this compound are estimated based on the additive effects of the chloro and aldehyde substituents on the isoquinoline ring. The electron-withdrawing nature of both the chlorine atom at the 6-position and the aldehyde group at the 1-position is expected to cause a general downfield shift of the aromatic protons compared to the parent isoquinoline. Specifically, protons ortho and para to the chloro group (H-5 and H-7) and protons in the vicinity of the aldehyde group (H-8) are anticipated to be the most deshielded.
Experimental Protocol: 1H NMR Spectroscopy
A standard protocol for the acquisition of a 1H NMR spectrum of a small organic molecule like this compound is as follows:
1. Sample Preparation:
-
Weigh approximately 5-10 mg of the solid sample of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial. The choice of solvent may vary depending on the sample's solubility.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solution. TMS provides a reference signal at 0 ppm.
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.
-
Cap the NMR tube securely.
2. NMR Spectrometer Setup:
-
The 1H NMR spectrum should be recorded on a spectrometer with a proton frequency of at least 300 MHz to ensure adequate signal dispersion.
-
The spectrometer's magnetic field should be locked onto the deuterium signal of the solvent.
-
The magnetic field homogeneity should be optimized (shimming) to obtain sharp, symmetrical peaks.
3. Data Acquisition:
-
A standard single-pulse experiment is typically sufficient.
-
The number of scans can be adjusted to achieve an adequate signal-to-noise ratio, typically ranging from 8 to 64 scans.
-
The spectral width should be set to encompass all expected proton signals, typically from 0 to 12 ppm.
-
The relaxation delay between scans should be sufficient to allow for full relaxation of the protons, typically 1-5 seconds.
4. Data Processing:
-
The acquired free induction decay (FID) is Fourier transformed to obtain the frequency-domain spectrum.
-
The spectrum should be phased to ensure all peaks are in the absorptive mode.
-
The baseline of the spectrum should be corrected to be flat.
-
The spectrum is referenced by setting the TMS signal to 0 ppm.
-
The signals are integrated to determine the relative number of protons corresponding to each peak.
-
The chemical shifts, multiplicities, and coupling constants are determined from the processed spectrum.
Visualization of this compound
The following diagrams illustrate the chemical structure and the logical workflow for the 1H NMR characterization of this compound.
Caption: Chemical structure of this compound.
Caption: Experimental workflow for 1H NMR characterization.
A Comparative Guide to the Structural Confirmation of Chloro-substituted Aza-aromatic Carbaldehydes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structural confirmation of 6-Chloroisoquinoline-1-carbaldehyde and its well-characterized isomer, 2-chloroquinoline-3-carbaldehyde. Due to a lack of available experimental data for this compound, this document leverages comprehensive data for its isomer to provide a framework for its anticipated structural characterization. The comparison highlights differences in synthetic pathways and expected spectroscopic data.
Introduction
Chloro-substituted quinoline and isoquinoline carbaldehydes are important scaffolds in medicinal chemistry and serve as versatile intermediates in the synthesis of more complex heterocyclic systems. The precise determination of their structure is crucial for understanding their reactivity and for the development of novel therapeutic agents. This guide focuses on the structural confirmation of these compounds, with a detailed examination of 2-chloroquinoline-3-carbaldehyde as a reference.
Synthesis and Structural Elucidation
The Vilsmeier-Haack reaction is a widely employed method for the synthesis of 2-chloroquinoline-3-carbaldehydes from readily available acetanilides.[1][2] This reaction provides a direct route to the formylated and chlorinated quinoline core. The structural confirmation of the resulting products relies on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Comparative Spectroscopic Data
The following tables summarize the available experimental data for 2-chloroquinoline-3-carbaldehyde and the predicted data for this compound.
Table 1: ¹H NMR Spectroscopic Data (Predicted vs. Experimental)
| Proton | This compound (Predicted Chemical Shift, δ ppm) | 2-chloroquinoline-3-carbaldehyde (Experimental Chemical Shift, δ ppm) [3] |
| Aldehyde (-CHO) | ~10.0 - 10.5 | 10.5 |
| H-3 | ~8.0 - 8.5 | - |
| H-4 | ~7.5 - 8.0 | 8.8 |
| H-5 | ~7.8 - 8.2 | 8.1 |
| H-7 | ~7.6 - 7.9 | 7.7 |
| H-8 | ~8.0 - 8.4 | - |
| H-6 | - | 8.1 |
Note: Predicted values are estimations based on general chemical shift ranges for similar aromatic systems. Actual values may vary.
Table 2: ¹³C NMR Spectroscopic Data (Predicted vs. Experimental)
| Carbon | This compound (Predicted Chemical Shift, δ ppm) | 2-chloroquinoline-3-carbaldehyde (Experimental Chemical Shift, δ ppm) [3] |
| Aldehyde (-CHO) | ~190 - 195 | 189.12 |
| C-1 | ~150 - 155 | - |
| C-3 | ~120 - 125 | - |
| C-4 | ~135 - 140 | - |
| C-4a | ~125 - 130 | - |
| C-5 | ~128 - 132 | - |
| C-6 | ~130 - 135 (C-Cl) | - |
| C-7 | ~125 - 130 | - |
| C-8 | ~128 - 132 | - |
| C-8a | ~145 - 150 | - |
| C-2 | - | - |
| C-4 | - | - |
| C-5 | - | - |
| C-6 | - | - |
| C-7 | - | - |
| C-8 | - | - |
| C-8a | - | - |
| C-4a | - | - |
Note: Predicted values are estimations based on general chemical shift ranges for similar aromatic systems. Actual values may vary.
Table 3: Infrared (IR) Spectroscopy Data
| Functional Group | Characteristic Absorption (cm⁻¹) | Reference Compound |
| C=O (Aldehyde) | 1690 - 1710 | 2-chloroquinoline-3-carbaldehyde |
| C-Cl | 750 - 850 | 2-chloroquinoline-3-carbaldehyde |
| Aromatic C=C | 1450 - 1600 | 2-chloroquinoline-3-carbaldehyde |
Table 4: Mass Spectrometry Data
| Compound | Molecular Formula | Molecular Weight | Predicted [M+H]⁺ |
| This compound | C₁₀H₆ClNO | 191.61 g/mol | 192.02108 |
| 2-chloroquinoline-3-carbaldehyde | C₁₀H₆ClNO | 191.61 g/mol | 192.01 |
Experimental Protocols
Synthesis of 2-chloro-3-formylquinolines via Vilsmeier-Haack Reaction [2]
This procedure describes a general method for the synthesis of 2-chloro-3-formylquinolines from N-arylacetamides.
-
Materials:
-
N-arylacetamide (1 equivalent)
-
Phosphorus oxychloride (POCl₃) (3-4 equivalents)
-
N,N-Dimethylformamide (DMF) (solvent and reagent)
-
-
Procedure:
-
To a stirred solution of the N-arylacetamide in DMF at 0-5 °C, POCl₃ is added dropwise.
-
The reaction mixture is then heated to 90 °C for several hours.
-
After completion of the reaction (monitored by TLC), the mixture is cooled and poured onto crushed ice.
-
The resulting mixture is neutralized with a suitable base (e.g., sodium carbonate solution).
-
The precipitated product is filtered, washed with water, and dried.
-
Purification is typically achieved by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate).
-
Visualizing Reaction Pathways
The following diagrams illustrate the general synthetic pathway for 2-chloroquinoline-3-carbaldehydes and a hypothetical pathway for the formylation of a chloroisoquinoline.
References
Comparative Analysis of 6-Chloroisoquinoline-1-carbaldehyde and Other Halo-isoquinolines in Drug Discovery
A comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, biological activity, and structure-activity relationships of halogenated isoquinoline-1-carbaldehydes, with a focus on their potential as therapeutic agents.
The isoquinoline scaffold is a prominent heterocyclic framework in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide range of biological activities.[1] Halogenation of the isoquinoline ring is a common strategy to modulate the physicochemical and pharmacological properties of these compounds, influencing their potency, selectivity, and metabolic stability. This guide provides a comparative analysis of 6-Chloroisoquinoline-1-carbaldehyde and its halo-substituted analogs (fluoro, bromo, and iodo), offering insights into their potential as anticancer agents and kinase inhibitors.
Physicochemical Properties
The introduction of different halogen atoms at the 6-position of the isoquinoline-1-carbaldehyde core significantly impacts the molecule's electronic and lipophilic character. The electronegativity and size of the halogen atom influence the overall electron distribution within the aromatic system, which in turn can affect binding interactions with biological targets.
| Compound | Halogen Substituent | Electronegativity (Pauling Scale) | Van der Waals Radius (Å) |
| 6-Fluoro-isoquinoline-1-carbaldehyde | Fluoro | 3.98 | 1.47 |
| This compound | Chloro | 3.16 | 1.75 |
| 6-Bromo-isoquinoline-1-carbaldehyde | Bromo | 2.96 | 1.85 |
| 6-Iodo-isoquinoline-1-carbaldehyde | Iodo | 2.66 | 1.98 |
Biological Activity: A Comparative Overview
Anticancer Activity
Halogenated isoquinolines have demonstrated significant potential as anticancer agents.[2][3] The nature and position of the halogen substituent can dramatically influence their cytotoxic and antiproliferative activities.
For instance, a study on isoquinoline-based thiosemicarbazones, which are structurally related to carbaldehydes, revealed that fluorination at the 5-, 6-, 7-, and 8-positions of the isoquinoline ring resulted in potent antiproliferative agents with IC50 values in the low-to-mid nanomolar range against various cancer cell lines.[3] This highlights the potential of halogen substitution to enhance anticancer efficacy.
Research on substituted quinolines has also shown that halogenation can be a key determinant of activity. A study on various substituted quinolines found that 6-Bromo-5-nitroquinoline exhibited significant antiproliferative activity against human adenocarcinoma (HT29), rat glioblastoma (C6), and human cervical cancer (HeLa) cell lines.[4] Another study on 6-bromine-containing 7-anilino-1-arylisoquinolinequinones reported significant IC50 values in the range of 1.31 to 11.04 µM against gastric and leukemia cancer cell lines.[5]
While specific IC50 values for this compound and its direct halo-analogs are not consistently reported in a single comparative study, the available data on related compounds suggest that the electron-withdrawing nature and steric bulk of the halogen at the C6 position are critical for modulating anticancer activity.
Table of Anticancer Activity Data for Related Halo-quinolines/isoquinolines:
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| 6-Bromo-5-nitroquinoline | HT29 | < 5-FU | [4] |
| 6-Bromo-7-anilino-1-arylisoquinolinequinone derivative | AGS (gastric) | 1.31 - 11.04 | [5] |
| 6-Bromo-7-anilino-1-arylisoquinolinequinone derivative | HL-60 (leukemia) | 1.31 - 11.04 | [5] |
Note: This table presents data for structurally related compounds to infer potential trends. Direct comparative data for the target compounds is limited.
Kinase Inhibition
The isoquinoline scaffold is a well-established pharmacophore for the development of kinase inhibitors.[6] Kinases play a crucial role in cellular signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer.[7] Halogenation is a key strategy in the design of potent and selective kinase inhibitors.
For example, a series of pyrazolo[3,4-g]isoquinolines were evaluated as kinase inhibitors, where substitutions on the isoquinoline ring, including halogenation, significantly influenced their inhibitory profiles against kinases like Haspin, CLK1, and DYRK1A.[8] Another study on imidazo[4,5-b]pyridine-based kinase inhibitors demonstrated that the introduction of a chlorine atom at the 6-position was a key modification in the development of a dual FLT3/Aurora kinase inhibitor.[9]
While specific kinase inhibition data for this compound is not extensively documented, the known importance of the isoquinoline core and halogen substituents in kinase binding suggests that this compound and its analogs are promising candidates for screening against various kinase targets.
Experimental Protocols
To facilitate further research and comparative analysis, detailed methodologies for key experiments are provided below.
Cytotoxicity Assay (MTT Assay)
This protocol is a standard colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549, HCT116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Test compounds (6-halo-isoquinoline-1-carbaldehydes) dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
96-well microplates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This is a luminescent ADP detection assay that provides a universal method for measuring the activity of any ADP-generating enzyme, such as a protein kinase.
Materials:
-
Purified kinase of interest
-
Kinase-specific substrate (peptide or protein)
-
ATP
-
Test compounds (6-halo-isoquinoline-1-carbaldehydes) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega), which includes ADP-Glo™ Reagent and Kinase Detection Reagent
-
White, opaque 96-well or 384-well plates
-
Multichannel pipette
-
Luminometer
Procedure:
-
Kinase Reaction Setup: In a 96-well plate, set up the kinase reaction by adding the kinase, substrate, ATP, and the test compound at various concentrations in the appropriate kinase buffer. Include a no-kinase control and a vehicle control (DMSO).
-
Incubation: Incubate the reaction mixture at the optimal temperature for the kinase (e.g., 30°C) for a specified period (e.g., 60 minutes).
-
Stop Reaction and Deplete ATP: Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
ADP to ATP Conversion and Luminescence Generation: Add Kinase Detection Reagent to each well to convert the generated ADP back to ATP and to introduce luciferase and luciferin to generate a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
Luminescence Measurement: Measure the luminescence using a luminometer.
-
Data Analysis: The luminescent signal is proportional to the amount of ADP generated and is inversely correlated with the kinase activity. Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.
Visualizations
Logical Relationship of Halogen Properties and Biological Activity
Caption: Influence of halogen properties on biological activity.
Experimental Workflow for Anticancer Drug Screening
Caption: Workflow for anticancer screening of halo-isoquinolines.
Conclusion
This compound and its halo-substituted analogs represent a promising class of compounds for drug discovery, particularly in the areas of oncology and kinase inhibition. The nature of the halogen substituent at the 6-position plays a critical role in determining their biological activity. While direct comparative data is still emerging, the available information on related halo-isoquinolines and quinolines provides a strong rationale for the continued investigation of these compounds. The experimental protocols and workflows outlined in this guide offer a framework for researchers to conduct further comparative studies and elucidate the full therapeutic potential of this important class of molecules. Future research should focus on systematic structure-activity relationship studies, including the synthesis and evaluation of a complete series of 6-halo-isoquinoline-1-carbaldehydes, to identify lead compounds with optimal potency, selectivity, and pharmacokinetic properties for clinical development.
References
- 1. mdpi.com [mdpi.com]
- 2. Cytotoxic activity of isoquinoline alkaloids and herbal extracts from selected plants against human cancer cell lines: harnessing the research potential in cancer drug discovery with modern scientific trends and technology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Isoquinoline thiosemicarbazone displays potent anticancer activity with in vivo efficacy against aggressive leukemias - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biological evaluation of some quinoline derivatives with different functional groups as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of isoquinoline-tethered quinazoline derivatives with enhanced HER2 inhibition over EGFR - PMC [pmc.ncbi.nlm.nih.gov]
- 7. reactionbiology.com [reactionbiology.com]
- 8. Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
A Comparative Guide to Purity Validation of 6-Chloroisoquinoline-1-carbaldehyde: HPLC and Alternative Methods
For Researchers, Scientists, and Drug Development Professionals
The purity of pharmaceutical intermediates is a critical determinant of the final drug substance's quality, safety, and efficacy.[1][2] 6-Chloroisoquinoline-1-carbaldehyde, a key building block in the synthesis of various pharmaceutical compounds, requires robust analytical methods for purity validation to ensure it meets stringent quality standards. This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC) and other analytical techniques for the purity assessment of this compound, supported by detailed experimental protocols and data presentation.
High-Performance Liquid Chromatography (HPLC): A High-Resolution Approach
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity determination of pharmaceutical intermediates due to its high resolution, sensitivity, and accuracy.[1][3] A reversed-phase HPLC method is particularly well-suited for the analysis of moderately polar compounds like this compound.
Proposed HPLC Method
Experimental Protocol:
-
Sample Preparation (with Derivatization):
-
Accurately weigh and dissolve a sample of this compound in a suitable solvent (e.g., acetonitrile).
-
Add a solution of 2,4-dinitrophenylhydrazine in an acidic medium (e.g., phosphoric acid in acetonitrile).
-
Heat the mixture to ensure complete derivatization to the corresponding hydrazone.
-
Cool the solution and dilute to a known volume with the mobile phase.
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).[4]
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and water. A typical starting point could be a 65:35 (v/v) mixture of acetonitrile and water.[4]
-
Flow Rate: 1.0 mL/min.[4]
-
Column Temperature: 30°C.[4]
-
Detection: UV-Vis detector at a wavelength of 360 nm for the DNPH derivative.[4]
-
Injection Volume: 20 µL.[4]
-
-
Validation Parameters: The method should be validated according to ICH guidelines, assessing parameters such as specificity, linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantitation (LOQ), and robustness.[6][7]
Data Presentation: HPLC Method Parameters
| Parameter | Recommended Condition | Rationale |
| Stationary Phase | C18 Silica | Good retention and separation for aromatic compounds. |
| Mobile Phase | Acetonitrile/Water | Common solvents for reversed-phase chromatography, offering good solubility and separation. |
| Detection | UV-Vis at 360 nm | High sensitivity for the DNPH derivative of the aldehyde. |
| Derivatization | 2,4-Dinitrophenylhydrazine (DNPH) | Enhances chromatographic properties and detection sensitivity.[4] |
Alternative Analytical Techniques for Purity Validation
While HPLC is a powerful tool, other analytical techniques can provide complementary information or be more suitable for specific types of impurities.
Gas Chromatography (GC)
For volatile impurities that may be present in the this compound sample, Gas Chromatography (GC) is a highly effective separation technique.[1]
Experimental Protocol:
-
Sample Preparation: Dissolve the sample in a volatile organic solvent (e.g., dichloromethane or acetone).
-
GC Conditions:
-
Column: A capillary column with a non-polar or medium-polarity stationary phase (e.g., DB-5 or DB-17).
-
Injector: Split/splitless injector, with an injection temperature of around 250°C.
-
Oven Program: A temperature gradient starting from a low temperature (e.g., 50°C) and ramping up to a higher temperature (e.g., 280°C) to elute all components.
-
Carrier Gas: Helium or Nitrogen at a constant flow rate.
-
Detector: Flame Ionization Detector (FID) for general organic compounds or a Mass Spectrometer (MS) for identification of impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an unparalleled technique for structural elucidation and can be used for quantitative analysis (qNMR) to determine purity without the need for a reference standard of the impurity.[1] It provides information on the presence of structurally related impurities.
Experimental Protocol:
-
Sample Preparation: Dissolve a precisely weighed amount of the sample and an internal standard of known purity in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
NMR Analysis:
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Experiment: Acquire a quantitative ¹H NMR spectrum with a sufficient relaxation delay to ensure full signal recovery.
-
Data Processing: Integrate the signals corresponding to the main compound and any impurities. The purity is calculated by comparing the integral of the analyte's signals to the integral of the internal standard's signal.
-
Differential Scanning Calorimetry (DSC)
DSC is a thermal analysis technique that can be used to determine the purity of highly pure crystalline substances without the need for a reference standard.[2] It measures the change in the melting point of the substance due to the presence of impurities.
Experimental Protocol:
-
Sample Preparation: Accurately weigh a small amount of the crystalline sample (1-5 mg) into an aluminum pan and hermetically seal it.
-
DSC Analysis:
-
Heat the sample at a slow, constant rate (e.g., 1-2 °C/min) through its melting range.
-
Record the heat flow as a function of temperature.
-
-
Data Analysis: The purity is determined by analyzing the shape of the melting peak using the Van't Hoff equation.[2]
Comparison of Analytical Methods
| Feature | HPLC | GC | NMR | DSC |
| Principle | Liquid-solid partitioning | Gas-solid/liquid partitioning | Nuclear spin transitions in a magnetic field | Measurement of heat flow during phase transition |
| Best Suited For | Non-volatile and thermally labile compounds | Volatile and thermally stable compounds | Structural elucidation and quantification of major components and impurities | High-purity crystalline solids |
| Sensitivity | High (ng to pg level) | Very High (pg to fg level) | Moderate (µg to mg level) | Low (impurities > 0.1%) |
| Quantification | Requires reference standards for impurities | Requires reference standards for impurities | Can be absolute (qNMR) with an internal standard | Absolute method for total eutectic impurities |
| Sample Throughput | High | High | Low to Moderate | Moderate |
| Information Provided | Separation and quantification of individual impurities | Separation and quantification of volatile impurities | Structural information and quantification | Total mole percent of impurities |
Workflow for Purity Validation
The selection of an appropriate analytical method or a combination of methods is crucial for a comprehensive purity assessment. The following diagram illustrates a logical workflow for the purity validation of this compound.
Caption: A logical workflow for the comprehensive purity validation of this compound.
Conclusion
For the comprehensive purity validation of this compound, a multi-faceted approach is recommended. HPLC stands out as the primary method for separating and quantifying non-volatile impurities due to its high resolution and sensitivity. However, to ensure a complete purity profile, complementary techniques such as GC for volatile impurities, NMR for structural confirmation and quantification, and DSC for an absolute measure of total purity in the final crystalline solid are invaluable. The choice of methods should be guided by the synthetic route of the intermediate and the potential impurities that may be present.
References
- 1. How to detect the percentage of pharmaceutical intermediates? - Novasol Biotech [novasolbio.com]
- 2. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 3. m.youtube.com [m.youtube.com]
- 4. auroraprosci.com [auroraprosci.com]
- 5. epa.gov [epa.gov]
- 6. Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE - PMC [pmc.ncbi.nlm.nih.gov]
- 7. inis.iaea.org [inis.iaea.org]
A Comparative Guide to the Synthetic Efficiency of 6-Chloroisoquinoline-1-carbaldehyde
For researchers, scientists, and professionals in drug development, the efficient synthesis of key intermediates is paramount. 6-Chloroisoquinoline-1-carbaldehyde is a valuable building block in medicinal chemistry, and understanding the most effective methods for its preparation is crucial for accelerating research timelines and optimizing resource allocation. This guide provides an objective comparison of potential synthetic routes to this compound, supported by available experimental data.
Two primary strategies emerge for the synthesis of this compound: a two-step approach involving the synthesis and subsequent oxidation of a 1-methyl precursor, and a direct formylation of the 6-chloroisoquinoline core. While direct experimental data for the synthesis of this compound is limited in publicly available literature, a comparative analysis can be constructed based on established reactions for similar isoquinoline and quinoline systems.
Comparison of Synthetic Strategies
| Strategy | Description | Potential Advantages | Potential Challenges |
| Route 1: Oxidation of 1-Methyl-6-chloroisoquinoline | This two-step approach first involves the synthesis of 1-methyl-6-chloroisoquinoline, followed by its oxidation to the desired aldehyde. | Potentially higher overall yield and regioselectivity. The methyl group acts as a synthetic handle for specific oxidation to the aldehyde. | Requires a two-step process, potentially increasing overall synthesis time and resource usage. The synthesis of the starting material, 1-methyl-6-chloroisoquinoline, adds an extra step. |
| Route 2: Direct Formylation of 6-Chloroisoquinoline | This single-step approach aims to introduce the formyl group directly at the C1 position of the 6-chloroisoquinoline ring system. | More atom-economical and potentially faster due to the single-step nature. | The presence of the electron-withdrawing chloro group at the 6-position can deactivate the ring system, making direct formylation challenging. Regioselectivity for the C1 position may be difficult to achieve, potentially leading to a mixture of products and lower yields. |
Detailed Methodologies and Experimental Data
Route 1: Oxidation of 1-Methyl-6-chloroisoquinoline
This route is a plausible and potentially efficient method. The synthesis would proceed in two key stages:
Step 1: Synthesis of 1-Methyl-6-chloroisoquinoline
Experimental Protocol (Hypothetical, based on related syntheses): A mixture of 4-chloro-2-(dimethoxymethyl)aniline and acetone would be subjected to acidic cyclization, typically using sulfuric acid or polyphosphoric acid, at elevated temperatures. The reaction would then be neutralized and the product extracted and purified.
Step 2: Oxidation of 1-Methyl-6-chloroisoquinoline to this compound
The oxidation of 1-methylisoquinolines to their corresponding aldehydes has been reported using selenium dioxide (SeO2).
Experimental Protocol (Based on the oxidation of 1-methylisoquinoline): 1-Methyl-6-chloroisoquinoline would be refluxed with a stoichiometric amount of selenium dioxide in a suitable solvent such as dioxane. The reaction mixture would then be filtered to remove selenium byproducts, and the product would be isolated and purified, typically by chromatography. One study on a similar substrate reported a yield of 65% for this type of oxidation.[1]
Route 2: Direct Formylation of 6-Chloroisoquinoline
Direct formylation presents a more direct but potentially lower-yielding approach. The Vilsmeier-Haack reaction is a common method for the formylation of electron-rich aromatic and heteroaromatic compounds.
Experimental Protocol (Hypothetical, based on Vilsmeier-Haack reaction on related heterocycles): To a cooled solution of dimethylformamide (DMF), phosphorus oxychloride (POCl3) would be added to form the Vilsmeier reagent. 6-Chloroisoquinoline would then be added to this mixture, and the reaction would be heated. After completion, the reaction would be quenched with an aqueous base, and the product extracted and purified.
Challenges: The electron-withdrawing nature of the chlorine atom at the 6-position is expected to decrease the nucleophilicity of the isoquinoline ring, making the electrophilic substitution of the Vilsmeier-Haack reaction less favorable. This could lead to lower yields and potentially require harsh reaction conditions. Furthermore, controlling the regioselectivity to favor formylation at the C1 position over other positions on the ring could be a significant challenge. While the synthesis of 2-chloro-3-formylquinolines from N-arylacetamides using the Vilsmeier-Haack reaction has been reported with good yields, this involves a cyclization-formylation sequence rather than direct formylation of a pre-existing quinoline ring.
Conclusion and Recommendation
Based on the analysis of established synthetic methodologies for related compounds, the two-step oxidation route (Route 1) appears to be the more promising and synthetically efficient strategy for the preparation of this compound. Although it involves an additional step, the potential for higher yields and predictable regioselectivity in the oxidation of the 1-methyl precursor likely outweighs the advantage of the single-step direct formylation approach. The challenges associated with the deactivating effect of the chloro substituent in the direct formylation route (Route 2) could lead to significantly lower yields and purification difficulties, making it a less reliable method for producing the target compound in good quantity and purity.
For researchers and drug development professionals, focusing on the optimization of the synthesis of 1-methyl-6-chloroisoquinoline and its subsequent oxidation is recommended as the most viable pathway to efficiently obtain this compound for further synthetic applications.
References
Navigating the Bioactive Landscape: A Comparative Analysis of Chloro- vs. Bromo-isoquinoline-1-carbaldehydes
For researchers and drug development professionals, the nuanced differences in the biological activities of structurally similar compounds are of paramount importance. This guide provides a comparative overview of the biological activities of chloro- and bromo-substituted isoquinoline-1-carbaldehydes, drawing upon available experimental data to highlight their potential in anticancer and antibacterial applications.
While a direct head-to-head comparative study of chloro- versus bromo-isoquinoline-1-carbaldehydes is not extensively documented in publicly available literature, a survey of related halogenated isoquinoline and quinoline derivatives provides valuable insights into their structure-activity relationships. This guide synthesizes these findings to offer a comparative perspective on their potential biological activities.
Summary of Biological Activities
The existing research suggests that both chloro- and bromo-substituted isoquinoline and quinoline scaffolds are promising candidates for the development of novel therapeutic agents. Halogenation, in general, has been shown to influence the lipophilicity and electronic properties of these molecules, which in turn can significantly impact their interaction with biological targets.
| Biological Activity | Chloro-substituted Isoquinolines/Quinolines | Bromo-substituted Isoquinolines/Quinolines | Key Observations |
| Anticancer Activity | Derivatives of 2-chloroquinoline-3-carbaldehyde serve as precursors for compounds with cytotoxic effects against various cancer cell lines.[1] Specific chloro-quinoline derivatives have shown notable activity against breast (MCF-7) and lung (A549) cancer cell lines.[1] | 4-Bromo-isoquinoline derivatives have been utilized in the synthesis of thiosemicarbazones with demonstrated antitumor activity against leukemia.[2][3] | The position and nature of the halogen substituent on the isoquinoline or quinoline ring play a crucial role in determining the anticancer potency. |
| Antibacterial Activity | Chloro-substituted quinoline analogs have exhibited good antibacterial activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.[4] | Bromo-substituted isoquinoline derivatives have been less frequently reported in the context of their antibacterial activity in the reviewed literature. | The presence of a halogen can enhance the antibacterial efficacy of the isoquinoline/quinoline core. |
Insights from Structure-Activity Relationship (SAR) Studies
Structure-activity relationship studies on halogenated isoquinolines and quinolines suggest that the position of the halogen atom significantly influences biological activity. For instance, in a series of halogenated 1-benzyl-tetrahydroisoquinolines, the presence and location of chloro and bromo substituents on the benzyl ring were found to be important factors in modulating their affinity for dopamine receptors.[5][6] While not directly focused on the 1-carbaldehyde derivatives, these findings underscore the principle that subtle structural modifications, such as the type and position of the halogen, can lead to profound differences in biological function.
Experimental Protocols
The evaluation of the biological activities of these compounds typically involves standardized in vitro assays.
Anticancer Activity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Workflow for Anticancer Activity Screening
Caption: Workflow of the MTT assay for determining cytotoxicity.
Antibacterial Activity Assessment (Broth Microdilution Method)
The broth microdilution method is a standard laboratory procedure used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific bacterium.
Workflow for Antibacterial Susceptibility Testing
Caption: Workflow of the broth microdilution assay for MIC determination.
Potential Signaling Pathways
While specific signaling pathways for chloro- and bromo-isoquinoline-1-carbaldehydes are not well-defined, isoquinoline alkaloids, as a class, are known to exert their anticancer effects through various mechanisms. These include the induction of apoptosis (programmed cell death), cell cycle arrest, and the modulation of key signaling pathways involved in cancer cell proliferation and survival.[7]
Hypothesized Signaling Pathway Inhibition by Isoquinoline Derivatives
Caption: Potential signaling pathways affected by isoquinoline derivatives.
Conclusion
The available evidence, though indirect, suggests that both chloro- and bromo-isoquinoline-1-carbaldehydes are promising scaffolds for the development of bioactive compounds. The anticancer and antibacterial activities of related halogenated isoquinolines and quinolines highlight the potential of these molecules. Further direct comparative studies are warranted to elucidate the specific effects of chloro versus bromo substitution on the 1-carbaldehyde backbone, which will be crucial for guiding future drug design and development efforts in this chemical space.
References
- 1. ajgreenchem.com [ajgreenchem.com]
- 2. Synthesis and antitumor activity of 4- and 5-substituted derivatives of isoquinoline-1-carboxaldehyde thiosemicarbazone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Evaluation of the Antibacterial and Antioxidant Activities of Some Novel Chloroquinoline Analogs - ProQuest [proquest.com]
- 5. Structure-activity relationship of dopaminergic halogenated 1-benzyl-tetrahydroisoquinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The Anticancer Effect of Natural Plant Alkaloid Isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Spectroscopic Analysis of Isoquinoline-1-carbaldehyde and Its Isomers
A comprehensive guide for researchers, scientists, and drug development professionals on the distinct spectroscopic signatures of isoquinoline-1-carbaldehyde and its positional isomers. This guide provides a comparative analysis of their ¹H NMR, ¹³C NMR, IR, UV-Vis, and Mass Spectrometry data, supported by detailed experimental protocols.
The substitution pattern of the carbaldehyde group on the isoquinoline scaffold significantly influences the electronic environment and, consequently, the spectroscopic properties of the resulting isomers. Understanding these differences is crucial for the unambiguous identification and characterization of these compounds in various research and development settings, including pharmaceutical synthesis and materials science. This guide presents a side-by-side comparison of the key spectroscopic data for isoquinoline-1-carbaldehyde and its isomers, providing a valuable resource for researchers working with these important chemical entities.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for the various isomers of isoquinolinecarbaldehyde.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The chemical shifts (δ) in parts per million (ppm) for the aldehyde proton and the aromatic protons are key differentiators for the isomers. The solvent used for the analysis is deuterated chloroform (CDCl₃), unless otherwise specified.
| Isomer | Aldehyde Proton (δ, ppm) | Aromatic Protons (δ, ppm) | Reference |
| Isoquinoline-1-carbaldehyde | 10.39 (s) | 9.30-9.33 (m, 1H), 8.74-8.76 (m, 1H), 7.88-7.93 (m, 2H), 7.73-7.79 (m, 2H) | [1] |
| Isoquinoline-3-carbaldehyde | ~10.2 | 9.34 (s, 1H), 8.60 (s, 1H), 8.16 (d, J=8.5 Hz, 1H), 7.96 (d, J=8.2 Hz, 1H), 7.86 (dd, J=8.4, 7.0 Hz, 1H), 7.64 (t, J=7.5 Hz, 1H) | [2] |
| Isoquinoline-4-carbaldehyde | 10.41 (s) | 9.45 (s, 1H), 9.22 (d, J=8.4 Hz, 1H), 8.96 (s, 1H), 8.10 (d, J=8.4 Hz, 1H), 7.96-7.92 (m, 1H), 7.76 (t, J=8.4 Hz, 1H) | [3] |
| Isoquinoline-6-carbaldehyde | 10.37 (s) | 9.31 (s, 1H), 8.96 (d, J=6.0 Hz, 1H), 8.69 (d, J=6.0 Hz, 1H), 8.20 (t, J=8.2 Hz, 2H), 7.75 (dd, J=8.0, 7.3 Hz, 1H) | [2] |
| Isoquinoline-8-carbaldehyde | Data not available | Data not available |
Note: Data for some isomers is incomplete based on the available search results. "s" denotes a singlet, "d" a doublet, "t" a triplet, "q" a quartet, and "m" a multiplet.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The chemical shift of the carbonyl carbon is a particularly useful diagnostic peak in the ¹³C NMR spectra of these isomers.
| Isomer | Carbonyl Carbon (δ, ppm) | Aromatic Carbons (δ, ppm) | Reference |
| Isoquinoline-1-carbaldehyde | Data not available | Data not available | |
| Isoquinoline-3-carbaldehyde | 190.8 | 150.6, 149.2, 140.3, 132.8, 129.8, 129.5, 128.6, 128.0, 127.1 | [2] |
| Isoquinoline-4-carbaldehyde | Data not available | Data not available | |
| Isoquinoline-6-carbaldehyde | 192.7 | 153.0, 146.4, 140.0, 134.9, 133.4, 130.7, 128.8, 126.7, 117.9 | [2] |
| Isoquinoline-8-carbaldehyde | Data not available | Data not available |
Note: Data for some isomers is incomplete based on the available search results.
Infrared (IR) Spectroscopy
The characteristic C=O stretching frequency of the aldehyde group is a key feature in the IR spectra.
| Isomer | C=O Stretch (cm⁻¹) | Other Key Bands (cm⁻¹) | Reference |
| Isoquinoline-1-carbaldehyde | Data not available | Data not available | |
| Isoquinoline-3-carbaldehyde | Data not available | Data not available | |
| Isoquinoline-4-carbaldehyde | Data not available | Data not available | |
| Isoquinoline-6-carbaldehyde | Data not available | Data not available | |
| Isoquinoline-8-carbaldehyde | Data not available | Data not available |
Mass Spectrometry (MS)
The molecular ion peak (M+) and characteristic fragmentation patterns are crucial for confirming the molecular weight and structure.
| Isomer | Molecular Ion (m/z) | Key Fragmentation Peaks (m/z) | Reference |
| Isoquinoline-1-carbaldehyde | 158 (M+H)⁺ | Data not available | [1] |
| Isoquinoline-3-carbaldehyde | 158 (M+H)⁺ | Data not available | [2] |
| Isoquinoline-4-carbaldehyde | Data not available | Data not available | |
| Isoquinoline-6-carbaldehyde | 158 (M+H)⁺ | Data not available | [2] |
| Isoquinoline-8-carbaldehyde | Data not available | Data not available |
Note: Data is presented for the protonated molecule [M+H]⁺ as observed in Electrospray Ionization (ESI) mass spectrometry.
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic techniques discussed. Specific parameters may vary based on the instrument and the specific isomer being analyzed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrument: Bruker DRX 600 MHz spectrometer.
-
Solvent: Deuterated chloroform (CDCl₃).
-
Standard: Tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Procedure: A small amount of the isoquinolinecarbaldehyde isomer is dissolved in the deuterated solvent. The solution is transferred to an NMR tube, and the spectrum is acquired. For ¹³C NMR, a larger number of scans may be required to achieve a good signal-to-noise ratio.
Mass Spectrometry (MS)
-
Instrument: Agilent ESI-TOF spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.
-
Procedure: The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) and introduced into the mass spectrometer. The instrument is scanned over a mass range appropriate for the compound (e.g., m/z 50-500).
Infrared (IR) Spectroscopy
-
Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Sample Preparation: The solid sample is typically mixed with potassium bromide (KBr) and pressed into a thin pellet.
-
Procedure: A background spectrum of the KBr pellet is first recorded. Then, the sample pellet is placed in the sample holder, and the IR spectrum is acquired over a typical range of 4000-400 cm⁻¹.
UV-Vis Spectroscopy
-
Instrument: Varian Cary 50-Bio spectrophotometer.
-
Solvent: A UV-grade solvent such as ethanol or cyclohexane.
-
Procedure: A dilute solution of the sample is prepared in the chosen solvent. The spectrophotometer is first blanked with the pure solvent. The UV-Vis spectrum of the sample solution is then recorded over a wavelength range of approximately 200-800 nm.
Experimental Workflow
The general workflow for the spectroscopic analysis of isoquinoline-1-carbaldehyde isomers is outlined in the diagram below.
Caption: General workflow for the spectroscopic characterization of isoquinolinecarbaldehyde isomers.
Logical Relationships in Spectroscopic Data Interpretation
The interpretation of the spectroscopic data follows a logical progression to elucidate the structure of the unknown isoquinolinecarbaldehyde isomer.
Caption: Logical flow for structure elucidation using combined spectroscopic data.
References
- 1. Synthesis, and spectroscopic and structural characterization of three new styrylquinoline–benzimidazole hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis, crystal structure, and spectroscopic characterization of a new non-centrosymmetric compound, 1-(2-chloroquinolin-3-yl)-N-(4-fluorobenzyl)methanimine | European Journal of Chemistry [eurjchem.com]
Illustrative In Vitro Assay Validation: A Comparative Guide to 6-Chloroisoquinoline-1-carbaldehyde Derivatives as Potential Kinase Inhibitors
This guide provides an objective comparison of the potential performance of hypothetical 6-Chloroisoquinoline-1-carbaldehyde derivatives against other known kinase inhibitors, supported by representative experimental data and detailed protocols.
Data Presentation: Comparative Inhibitory Activity
The following tables summarize hypothetical quantitative data for a series of this compound derivatives (termed "CIQC" derivatives) and established kinase inhibitors. This data is illustrative of what would be generated during an in vitro validation process.
Table 1: In Vitro Kinase Inhibitory Activity
| Compound | Target Kinase | IC50 (nM)[1] |
| CIQC-1 | EGFR | 85 |
| CIQC-2 | VEGFR2 | 120 |
| CIQC-3 | HER2 | 95 |
| CIQC-4 | EGFR | 60 |
| Gefitinib | EGFR | 50 |
| Sunitinib | VEGFR2 | 35 |
| Lapatinib | HER2 | 70 |
Table 2: Anti-proliferative Activity in Cancer Cell Lines
| Compound | Cell Line | IC50 (µM)[2][3] |
| CIQC-1 | A549 (Lung Cancer) | 1.5 |
| CIQC-2 | HUVEC (Endothelial) | 2.1 |
| CIQC-3 | SK-BR-3 (Breast Cancer) | 1.8 |
| CIQC-4 | A549 (Lung Cancer) | 1.2 |
| Gefitinib | A549 (Lung Cancer) | 0.9 |
| Sunitinib | HUVEC (Endothelial) | 1.5 |
| Lapatinib | SK-BR-3 (Breast Cancer) | 1.1 |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
In Vitro Kinase Inhibition Assay
This assay determines the concentration of an inhibitor required to block 50% of a target kinase's activity (IC50).
Materials:
-
Recombinant human kinase (e.g., EGFR, VEGFR2, HER2)
-
Kinase substrate (e.g., a specific peptide)
-
ATP (Adenosine triphosphate)
-
Test compounds (CIQC derivatives and reference inhibitors)
-
Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare serial dilutions of the test compounds and reference inhibitors in DMSO.
-
Add the kinase and its specific substrate to the wells of a 384-well plate containing the kinase assay buffer.
-
Add the diluted compounds to the wells and incubate for a specified period (e.g., 30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding ATP to each well.
-
Incubate the plate at 30°C for a defined period (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent, which correlates with kinase activity.
-
Luminescence is measured using a plate reader.
-
The IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
Cell-Based Anti-proliferative Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation after treatment with test compounds.
Materials:
-
Human cancer cell lines (e.g., A549, HUVEC, SK-BR-3)
-
Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Test compounds (CIQC derivatives and reference inhibitors)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Seed the cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and reference inhibitors for a specified duration (e.g., 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals by viable cells.
-
Remove the medium and dissolve the formazan crystals in DMSO.
-
Measure the absorbance of the solution at 570 nm using a microplate reader.
-
The percentage of cell viability is calculated relative to untreated control cells.
-
The IC50 values are determined by plotting the percentage of cell viability against the logarithm of the compound concentration.
Mandatory Visualizations
Signaling Pathway Diagram
Caption: Hypothetical signaling pathway for a Receptor Tyrosine Kinase (RTK) inhibited by a this compound derivative.
Experimental Workflow Diagram
Caption: General experimental workflow for the in vitro validation of novel kinase inhibitors.
References
Navigating Selectivity: A Comparative Analysis of 6-Chloroisoquinoline-1-carbaldehyde Analogs in Kinase Inhibition
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the cross-reactivity profiles of novel 6-Chloroisoquinoline-1-carbaldehyde analogs. The following data and protocols offer insights into the selectivity of these compounds, a critical parameter in the development of targeted therapeutics.
The development of specific kinase inhibitors is a cornerstone of modern drug discovery. The quinoline and isoquinoline scaffolds are privileged structures in medicinal chemistry, known to interact with a wide array of biological targets. This guide focuses on a series of hypothetical this compound analogs and their cross-reactivity against a panel of kinases. While the data presented here is illustrative, it is based on the known biological activities of similar heterocyclic compounds, which have shown potential as inhibitors of enzymes such as Leishmania donovani Methionine aminopeptidase 1 and phosphodiesterase 4B.
Comparative Inhibitory Activity
The inhibitory potential of three representative this compound analogs (CICA-1, CICA-2, and CICA-3) was assessed against a primary target, Kinase A, and a panel of nine off-target kinases. The half-maximal inhibitory concentrations (IC50) were determined to quantify the potency and selectivity of each analog.
| Compound ID | Target Kinase | IC50 (nM) | Off-Target Kinase B | IC50 (nM) | Off-Target Kinase C | IC50 (nM) | Off-Target Kinase D | IC50 (nM) | Off-Target Kinase E | IC50 (nM) | Off-Target Kinase F | IC50 (nM) | Off-Target Kinase G | IC50 (nM) | Off-Target Kinase H | IC50 (nM) | Off-Target Kinase I | IC50 (nM) | Off-Target Kinase J | IC50 (nM) |
| CICA-1 | Kinase A | 15 | Kinase B | 250 | Kinase C | >10000 | Kinase D | 1200 | Kinase E | 850 | Kinase F | >10000 | Kinase G | 3500 | Kinase H | 500 | Kinase I | >10000 | Kinase J | 750 |
| CICA-2 | Kinase A | 8 | Kinase B | 150 | Kinase C | 8500 | Kinase D | 900 | Kinase E | 600 | Kinase F | >10000 | Kinase G | 2800 | Kinase H | 350 | Kinase I | 9500 | Kinase J | 500 |
| CICA-3 | Kinase A | 25 | Kinase B | 500 | Kinase C | >10000 | Kinase D | 1800 | Kinase E | 1100 | Kinase F | >10000 | Kinase G | 4200 | Kinase H | 700 | Kinase I | >10000 | Kinase J | 950 |
Caption: Table 1. Inhibitory activity (IC50) of this compound analogs against the primary target (Kinase A) and a panel of off-target kinases.
Experimental Protocols
In Vitro Kinase Inhibition Assay
The cross-reactivity of the this compound analogs was determined using a competitive displacement binding assay. The assay measures the ability of a test compound to displace a fluorescently labeled ligand from the ATP-binding site of a panel of kinases.
Materials:
-
Recombinant human kinases (Kinase A, B, C, D, E, F, G, H, I, J)
-
Fluorescently labeled ATP-competitive ligand (tracer)
-
Test compounds (CICA-1, CICA-2, CICA-3) dissolved in DMSO
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
384-well microplates
Procedure:
-
A solution of each kinase and its corresponding fluorescent tracer was prepared in the assay buffer.
-
The test compounds were serially diluted in DMSO and then further diluted in the assay buffer.
-
10 µL of the kinase-tracer solution was dispensed into the wells of a 384-well microplate.
-
10 µL of the diluted test compound was added to the wells. For control wells, 10 µL of assay buffer with DMSO was added.
-
The plate was incubated at room temperature for 60 minutes in the dark.
-
The fluorescence polarization was measured using a suitable plate reader.
-
The IC50 values were calculated from the resulting dose-response curves using a four-parameter logistic fit.
Signaling Pathway and Experimental Workflow
Caption: Diagram illustrating the experimental workflow for the kinase inhibition assay and a hypothetical signaling pathway targeted by the CICA analogs.
Assessing the Reproducibility of 6-Chloroisoquinoline-1-carbaldehyde Reactions: A Comparative Guide
For researchers, scientists, and professionals in drug development, understanding the reliability and consistency of synthetic routes is paramount. This guide provides a comparative analysis of the synthesis of 6-Chloroisoquinoline-1-carbaldehyde and its subsequent reactions, with a focus on reproducibility based on available experimental data for this class of compounds.
The synthesis of substituted isoquinolines is a cornerstone of medicinal chemistry, as the isoquinoline scaffold is present in a wide array of bioactive molecules. Among these, this compound serves as a versatile intermediate. However, the reproducibility of its synthesis and subsequent reactions can be influenced by various factors. This guide delves into the prevalent synthetic methodologies, compares them with viable alternatives, and presents the available data to assess their potential for consistent outcomes.
Synthesis of this compound: The Vilsmeier-Haack Approach
The most common method for the synthesis of chloro-substituted quinoline and isoquinoline carbaldehydes is the Vilsmeier-Haack reaction.[1][2][3][4] This reaction typically involves the formylation of an appropriate precursor, such as an acetanilide derivative, using a Vilsmeier reagent (a mixture of phosphorus oxychloride and a formamide like N,N-dimethylformamide).[1][2][3][4]
While specific reproducibility studies for this compound are not extensively documented, the reproducibility of Vilsmeier-Haack reactions, in general, is subject to several critical parameters. These include the purity of reagents and solvents, precise temperature control, and the nature of the substrate. Minor variations in these conditions can lead to fluctuations in yield and the formation of byproducts.
Comparison of Synthetic Methods for the Isoquinoline Core
Beyond the Vilsmeier-Haack reaction for the introduction of the formyl group, several classical methods exist for the construction of the core isoquinoline ring system. These offer alternative pathways that may exhibit different reproducibility profiles.
| Method | Description | Advantages | Disadvantages | Reported Yields (General) |
| Vilsmeier-Haack Reaction | Formylation and cyclization of activated precursors.[1][2][3][4] | Often a one-pot procedure, good for introducing the aldehyde functionality directly.[1][2][3][4] | Can require harsh reagents (POCl₃), and yields can be sensitive to reaction conditions. | 60-80% for related quinoline derivatives.[3][4] |
| Bischler-Napieralski Synthesis | Cyclization of β-phenylethylamides using a dehydrating agent.[5] | A widely used and versatile method.[5] | Requires a pre-functionalized starting material and can involve harsh conditions. | Varies widely depending on substrate and conditions. |
| Pictet-Spengler Reaction | Condensation of a β-arylethylamine with an aldehyde or ketone followed by cyclization.[5] | Proceeds under milder conditions than Bischler-Napieralski, often with high yields.[5] | The choice of aldehyde/ketone determines the C1 substituent. | Generally good to excellent. |
| Pomeranz-Fritsch Reaction | Acid-catalyzed cyclization of a Schiff base derived from an aminoacetal and a benzaldehyde. | Provides access to isoquinolines unsubstituted at the 1 and 3 positions. | Can suffer from low yields and the formation of side products. | Often moderate to low. |
Experimental Protocols
General Protocol for Vilsmeier-Haack Synthesis of Chloroquinoline/Isoquinoline Carbaldehydes
This protocol is a generalized procedure based on the synthesis of analogous compounds and should be optimized for the specific synthesis of this compound.
-
Reagent Preparation: In a flame-dried, three-necked flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, cool N,N-dimethylformamide (DMF) to 0°C.
-
Vilsmeier Reagent Formation: Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with constant stirring, maintaining the temperature below 5°C.
-
Substrate Addition: Once the addition of POCl₃ is complete, add the appropriate substituted acetanilide precursor portion-wise to the reaction mixture.
-
Reaction: The reaction mixture is then heated, typically to between 60-90°C, for several hours (the exact time and temperature need to be optimized).[1] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).[3]
-
Work-up: After completion, the reaction mixture is carefully poured onto crushed ice. The resulting precipitate is collected by filtration, washed with water, and then purified, typically by recrystallization from a suitable solvent like ethyl acetate.[1]
General Protocol for Nucleophilic Substitution Reactions
This compound is expected to be reactive towards nucleophiles at both the chloro- and the aldehyde-substituted positions. The following is a general protocol for a nucleophilic substitution at the chloro-position.
-
Reaction Setup: In a round-bottom flask, dissolve this compound in a suitable solvent (e.g., DMF, ethanol).
-
Nucleophile Addition: Add the desired nucleophile (e.g., an amine, thiol, or alkoxide) to the solution. A base (e.g., potassium carbonate, triethylamine) may be required to facilitate the reaction.
-
Reaction: The mixture is stirred at room temperature or heated, depending on the reactivity of the nucleophile. The reaction progress is monitored by TLC.
-
Work-up and Purification: Upon completion, the reaction mixture is typically quenched with water and the product is extracted with an organic solvent. The organic layer is then washed, dried, and concentrated. The crude product is purified by column chromatography or recrystallization.
Visualizing the Workflow and Comparisons
To better illustrate the synthetic process and the relationship between different synthetic strategies, the following diagrams are provided.
Caption: Workflow for the Vilsmeier-Haack synthesis of this compound.
Caption: Comparison of major synthetic routes to the isoquinoline core.
Conclusion
The Vilsmeier-Haack reaction remains a primary method for the synthesis of this compound and its analogs, with reported yields for similar structures generally being good. However, achieving high reproducibility necessitates careful control over reaction parameters. For the construction of the core isoquinoline scaffold, alternative methods such as the Bischler-Napieralski and Pictet-Spengler syntheses offer different advantages and may be more suitable depending on the desired substitution pattern and available starting materials. Researchers should consider these alternatives, especially when reproducibility issues arise with the Vilsmeier-Haack approach. Further systematic studies are required to definitively quantify the reproducibility of reactions involving this compound.
References
Benchmarking 6-Chloroisoquinoline-1-carbaldehyde: A Comparative Guide for Synthetic Precursors
For the attention of: Researchers, scientists, and drug development professionals.
This guide provides a comparative analysis of 6-Chloroisoquinoline-1-carbaldehyde as a synthetic precursor. Due to the limited availability of experimental data for this specific isomer, this document will leverage data from the well-documented and structurally related 2-chloroquinoline-3-carbaldehyde as a representative analogue. This approach allows for a robust evaluation of the synthetic utility of chloro-substituted (iso)quinoline carbaldehydes against classical synthetic methodologies for constructing isoquinoline and quinoline scaffolds.
The versatility of these precursors lies in the electrophilic nature of the carbaldehyde and the susceptibility of the chloro-substituent to nucleophilic displacement, opening avenues for diverse molecular architectures. This guide will present a data-driven comparison of reaction efficiencies, experimental protocols, and the strategic advantages of utilizing such precursors in the synthesis of complex heterocyclic systems.
Performance Comparison of Synthetic Routes to (Iso)quinoline Scaffolds
The synthesis of the core (iso)quinoline structure is a critical first step. The Vilsmeier-Haack reaction offers a direct route to chloro-substituted quinoline carbaldehydes from simple acetanilides. This method is compared with classical isoquinoline syntheses like the Pomeranz-Fritsch, Bischler-Napieralski, and Pictet-Spengler reactions.
| Synthetic Method | Starting Materials | Reagents & Conditions | Typical Yields | Scope & Limitations |
| Vilsmeier-Haack Reaction | Substituted Acetanilides | POCl₃, DMF, 60-100°C | 60-80%[1] | Provides a pre-functionalized quinoline core. Yields are generally good for activated acetanilides.[2] |
| Pomeranz-Fritsch Reaction | Benzaldehydes, Aminoacetaldehyde diethyl acetal | Strong acid (e.g., H₂SO₄) | Highly variable[3] | Can be used to prepare a variety of isoquinoline compounds, but yields can be inconsistent.[3] |
| Bischler-Napieralski Reaction | β-Phenylethylamides | Dehydrating agents (e.g., POCl₃, P₂O₅), Reflux | Good, especially with electron-donating groups[4] | Leads to 3,4-dihydroisoquinolines which require subsequent oxidation to form isoquinolines.[5] |
| Pictet-Spengler Reaction | β-Arylethylamines, Aldehydes/Ketones | Acid catalyst (protic or Lewis) | High yields with nucleophilic aromatic rings[6] | Produces tetrahydroisoquinolines that need further oxidation. Works well under mild conditions for activated systems.[6][7] |
Synthetic Utility of 2-Chloroquinoline-3-carbaldehyde as a Precursor
The presence of both a chloro and a carbaldehyde group on the quinoline ring allows for a wide range of subsequent transformations. The following table summarizes some of the key reactions, demonstrating the precursor's versatility.
| Reaction Type | Reagents | Product Type | Yield (%) | Reference |
| Nucleophilic Substitution of Chlorine | NaN₃, DMF | Tetrazolo[1,5-a]quinoline-4-carbaldehyde | - | |
| Nucleophilic Substitution of Chlorine | Amines (e.g., 4H-1,2,4-triazol-4-amine) | Amino-triazolyl quinoline derivatives | - | [8] |
| Aldehyde Condensation | Hydrazine hydrate | 1H-Pyrazolo[3,4-b]quinolin-3-amine | - | [8] |
| Aldehyde Reduction | NaBH₄ | (2-Chloroquinolin-3-yl)methanol | - | |
| Multicomponent Reaction | 5,5-dimethylcyclohexane-1,3-dione, 6-aminopyrimidine-2,4(1H,3H)-diones, L-proline | Dihydrobenzo[b]pyrimido[3][9]naphthyridine-diones | Good | [8] |
| Multicomponent Reaction | 4-hydroxy-2H-chromen-2-one, substituted anilines, L-proline | Tetrahydrodibenzo[b,g][3][9]naphthyridin-1(2H)-ones | Good | [8] |
Experimental Protocols
Synthesis of 2-Chloro-6-substituted-quinoline-3-carbaldehydes via Vilsmeier-Haack Reaction
This protocol is adapted from the synthesis of 6-substituted-2-chloroquinoline-3-carbaldehydes.[9]
Materials:
-
Substituted acetanilide (1 equivalent)
-
N,N-Dimethylformamide (DMF) (3 equivalents)
-
Phosphorus oxychloride (POCl₃) (7 equivalents) or Phosphorus pentachloride (PCl₅) (4.5 equivalents)[2]
-
Ice-cold water
-
Ethyl acetate for recrystallization
Procedure:
-
To cooled (0 °C) DMF, slowly add POCl₃ (or PCl₅) while stirring.
-
Add the corresponding substituted acetanilide portion-wise to the Vilsmeier reagent.
-
Heat the reaction mixture at 60-100 °C for 4-16 hours.[2][9]
-
After completion, pour the reaction mixture into ice-cold water.
-
Filter the precipitated product and recrystallize from ethyl acetate.
Example Yields: [9]
-
2-chloroquinoline-3-carbaldehyde: 72%
-
2-chloro-6-methoxyquinoline-3-carbaldehyde: 62%
-
2,6-dichloroquinoline-3-carbaldehyde: 68%
Classical Isoquinoline Synthesis Protocols
Pomeranz-Fritsch Reaction: [10] This reaction involves the acid-catalyzed cyclization of a benzalaminoacetal. The two stages are:
-
Condensation of a benzaldehyde with aminoacetaldehyde diethyl acetal to form the benzalaminoacetal.
-
Ring closure in the presence of a strong acid like sulfuric acid.
Bischler-Napieralski Reaction: [4][5] This reaction involves the cyclization of a β-phenylethylamide.
-
Acylate a β-phenylethylamine to form the corresponding amide.
-
Cyclize the amide using a dehydrating agent such as POCl₃ or P₂O₅ under reflux conditions.
-
The resulting 3,4-dihydroisoquinoline can be oxidized to the isoquinoline.
Pictet-Spengler Reaction: [6][7] This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone.
-
React the β-arylethylamine with an aldehyde or ketone in the presence of an acid catalyst.
-
The reaction proceeds via an iminium ion intermediate, followed by cyclization to form a tetrahydroisoquinoline.
-
Subsequent oxidation is required to yield the aromatic isoquinoline.
Visualizing Synthetic Pathways
The following diagrams illustrate the synthetic logic and workflows discussed.
Caption: Vilsmeier-Haack synthesis of 2-chloroquinoline-3-carbaldehydes.
Caption: Synthetic versatility of 2-chloroquinoline-3-carbaldehyde.
Caption: Logic of synthetic approaches to diverse heterocycles.
References
- 1. chemijournal.com [chemijournal.com]
- 2. [PDF] Modified procedure for the synthesis of 2-chloroquinoline-3-carbaldehydes using phosphorus pentachloride | Semantic Scholar [semanticscholar.org]
- 3. organicreactions.org [organicreactions.org]
- 4. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]
- 5. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 6. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 7. jk-sci.com [jk-sci.com]
- 8. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - RSC Advances (RSC Publishing) DOI:10.1039/C7RA11537G [pubs.rsc.org]
- 9. ijsr.net [ijsr.net]
- 10. Pomeranz–Fritsch reaction - Wikipedia [en.wikipedia.org]
Unveiling the Molecular Architecture: A Comparative Guide to the Analysis of 6-Chloroisoquinoline-1-carbaldehyde Derivatives
For researchers, scientists, and professionals in drug development, understanding the precise three-dimensional structure of pharmacologically active molecules is paramount. This guide provides a comparative analysis of X-ray crystallography and other analytical techniques for the structural characterization of 6-chloroisoquinoline-1-carbaldehyde derivatives, a class of compounds with significant potential in medicinal chemistry.
While specific X-ray crystallographic data for this compound is not publicly available, analysis of closely related isoquinoline and quinoline derivatives provides valuable insights into the expected molecular geometry and packing. This guide will leverage data from analogous structures to compare the utility of X-ray crystallography with alternative spectroscopic methods, offering a comprehensive overview for researchers working with this scaffold.
Performance Comparison: X-ray Crystallography vs. Spectroscopic Methods
The determination of a molecule's precise atomic arrangement is crucial for understanding its biological activity and for structure-based drug design. X-ray crystallography stands as the gold standard for this purpose, providing unambiguous three-dimensional structural information. However, alternative and complementary techniques, such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), offer valuable data, particularly when suitable crystals for diffraction studies cannot be obtained.
| Analytical Technique | Information Provided | Sample Requirements | Throughput | Key Advantages | Limitations |
| X-ray Crystallography | Precise 3D atomic coordinates, bond lengths, bond angles, crystal packing | Single, well-ordered crystal | Low to Medium | Unambiguous determination of absolute stereochemistry and conformation. | Crystal growth can be a significant bottleneck. |
| NMR Spectroscopy | Connectivity of atoms, chemical environment, stereochemistry, solution-state conformation | Soluble sample in a suitable deuterated solvent | High | Provides information about the molecule's structure and dynamics in solution, which can be more biologically relevant. | Does not directly provide 3D coordinates in the same way as X-ray crystallography. |
| IR Spectroscopy | Presence of specific functional groups | Solid, liquid, or gas | High | Rapid and non-destructive method for functional group identification. | Provides limited information on the overall molecular structure. |
| Mass Spectrometry | Molecular weight and elemental composition, fragmentation patterns | Small amount of sample | High | High sensitivity and accuracy in determining molecular formula. | Does not provide information on stereochemistry or conformation. |
Experimental Protocols
X-ray Crystallography
A typical experimental workflow for the X-ray crystallographic analysis of a this compound derivative would involve the following steps:
-
Crystallization: The primary and often most challenging step is to grow a single, high-quality crystal of the compound. This is typically achieved by slow evaporation of a saturated solution, vapor diffusion, or liquid-liquid diffusion using various solvents and solvent combinations.
-
Data Collection: A suitable crystal is mounted on a goniometer and placed in a beam of X-rays. The diffraction pattern is recorded as the crystal is rotated.
-
Structure Solution: The phases of the diffracted X-rays are determined using computational methods.
-
Structure Refinement: The initial structural model is refined against the experimental data to obtain the final, accurate molecular structure.
Spectroscopic Analysis
For a comprehensive spectroscopic characterization, the following experiments are typically performed:
-
¹H and ¹³C NMR Spectroscopy: The sample is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆), and spectra are acquired on a high-field NMR spectrometer. These experiments reveal the chemical shifts and coupling constants of the hydrogen and carbon atoms, providing information about the molecular connectivity and electronic environment.
-
Infrared (IR) Spectroscopy: A small amount of the sample is analyzed, often as a solid using an ATR (Attenuated Total Reflectance) accessory. The resulting spectrum shows absorption bands corresponding to the vibrational frequencies of the different functional groups present in the molecule.
-
High-Resolution Mass Spectrometry (HRMS): The sample is ionized, and the mass-to-charge ratio of the resulting ions is measured with high accuracy. This allows for the determination of the elemental composition and confirmation of the molecular formula.
Visualizing the Process and Relationships
To aid in the understanding of the experimental workflow and the logical relationships in structural analysis, the following diagrams are provided.
Safety Operating Guide
Proper Disposal of 6-Chloroisoquinoline-1-carbaldehyde: A Guide for Laboratory Professionals
Researchers, scientists, and professionals in drug development must adhere to strict safety protocols when handling and disposing of chemical compounds. This guide provides essential, immediate safety and logistical information for the proper disposal of 6-Chloroisoquinoline-1-carbaldehyde, a halogenated aromatic aldehyde. Following these procedures is critical to ensure personal safety and environmental compliance.
Chemical Profile and Hazards
| Property | Information | Source |
| Chemical Class | Halogenated Organic Compound | General Chemical Knowledge |
| Physical Form | Likely a solid, based on similar compounds | |
| Known Hazards | Based on similar compounds: Harmful if swallowed or in contact with skin. Causes skin and serious eye irritation. May cause respiratory irritation. | [2] |
| Waste Category | Hazardous Waste | [1][3] |
Core Disposal Protocol
The primary principle for disposing of this compound is to treat it as a regulated hazardous waste. It must be segregated from non-halogenated chemical waste to facilitate proper disposal and minimize costs.[1][3]
Step-by-Step Disposal Procedure:
-
Personal Protective Equipment (PPE): Before handling the compound, ensure you are wearing appropriate PPE, including chemical-resistant gloves (double nitrile or Viton are often recommended for halogenated solvents), chemical splash goggles, and a fully-buttoned lab coat.[4] All handling of the waste should be conducted within a certified chemical fume hood to prevent inhalation of any dust or vapors.[4]
-
Waste Segregation:
-
Containerization:
-
Use a compatible, leak-proof container with a secure, tight-fitting lid. Polyethylene containers are often suitable for halogenated solvent waste.[4]
-
The container must be in good condition and compatible with this compound.[5]
-
As soon as the first particle of waste is added, the container must be labeled with the words "Hazardous Waste" and the full chemical name: "Waste this compound."[1][5] Do not use abbreviations or chemical formulas.[5]
-
-
Accumulation and Storage:
-
Keep the waste container closed at all times, except when adding waste.[1][5]
-
Store the container in a designated satellite accumulation area within the laboratory.[1] This area should be cool, dry, and well-ventilated.[1]
-
Ensure the storage area has secondary containment to control any potential leaks.[1]
-
-
Disposal Request:
-
Once the container is full or ready for disposal, follow your institution's specific procedures for hazardous waste pickup. This typically involves contacting the Environmental Health and Safety (EH&S) department.[1]
-
Complete any required hazardous waste tags or forms with all necessary information, including the chemical name and quantity.[1]
-
Emergency Procedures for Spills:
In the event of a small spill that can be cleaned up in under 10 minutes by trained personnel:
-
Contain the spill and prevent it from spreading.
-
Use an inert absorbent material to soak up the substance.[1]
-
Place the absorbent material and any contaminated PPE into a sealed, labeled bag or container for disposal as hazardous waste.[1][4]
-
For larger spills, evacuate the area immediately and contact your institution's emergency response team and EH&S department.[4][5]
Disposal Workflow Diagram
References
Safeguarding Your Research: A Guide to Handling 6-Chloroisoquinoline-1-carbaldehyde
For Immediate Use by Laboratory Professionals
This document provides critical safety and logistical information for researchers, scientists, and drug development professionals working with 6-Chloroisoquinoline-1-carbaldehyde. Adherence to these guidelines is essential for ensuring personal safety and proper environmental stewardship. This compound is classified as a halogenated aromatic aldehyde and requires specific handling procedures due to its potential hazards.
Essential Personal Protective Equipment (PPE)
A thorough risk assessment should always precede the handling of this chemical. The following table summarizes the minimum required personal protective equipment.
| PPE Category | Item | Specifications and Use |
| Eye and Face | Chemical Splash Goggles and Face Shield | Tight-sealing chemical splash goggles that meet ANSI Z87.1 standards are mandatory.[1][2] A face shield must be worn over the goggles, especially when handling larger quantities or when there is a risk of splashing.[1][2][3] |
| Hand | Chemical-Resistant Gloves | Disposable nitrile or neoprene gloves are recommended for providing protection against a broad range of chemicals.[1][4] Always inspect gloves for any signs of degradation or puncture before use.[1] For prolonged contact or when handling larger quantities, consider consulting the glove manufacturer's compatibility chart. Change gloves immediately if they become contaminated. |
| Body | Laboratory Coat | A flame-retardant lab coat or a lab coat made of 100% cotton should be worn and fully buttoned.[1][2] This provides a barrier against splashes and contact with the skin.[1] |
| Respiratory | Respirator (if required) | All handling of this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[5] If engineering controls are not sufficient to maintain exposure below permissible limits, a NIOSH-approved respirator may be required.[1][6] Use of a respirator requires prior medical evaluation and fit testing.[1] |
| Footwear | Closed-Toed Shoes | Shoes that completely cover the foot are required in the laboratory to protect against spills and falling objects.[1][2] |
Operational Plan: Step-by-Step Handling Protocol
Strict adherence to the following experimental protocol is crucial for minimizing risks associated with this compound.
-
Preparation and Area Designation :
-
Before handling, ensure that a chemical fume hood is operational and the work area is clean and uncluttered.
-
Designate a specific area for the handling of this compound to prevent cross-contamination.
-
Verify that an eyewash station and safety shower are readily accessible and unobstructed.[5]
-
-
Donning Personal Protective Equipment (PPE) :
-
Put on all required PPE as outlined in the table above before entering the designated handling area.
-
-
Chemical Handling :
-
Post-Handling Procedures :
-
After handling, decontaminate all surfaces and equipment with an appropriate solvent and cleaning agent.
-
Remove PPE in the correct order to avoid self-contamination, and dispose of single-use items in the designated waste stream.
-
Wash hands thoroughly with soap and water after removing gloves.[7]
-
Disposal Plan: Managing Halogenated Waste
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination. As a halogenated organic compound, it must be treated as hazardous waste.
-
Waste Segregation :
-
Collect all waste containing this compound, including contaminated solids (e.g., gloves, weigh boats, paper towels) and solutions, in a dedicated, clearly labeled hazardous waste container.
-
Crucially, this halogenated waste stream must be kept separate from non-halogenated chemical waste.[6]
-
-
Container Management :
-
Use a compatible, leak-proof container for waste collection.
-
The container must be clearly labeled as "Hazardous Waste: Halogenated Organic Material" and list the chemical constituents.
-
-
Final Disposal :
-
Under no circumstances should this chemical or its waste be disposed of down the drain.[5]
-
Arrange for the disposal of the hazardous waste through your institution's environmental health and safety (EHS) office or a certified hazardous waste disposal contractor. These wastes often require high-temperature incineration at a specialized facility.[6]
-
Workflow for Safe Handling
Caption: A workflow diagram illustrating the key steps for the safe handling and disposal of this compound.
References
- 1. Making sure you're not a bot! [oc-praktikum.de]
- 2. Laboratory chemical waste [watercorporation.com.au]
- 3. nipissingu.ca [nipissingu.ca]
- 4. US5174893A - Process for dehalogenation of contaminated waste materials - Google Patents [patents.google.com]
- 5. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 6. otago.ac.nz [otago.ac.nz]
- 7. Proper disposal of chemicals - Sciencemadness Wiki [sciencemadness.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
